molecular formula C9H7BrClFO B1271531 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone CAS No. 338982-26-6

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Cat. No.: B1271531
CAS No.: 338982-26-6
M. Wt: 265.5 g/mol
InChI Key: UJBGPTKBKJYQQH-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a useful research compound. Its molecular formula is C9H7BrClFO and its molecular weight is 265.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBGPTKBKJYQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378323
Record name 4-Chloro-2-fluoro-5-methylphenacyl bromide
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Molecular Weight

265.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-26-6
Record name 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-5-methylphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 338982-26-6

Introduction

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a halogenated aromatic ketone that serves as a crucial building block in modern medicinal and synthetic chemistry. Its multifaceted reactivity, stemming from the presence of a reactive bromine atom alpha to a carbonyl group, combined with the specific substitution pattern on the phenyl ring, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions. The properties of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone are summarized in the table below.

PropertyValueSource
CAS Number 338982-26-6
Molecular Formula C₉H₇BrClFO
Molecular Weight 265.51 g/mol
Melting Point 78-81 °C
Appearance Solid
Sensitivity Lachrymator

Synthesis and Mechanism

The primary route for the synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is the alpha-bromination of the corresponding ketone, 1-(4-chloro-2-fluoro-5-methylphenyl)ethanone. This reaction is typically carried out under acidic conditions.

Reaction Mechanism: Acid-Catalyzed Alpha-Bromination

The acid-catalyzed alpha-halogenation of ketones is a well-established reaction in organic chemistry that proceeds through an enol intermediate. The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Enol Formation: A base (typically the solvent or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon, leading to the formation of an enol intermediate. This is the rate-determining step of the reaction.

  • Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂).

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the alpha-bromo ketone product.

G Ketone 1-(4-chloro-2-fluoro-5-methylphenyl)ethanone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ BrominatedIntermediate Brominated Intermediate Enol->BrominatedIntermediate + Br₂ Product 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone BrominatedIntermediate->Product - H⁺ Br_minus Br⁻ H_plus H+ Br2 Br₂ H_plus2 H+

Caption: Acid-catalyzed alpha-bromination of a ketone.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

This protocol is adapted from established procedures for the alpha-bromination of substituted acetophenones.[1][2][3]

Materials:

  • 1-(4-chloro-2-fluoro-5-methylphenyl)ethanone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-chloro-2-fluoro-5-methylphenyl)ethanone in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • To neutralize any remaining acid, wash the crude product with a saturated solution of sodium bicarbonate.

  • Dissolve the crude product in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Applications in Medicinal Chemistry and Drug Discovery

Alpha-bromo ketones are highly versatile intermediates in organic synthesis due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is particularly valuable in the construction of heterocyclic compounds, which form the core of many pharmaceuticals.

A prominent application of similar alpha-bromo ketones is in the synthesis of substituted 1,2,4-triazoles. These heterocycles are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[4] The synthesis typically involves the reaction of the alpha-bromo ketone with a suitable thiosemicarbazide derivative, followed by cyclization.

G AlphaBromoKetone 2-Bromo-1-(4-chloro-2-fluoro- 5-methylphenyl)-1-ethanone Intermediate Intermediate AlphaBromoKetone->Intermediate + Thiosemicarbazide Thiosemicarbazide Derivative Thiosemicarbazide->Intermediate Triazole Substituted 1,2,4-Triazole Intermediate->Triazole Cyclization

Caption: Synthesis of 1,2,4-triazoles from an alpha-bromo ketone.

The unique substitution pattern on the phenyl ring of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The chlorine, fluorine, and methyl groups can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Analytical Methods

The purity and identity of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone are typically confirmed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of reactions. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the molecular weight of the compound and to identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide characteristic signals for the aromatic protons, the methyl group protons, and the methylene protons adjacent to the bromine atom. The chemical shift of the methylene protons (CH₂Br) is expected to be in the range of 4.4-4.6 ppm.[5]

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the carbon attached to the bromine. The signal for the carbon in the C-Br bond would typically appear around 30-35 ppm.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

Safety and Handling

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazard Statements: It is classified as an irritant and may be harmful if swallowed or inhaled. It is also a lachrymator, meaning it can cause tearing.

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined synthesis, versatile reactivity, and the strategic placement of substituents on its aromatic ring make it an invaluable tool for the creation of novel and complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.

References

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]

  • Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. (n.d.). PrepChem.com. Retrieved from [Link]

  • 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

  • Ethanone, 2-bromo-1-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • (R,R)-1-(PARA-METHYLPHENYL)-1,2-DIBROMO-2-CHLORO-2-FLUOROETHANE. (n.d.). SpectraBase. Retrieved from [Link]

  • Ethanone, 1-(4-bromophenyl)-2-chloro-2-fluoro-. (n.d.). PubChem. Retrieved from [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). RSC Advances, 14(10), 6835-6841. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the alpha-bromoacetophenone derivative, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. It details a robust synthetic protocol, discusses its reactivity and potential applications in medicinal chemistry, and outlines essential safety and handling procedures. This document is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery.

Molecular and Physicochemical Properties

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a polysubstituted aromatic ketone. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a methyl group on the phenyl ring, combined with the reactive α-bromo ketone functionality, makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

PropertyValueSource(s)
CAS Number 338982-26-6[1][2][3]
Molecular Formula C₉H₇BrClFO[1][2][3]
Molecular Weight 265.51 g/mol [1][2][3]
Melting Point 78-81 °C[2]
Boiling Point (Predicted) 307.6 ± 37.0 °C[2]
Density (Predicted) 1.593 ± 0.06 g/cm³[2]
Appearance Likely a solid at room temperature, given the melting point.

Synthesis and Purification

The synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is typically achieved through the α-bromination of the corresponding acetophenone precursor, 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. This reaction is a classic example of an acid-catalyzed halogenation of a ketone, which proceeds via an enol intermediate.[4] Various brominating agents can be employed, with bromine in an appropriate solvent being a common choice.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone Reaction_Vessel Stirred Reaction at Controlled Temperature 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone->Reaction_Vessel Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction_Vessel Acetic Acid (Solvent/Catalyst) Acetic Acid (Solvent/Catalyst) Acetic Acid (Solvent/Catalyst)->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Anhydrous Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone Recrystallization->Final_Product

Caption: Proposed workflow for the synthesis and purification of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Detailed Experimental Protocol

This protocol is based on established methods for the α-bromination of substituted acetophenones.[4]

Materials:

  • 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

  • Bromine

  • Glacial Acetic Acid

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: The two aromatic protons will appear as distinct signals in the downfield region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by the fluorine and other substituents on the ring.

  • Methylene Protons: A singlet corresponding to the two protons of the -CH₂Br group is expected to appear in the range of δ 4.4-4.6 ppm.

  • Methyl Protons: A singlet for the three methyl protons will be observed in the upfield region, likely around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: The ketone carbonyl carbon will give a signal in the highly deshielded region of the spectrum, typically around δ 190-195 ppm.

  • Aromatic Carbons: Multiple signals will be observed in the aromatic region (δ 110-160 ppm). The carbon atoms directly attached to the fluorine will show characteristic C-F coupling.

  • Methylene Carbon: The carbon of the -CH₂Br group is expected to appear around δ 30-35 ppm.

  • Methyl Carbon: The methyl carbon will give a signal in the upfield region, typically around δ 20-22 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch: A strong absorption band corresponding to the carbonyl group of the ketone is expected in the region of 1680-1700 cm⁻¹.

  • C-Br Stretch: A weaker absorption band for the carbon-bromine bond will likely be observed in the fingerprint region, typically between 500-600 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the range of 1000-1400 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. The fragmentation pattern will likely involve the loss of the bromine atom and the cleavage of the bond between the carbonyl group and the methylene group.

Chemical Reactivity and Applications in Drug Development

The reactivity of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is dominated by the α-bromo ketone moiety. This functional group makes the methylene carbon highly electrophilic and susceptible to nucleophilic substitution reactions.

Reactivity cluster_nucleophiles Nucleophiles cluster_products Potential Products Target_Molecule 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone Amino_Ketones α-Amino Ketones Target_Molecule->Amino_Ketones Reaction with Amines Thioethers α-Thioethers Target_Molecule->Thioethers Reaction with Thiols Ethers α-Aryloxy/Alkyloxy Ketones Target_Molecule->Ethers Reaction with Phenols/Alcohols Esters α-Ketoesters Target_Molecule->Esters Reaction with Carboxylates Amines Amines Thiols Thiols Phenols Phenols Carboxylates Carboxylates

Caption: Reactivity of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone with various nucleophiles.

This reactivity makes it a valuable building block in medicinal chemistry for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity.[7] For instance, α-bromoacetophenones are key intermediates in the synthesis of various pharmaceuticals. The introduction of diverse functionalities at the α-position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is classified as an irritant and is lachrymatory.[2] It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

Store in a tightly sealed container in a dry and well-ventilated place.

Conclusion

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its polysubstituted aromatic ring and reactive α-bromo ketone functionality provide a scaffold for the introduction of diverse chemical moieties, enabling the synthesis of novel compounds for biological screening. The synthetic and analytical protocols outlined in this guide, though based on established principles and data from analogous compounds, provide a solid foundation for researchers working with this and similar molecules. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use.

References

  • CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google P
  • Organic Syntheses Procedure. (URL: [Link])

  • Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PMC - NIH. (URL: [Link])

  • CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google P
  • Selective bromination of acetophenone derivatives with bromine in methanol - Zenodo. (URL: [Link])

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - NIH. (URL: [Link])

  • Halogens in acetophenones direct the hydrogen bond docking preference of phenol via stacking interactions - Preprints.org. (URL: [Link])

  • Photochemistry of α-chloro- and α-bromoacetophenone. Determination of extinction coefficients for halogen–benzene complexes - Canadian Science Publishing. (URL: [Link])

  • 1-(5-bromo-4-chloro-2-fluorophenyl)
  • pKa values for substituted acetophenones: values determined by study of rates of halogenation - Canadian Science Publishing. (URL: [Link])

  • WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)
  • 2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone suppliers USA. (URL: [Link])

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Molecular Structure and Weight of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and weight of the chemical compound 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. This compound, a halogenated aromatic ketone, serves as a significant building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Understanding its precise molecular characteristics is fundamental for its application in complex synthetic pathways and for the accurate characterization of its derivatives.

Chemical Identity and Nomenclature

  • Systematic Name: 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

  • CAS Number: 338982-26-6[1][2]

  • Molecular Formula: C₉H₇BrClFO[1][2]

The systematic name precisely describes the arrangement of atoms within the molecule. It indicates an ethanone backbone, substituted with a bromine atom at the second carbon. The first carbon of the ethanone is attached to a substituted phenyl group. The substituents on the phenyl ring are a chloro group at position 4, a fluoro group at position 2, and a methyl group at position 5.

Molecular Structure

The structural formula of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is characterized by a central phenyl ring with multiple halogen and alkyl substitutions, attached to a bromoacetyl group.

2D Chemical Structure

The two-dimensional structure illustrates the covalent bonds between the atoms and the overall topology of the molecule.

Caption: 2D structure of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Structural Elucidation

The structure can be broken down into two main components:

  • Substituted Phenyl Ring: A benzene ring with the following substituents:

    • Chlorine (Cl): Located at the 4th position of the ring relative to the point of attachment of the ethanone group.

    • Fluorine (F): Positioned at the 2nd carbon, ortho to the ethanone substituent.

    • Methyl (CH₃): Attached to the 5th carbon.

  • Bromoethanone Group (-C(O)CH₂Br): An acetyl group where one of the methyl hydrogens is replaced by a bromine atom. This group is attached to the 1st position of the phenyl ring.

The interplay of these functional groups, particularly the electron-withdrawing effects of the halogens and the ketone, alongside the electron-donating nature of the methyl group, dictates the reactivity of the molecule.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula.

Calculation of Molecular Weight

The molecular formula for 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is C₉H₇BrClFO. The molecular weight is calculated as follows, using the atomic weights of the constituent elements:

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC912.011108.099
HydrogenH71.0087.056
BromineBr179.90479.904
ChlorineCl135.45335.453
FluorineF118.99818.998
OxygenO115.99915.999
Total 265.509
Reported Molecular Weight

The calculated molecular weight is consistent with values reported in chemical databases and by commercial suppliers. The commonly cited molecular weight is approximately 265.5 g/mol or 265.51 g/mol .[1][2]

Physicochemical Properties (Summary)

While this guide focuses on molecular structure and weight, these fundamental properties influence other key physicochemical parameters that are vital for laboratory use.

PropertyValue
Molecular Formula C₉H₇BrClFO
Molecular Weight 265.51 g/mol [2]
CAS Number 338982-26-6

Experimental Protocols

The verification of the molecular structure and weight of a synthesized or procured batch of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is critical for quality control in research and development. The following are standard protocols for this purpose.

Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound (typically <1 mg/mL) in a suitable volatile solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS) for analysis.

  • Analysis: Infuse the sample solution into the ESI source. The compound will be ionized, typically forming a protonated molecule [M+H]⁺.

  • Data Interpretation: The mass-to-charge ratio (m/z) of the most abundant isotopic peak of the [M+H]⁺ ion should correspond to the calculated molecular weight plus the mass of a proton. The isotopic pattern, particularly the presence of bromine and chlorine, will show a characteristic distribution that can be used for further confirmation.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_confirm Confirmation prep Dissolve in Acetonitrile/Methanol ms Infuse into ESI-MS prep->ms Inject detect Detect [M+H]⁺ Ion and Isotopic Pattern ms->detect Ionize & Analyze confirm Verify m/z matches Calculated MW detect->confirm Interpret Data

Caption: Workflow for Molecular Weight Confirmation by ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To verify the connectivity of atoms and the overall molecular structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The chemical shifts, integration values, and splitting patterns of the signals will correspond to the different types of protons in the molecule (aromatic, methyl, and methylene protons).

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to observe signals for each unique carbon atom.

  • ¹⁹F NMR Analysis: Given the presence of a fluorine atom, a fluorine-19 NMR spectrum will show a characteristic signal, and its coupling to nearby protons can further confirm the substitution pattern on the aromatic ring.

  • Data Interpretation: The combined data from these NMR experiments should be consistent with the proposed structure of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

References

  • Vertex AI Search Result.
  • Sunway Pharm Ltd. 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Sources

Spectroscopic Characterization of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals, rigorous structural elucidation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

While direct experimental data for this specific molecule is not publicly available, this guide will leverage data from structurally analogous compounds to predict and interpret the expected spectroscopic features. This approach not only provides a robust framework for the analysis of the title compound but also serves as a valuable educational tool for the characterization of novel substituted acetophenones.

Molecular Structure and Expected Spectroscopic Features

The structure of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone incorporates several key functional groups and substitution patterns on the aromatic ring, each of which will give rise to distinct signals in its NMR, IR, and mass spectra. A thorough understanding of these structural motifs is essential for accurate spectral interpretation.

Key Structural Features:

  • α-Bromoketone: The presence of a bromine atom alpha to the carbonyl group is a critical feature, influencing both the chemical reactivity and the spectroscopic properties of the molecule.

  • Substituted Phenyl Ring: The phenyl ring is substituted with a chloro, a fluoro, and a methyl group, in addition to the bromoacetyl moiety. This substitution pattern leads to a complex and informative aromatic region in the NMR spectrum.

  • Carbonyl Group: The ketone carbonyl group will produce a characteristic strong absorption in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Predicted ¹H NMR Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.5Singlet2H-CH₂Br
~ 7.5 - 8.0Multiplet2HAromatic CH
~ 2.4Singlet3H-CH₃
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of distinct carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 190C=O
~ 120 - 140Aromatic C
~ 30-CH₂Br
~ 20-CH₃
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution and sensitivity.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Advanced Experiments: If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Interpretation of Predicted NMR Spectra
  • ¹H NMR: The methylene protons (CH₂Br) adjacent to the bromine and carbonyl group are expected to appear as a singlet at approximately 4.5 ppm. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.0 ppm due to coupling with each other and potentially with the fluorine atom. The methyl protons on the phenyl ring are expected to be a singlet around 2.4 ppm.

  • ¹³C NMR: The carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, around 190 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with their exact shifts influenced by the electron-withdrawing and -donating effects of the substituents. The carbon of the CH₂Br group is expected around 30 ppm, and the methyl carbon will be the most upfield, at approximately 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Frequencies
Predicted Wavenumber (cm⁻¹) Intensity Functional Group
~ 1700StrongC=O (Ketone)
~ 1600, ~1500Medium-WeakC=C (Aromatic)
~ 1200StrongC-F
~ 700-800MediumC-Cl
~ 600-700MediumC-Br
Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be taken and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Interpretation of Predicted IR Spectrum

The most prominent feature in the IR spectrum will be the strong absorption band around 1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. The presence of the halogen substituents on the phenyl ring and the α-bromine may slightly shift this frequency. Aromatic C=C stretching vibrations are expected in the 1600-1500 cm⁻¹ region. The C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region of the spectrum. Specifically, a strong C-F stretch is anticipated around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data
m/z Value Interpretation
[M]+, [M+2]+Molecular ion peaks, showing the isotopic pattern of bromine and chlorine.
[M-Br]+Fragment corresponding to the loss of a bromine atom.
[ArCO]+Fragment corresponding to the substituted benzoyl cation.
Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: An appropriate ionization technique should be chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically results in a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

Interpretation of Predicted Mass Spectrum

The mass spectrum is expected to show a complex molecular ion region due to the presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic isotopic pattern for the molecular ion peaks. Common fragmentation pathways would involve the loss of the bromine radical to form a stable acylium ion, and cleavage of the C-C bond between the carbonyl group and the methylene group. The most abundant fragment is often the substituted benzoyl cation.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the spectroscopic techniques discussed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire 1H & 13C Spectra D->E F Perform 2D NMR (Optional) E->F G Process Data (FT, Phasing) F->G H Integrate & Assign Peaks G->H I Elucidate Structure H->I

Caption: General workflow for NMR analysis.

IR_MS_Workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry IR_A Place Sample on ATR Crystal IR_B Acquire Spectrum IR_A->IR_B IR_C Identify Functional Groups IR_B->IR_C MS_A Introduce Sample (e.g., GC/LC, Infusion) MS_B Ionize Sample (e.g., EI, ESI) MS_A->MS_B MS_C Analyze m/z MS_B->MS_C MS_D Interpret Fragmentation MS_C->MS_D

Caption: Workflows for IR and MS analyses.

Conclusion

The comprehensive spectroscopic analysis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, employing NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation. This guide provides a detailed framework for acquiring and interpreting the spectroscopic data for this molecule, based on established principles and comparative data from analogous structures. The methodologies and predictive interpretations presented herein will serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds.

References

Due to the predictive nature of this guide for a compound without readily available public experimental data, the references below provide foundational knowledge and data for the analogous compounds used in the predictions.

  • Spectrometric Identification of Organic Compounds by Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (Wiley)
  • Introduction to Spectroscopy by Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (Cengage Learning) - A widely used textbook covering the principles and practices of spectroscopic techniques.
  • NIST Chemistry WebBook ([Link]) - A comprehensive database of chemical and physical data, including IR and mass spectra for many organic compounds.[1][2]

  • PubChem ([Link]) - A public repository of chemical information, including predicted and experimental data for a vast number of molecules.[3][4][5]

  • Spectral Database for Organic Compounds (SDBS) ([Link]) - A free online database containing NMR, IR, MS, and Raman spectra for various organic compounds.

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solubility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone in Common Organic Solvents

Abstract

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. A thorough understanding of a compound's solubility profile is paramount for:

  • Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a solvent is crucial for achieving optimal reaction rates and minimizing impurities during synthesis.

  • Crystallization and Polymorphism: Controlling solubility is fundamental to developing effective crystallization processes for purification and isolating the desired polymorphic form.

  • Formulation Development: Solubility data is essential for designing appropriate dosage forms, whether they are solid dispersions, liquid formulations, or parenteral solutions.[1]

  • Pharmacokinetics: The solubility of a drug substance significantly influences its dissolution rate in vivo, which in turn affects its absorption and overall bioavailability.[1][2]

This guide will provide both a theoretical framework and a practical approach to understanding and determining the solubility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The fundamental principle of "like dissolves like" serves as a valuable initial guide.[3][4]

Compound Structure:

  • Name: 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

  • CAS Number: 338982-26-6[5][6][7]

  • Molecular Formula: C₉H₇BrClFO[5][6][7]

  • Molecular Weight: 265.51 g/mol [5][6][7]

  • Melting Point: 78-81°C[5]

The structure of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone features a substituted phenyl ring and a bromo-ethanone side chain. The presence of electronegative atoms (chlorine, fluorine, oxygen, and bromine) introduces polarity to the molecule. However, the aromatic ring and the methyl group contribute to its nonpolar character.

Predicted Solubility:

Based on its structure, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is expected to be:

  • Poorly soluble in water: The significant nonpolar surface area of the substituted phenyl ring will likely limit its solubility in highly polar solvents like water.

  • Soluble in a range of common organic solvents: The presence of polar functional groups suggests that it will be soluble in solvents with moderate to high polarity. Solvents capable of dipole-dipole interactions and potentially hydrogen bonding (with the carbonyl oxygen) are likely to be effective.

The following table provides a qualitative prediction of solubility in various common organic solvents, categorized by their polarity.

Solvent ClassExamplesPredicted Solubility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanoneRationale
Nonpolar Hexane, TolueneSparingly Soluble to SolubleThe nonpolar aromatic ring will interact favorably with these solvents, but the polar groups may limit high solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Soluble to Freely SolubleThese solvents can engage in dipole-dipole interactions with the polar functional groups of the compound.
Polar Protic Methanol, Ethanol, IsopropanolSolubleThese solvents can act as hydrogen bond acceptors for the carbonyl oxygen and have sufficient polarity to interact with the rest of the molecule.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[8]

Materials and Equipment
  • 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid compound B Add a known volume of solvent to vials A->B C Place vials in a constant temperature shaker B->C D Shake for a predetermined time (e.g., 24-72 hours) C->D E Allow solids to settle D->E F Filter an aliquot of the supernatant E->F G Dilute the filtrate F->G H Analyze by HPLC G->H

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent (e.g., 5 mL).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A preliminary study can be conducted to determine the time to reach equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[8][9]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone of known concentrations.

    • Analyze the calibration standards and the diluted samples by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Hexane[Insert experimental data][Insert experimental data]
Toluene[Insert experimental data][Insert experimental data]
Dichloromethane[Insert experimental data][Insert experimental data]
Ethyl Acetate[Insert experimental data][Insert experimental data]
Acetone[Insert experimental data][Insert experimental data]
Tetrahydrofuran[Insert experimental data][Insert experimental data]
Methanol[Insert experimental data][Insert experimental data]
Ethanol[Insert experimental data][Insert experimental data]
Isopropanol[Insert experimental data][Insert experimental data]
Water[Insert experimental data][Insert experimental data]

The interpretation of this data will provide valuable insights into the solvent systems that are most suitable for various applications involving 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Factors Influencing Solubility

Several factors can influence the solubility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.[10] Understanding these factors is crucial for controlling and optimizing dissolution processes.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[3] This relationship can be quantified to determine the thermodynamic parameters of dissolution.

  • Solvent Polarity: As predicted, the polarity of the solvent will play a significant role. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

  • pH (in aqueous systems): While this compound is not expected to have significant aqueous solubility, any ionizable functional groups would lead to pH-dependent solubility. Based on its structure, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is not expected to have ionizable groups within the typical physiological pH range.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

The relationship between these factors and the resulting solubility can be visualized as follows:

G cluster_factors Influencing Factors Solubility Solubility Temperature Temperature Temperature->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility Polymorphism Polymorphism Polymorphism->Solubility

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the . While specific quantitative data is not yet published, the predictive analysis based on its molecular structure offers valuable initial guidance. The comprehensive experimental protocol outlined herein provides a robust methodology for researchers to generate reliable solubility data. Such data is indispensable for the effective utilization of this compound in synthetic chemistry, process development, and pharmaceutical research, ultimately enabling more efficient and informed scientific endeavors.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMIN
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • Solubility of Things. (n.d.). Acetophenone.
  • USP-NF. (2013, November 21).
  • Solubility of Things. (n.d.). Solubility of 1-(m-tolyl)ethanone, 1-(o-tolyl)ethanone, and 1-(p-tolyl)ethanone.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • FDA. (n.d.).
  • World Health Organiz
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • ChemicalBook. (n.d.). 2-BROMO-1-(4-CHLORO-2-FLUORO-5-METHYLPHENYL)-1-ETHANONE.
  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • Table 2 Solubility of different ketones in the buffer medium and... (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.
  • Sunway Pharm Ltd. (n.d.). 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.
  • Maria, Y., Indraswati, N., & Suryadi, I. (2016). Solubility of Acetophenone in Supercritical Carbon Dioxide. The Open Chemical Engineering Journal, 10(Suppl-1, M4), 18-28.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone. PubChem.
  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.).
  • EvitaChem. (n.d.). Buy 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone (EVT-3397642).
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An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS), institutional safety protocols, or a comprehensive, site-specific risk assessment. Always consult the official SDS and your institution's Environmental Health and Safety (EHS) office before handling any chemical.

Introduction and Scientific Context

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (CAS No. 338982-26-6) is a substituted α-bromoacetophenone derivative.[1] Compounds of this class, known as α-haloketones, are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry.[2][3] Their utility stems from the two reactive centers: the carbonyl group and the electrophilic α-carbon, which readily undergoes nucleophilic substitution. This dual reactivity makes them valuable precursors for constructing complex heterocyclic systems and other motifs found in biologically active molecules.[3][4]

However, the very reactivity that makes this compound a valuable synthetic tool also dictates its significant toxicological profile. α-Bromo ketones are a well-documented class of lachrymators and corrosive agents.[1][5] Understanding and mitigating these hazards is not merely a regulatory requirement but a fundamental prerequisite for conducting safe and reproducible research. This guide synthesizes available safety data to provide a framework for a thorough risk assessment and the implementation of robust handling protocols.

Hazard Identification and Risk Profile

A comprehensive understanding of the intrinsic hazards of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is the foundation of a robust safety plan. Based on data for the compound and structurally similar α-haloketones, a clear hazard profile emerges.[1][6]

GHS Classification and Analysis

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. The primary hazards associated with this compound are summarized below.

Hazard ClassCategoryHazard StatementCausality and Scientific Insight
Skin Corrosion/Irritation1B/1C (Implied)H314: Causes severe skin burns and eye damageThe electrophilic nature of the α-carbon makes the compound highly reactive with biological nucleophiles, such as amino and sulfhydryl groups in proteins and peptides found in skin and eye tissue. This covalent modification disrupts cellular structure, leading to rapid tissue damage and chemical burns.[6][7]
Serious Eye Damage1H318: Causes serious eye damageThe cornea and conjunctiva are exceptionally sensitive to corrosive agents. Direct contact can lead to irreversible damage, including corneal opacification and blindness. The lachrymatory effect is an early warning sign of ocular exposure.[5][6]
Skin Irritation2H315: Causes skin irritationEven at lower concentrations or with brief contact, the compound can elicit a significant inflammatory response, leading to redness, itching, and pain.[1][8]
Eye Irritation2H319: Causes serious eye irritationVapors or aerosols can cause significant irritation, characterized by redness, pain, and excessive tearing (lachrymation).[1][8]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationAs a volatile solid, dust or vapors can be inhaled. The compound irritates the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1][8]

Signal Word: Danger [6]

The Lachrymatory Effect: A Critical Warning

This compound is noted as a lachrymator, a substance that irritates the eyes and causes tearing.[1] This property is a crucial, built-in warning sign of exposure. The mechanism involves the reaction of the electrophilic ketone with nerve receptors in the cornea. It should be treated as an immediate indicator of inadequate containment (e.g., a breach in glove integrity or insufficient ventilation).

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls mandates that engineering and administrative controls are the primary means of exposure mitigation, with PPE serving as the final barrier.

Primary Engineering Controls

All manipulations involving 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[5][9] The fume hood provides critical protection against inhalation of dusts or vapors and acts as a physical barrier against splashes. Ensure the sash is maintained at the lowest practical height. A readily accessible and recently tested eyewash station and safety shower are mandatory.[9]

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for proper engineering controls but is essential for protecting against residual risks and accidental contact.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature of the compound, consider double-gloving, especially for larger quantities or extended handling periods. Check gloves for pinholes or tears before each use. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[5]

  • Eye Protection: Chemical safety goggles that form a seal around the eyes are required.[5] A face shield, worn in conjunction with goggles, is strongly recommended when handling larger quantities or during procedures with a high risk of splashing.

  • Skin and Body Protection: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned and the sleeves are not rolled up. For transfers of significant quantities, a chemically resistant apron may be appropriate. Closed-toe shoes are required at all times in the laboratory.[5][9]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with a filter appropriate for organic vapors and particulates is necessary.[5][10] All respirator use must be in accordance with a formal institutional respiratory protection program.

RiskMitigationWorkflow Start Start: Obtain Compound & SDS RiskAssessment Conduct Risk Assessment - Identify Hazards (Corrosive, Lachrymator) - Evaluate Quantities & Procedures Start->RiskAssessment SelectControls Select Controls (Hierarchy) 1. Engineering (Fume Hood) 2. Administrative (SOP) 3. PPE (Gloves, Goggles) RiskAssessment->SelectControls Handling Perform Handling Protocol (Weighing, Transfer, Reaction) SelectControls->Handling Spill Spill or Exposure? Handling->Spill Cleanup Follow Emergency Procedures (Spill Cleanup / First Aid) Spill->Cleanup Yes Waste Segregate & Dispose Waste (Solid & Liquid Hazardous Waste) Spill->Waste No Cleanup->Waste End End: Decontaminate & Document Waste->End

Safe Handling, Storage, and Disposal Protocols

Adherence to strict, well-defined protocols is non-negotiable.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment (spatulas, glassware, solvents) and PPE. Ensure an appropriate quenching solution (e.g., sodium bisulfite) and spill kit are readily available.

  • Weighing and Transfer: Weigh the solid compound directly into a tared container inside the fume hood. Avoid generating dust. Use a spatula for transfers.[9] If creating a solution, add the solvent to the solid slowly to prevent splashing.

  • Reaction Monitoring: Keep the reaction vessel closed to the extent possible. Use a condenser for heated reactions to prevent the release of volatile materials.

  • Post-Handling Decontamination: After handling, thoroughly decontaminate the work area, including the spatula and any surfaces, with an appropriate solvent (e.g., ethanol), followed by soap and water. Remove PPE carefully, avoiding contact with the contaminated outer surfaces, and dispose of it as hazardous waste. Wash hands and forearms thoroughly.

Storage Requirements
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[5][11]

  • Store away from incompatible materials such as strong bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[12]

  • Some suppliers recommend refrigerated storage (2-8°C). Always follow the manufacturer's specific storage temperature guidelines.

Waste Disposal

All materials contaminated with 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, including excess reagent, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[9]

  • Solid Waste: Collect in a designated, sealed container.

  • Liquid Waste: Collect in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Consult your institution's EHS office for specific collection and disposal procedures.[9]

Emergency Procedures: Preparedness and Response

Immediate and correct action is critical in the event of an exposure or spill.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate and urgent medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use the mouth-to-mouth method). Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Management

This protocol applies only to small spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.

  • Alert & Secure: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the area.

  • Don PPE: Wear the full PPE ensemble described in Section 3.2, including respiratory protection if necessary.

  • Contain & Neutralize: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

  • Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

  • Document: Report the spill to your supervisor and EHS office as required by institutional policy.[9]

Physical and Chemical Properties

Understanding the physical properties is essential for predicting the compound's behavior and for safe experimental design.

PropertyValueSource
Molecular Formula C₉H₇BrClFO[1]
Molecular Weight 265.51 g/mol [1]
Appearance Solid[9]
Melting Point 78-81 °C[1]
Boiling Point 307.6 ± 37.0 °C (Predicted)[1]
Density 1.593 ± 0.06 g/cm³ (Predicted)[1]

Conclusion

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a potent and useful chemical intermediate whose reactivity demands the highest standards of safety and handling. Its corrosive, irritant, and lachrymatory properties necessitate a proactive safety culture grounded in the principles of risk assessment and the hierarchy of controls. By integrating robust engineering controls, stringent procedural protocols, and appropriate personal protective equipment, researchers can mitigate the inherent risks and leverage the synthetic utility of this compound safely and effectively.

References

  • National Institutes of Health. PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Link]

  • National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. [Link]

  • ResearchGate. Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. [Link]

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A Comprehensive Guide to the Synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and logical synthetic pathway for 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, a halogenated aromatic ketone of significant interest as a versatile intermediate in pharmaceutical and agrochemical research. The synthesis is strategically divided into two primary stages: the initial Friedel-Crafts acylation to construct the core ketone structure, followed by a regioselective acid-catalyzed α-bromination. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses the critical causality behind procedural choices to ensure reproducibility and high yield. The content is tailored for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this synthetic process.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target α-bromo ketone is most efficiently achieved through a two-step sequence starting from a commercially available substituted benzene derivative. A retrosynthetic analysis reveals the following logical disconnection:

  • Disconnection of the C-Br Bond: The target molecule can be formed by the α-bromination of the precursor ketone, 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. This is a classic transformation in organic synthesis.[1][2]

  • Disconnection of the Aryl-Acyl Bond: The precursor ketone is readily accessible via a Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene with an appropriate acetylating agent.[3][4]

This strategic pathway is favored due to the high efficiency and predictability of both the Friedel-Crafts and α-bromination reactions.

G cluster_workflow Synthetic Workflow Target 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone Precursor 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone Target->Precursor α-Bromination Start 1-Chloro-4-fluoro-2-methylbenzene Precursor->Start Friedel-Crafts Acylation Reagent1 + Acetyl Chloride / AlCl₃ Reagent2 + Br₂ / H⁺

Caption: High-level retrosynthetic analysis for the target compound.

Stage 1: Synthesis of the Ketone Precursor via Friedel-Crafts Acylation

The foundational step is the electrophilic aromatic substitution reaction developed by Charles Friedel and James Crafts, which attaches an acyl group to the aromatic ring.[3]

Principle and Mechanism

The reaction proceeds by generating a highly electrophilic acylium ion from acetyl chloride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The electron-rich aromatic ring, 1-chloro-4-fluoro-2-methylbenzene, then attacks this electrophile. The directing effects of the existing substituents (-CH₃ is ortho/para-directing and activating; -Cl and -F are ortho/para-directing but deactivating) guide the incoming acyl group primarily to the position ortho to the activating methyl group and para to the chloro group, yielding the desired ketone precursor.

G cluster_mech1 Mechanism: Friedel-Crafts Acylation step1 Step 1: Acylium Ion Formation Acetyl Chloride + AlCl₃ → [CH₃C≡O]⁺ (Acylium Ion) + AlCl₄⁻ step2 Step 2: Electrophilic Attack Aromatic Ring attacks Acylium Ion to form a resonance-stabilized Arenium Ion. step1->step2 step3 Step 3: Deprotonation AlCl₄⁻ removes a proton, restoring aromaticity and yielding the ketone product. step2->step3

Caption: Mechanistic steps of the Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation
  • Reagents & Equipment:

    • 1-Chloro-4-fluoro-2-methylbenzene

    • Acetyl Chloride (CH₃COCl)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric Acid (conc. and dilute)

    • Three-necked round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere.

  • Procedure:

    • To a flame-dried three-necked flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

    • Cool the resulting suspension to 0 °C using an ice-water bath.

    • Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C.

    • After complete addition, add 1-chloro-4-fluoro-2-methylbenzene (1.0 equivalent) dropwise at 0 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. Purify further by recrystallization or column chromatography if necessary.

Stage 2: Acid-Catalyzed α-Bromination

This is the crucial transformation that introduces the bromine atom at the α-position to the carbonyl group, yielding the final product. The reaction is performed under acidic conditions to control the regioselectivity and prevent polybromination.[5][6]

Principle and Mechanism

The α-bromination of ketones in an acidic medium proceeds through an enol intermediate.[1] This mechanism is a cornerstone of carbonyl chemistry.

  • Acid-Catalyzed Enolization (Rate-Determining Step): The carbonyl oxygen is first protonated by the acid catalyst. This increases the acidity of the α-hydrogens. A weak base (e.g., solvent) then removes an α-proton to form the enol tautomer. This is the slow, rate-determining step of the reaction.[6][7]

  • Nucleophilic Attack: The electron-rich C=C double bond of the enol acts as the nucleophile, attacking a molecule of elemental bromine (Br₂).

  • Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group, yielding the α-bromo ketone and HBr.

The introduction of the first electron-withdrawing bromine atom deactivates the product, making the formation of a second enol more difficult and thus preventing polybromination, a common issue in base-catalyzed halogenations.[6]

G cluster_mech2 Mechanism: Acid-Catalyzed α-Bromination Ketone Ketone Precursor ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone 1. Protonation (H⁺) Enol Enol Intermediate ProtonatedKetone->Enol 2. Deprotonation (slow) BromoIntermediate Brominated Intermediate Enol->BromoIntermediate 3. Attack on Br₂ Product α-Bromo Ketone Product BromoIntermediate->Product 4. Deprotonation

Caption: Mechanism of the acid-catalyzed α-bromination of the ketone precursor.

Experimental Protocol: α-Bromination
  • Reagents & Equipment:

    • 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

    • Bromine (Br₂) or N-Bromosuccinimide (NBS)

    • Glacial Acetic Acid

    • Round-bottom flask with magnetic stirrer and dropping funnel.

  • Procedure:

    • Dissolve the ketone precursor (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

    • Cool the solution in an ice bath to maintain a low temperature.

    • Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid from the dropping funnel with vigorous stirring. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the disappearance of the bromine color and the reaction progress by TLC.

    • Once the reaction is complete, slowly pour the mixture into a large volume of cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and HBr.

    • Wash the crude product with a cold, dilute solution of sodium bisulfite if necessary to remove any unreacted bromine.

    • Dry the resulting solid, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Data Summary and Characterization

The following tables summarize key physicochemical and expected spectroscopic data for the precursor and final product.

Table 1: Physicochemical Properties

PropertyPrecursor: 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanoneFinal Product: 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone
CAS Number 177211-26-6[8]338982-26-6[9]
Molecular Formula C₉H₈ClFOC₉H₇BrClFO
Molecular Weight 186.61 g/mol 265.51 g/mol
Appearance White to off-white solidOff-white to pale yellow solid

Table 2: Expected Spectroscopic Data

Spectroscopic DataPrecursorFinal Product
¹H NMR (δ, ppm) Aromatic-H (2H), -CH₃ (acetyl, ~2.6 ppm, s), -CH₃ (aryl, ~2.3 ppm, s)Aromatic-H (2H), -CH₂Br (~4.4 ppm, s), -CH₃ (aryl, ~2.3 ppm, s)
¹³C NMR (δ, ppm) Carbonyl C (~196 ppm), Aromatic C's, Acetyl C (~29 ppm), Aryl CH₃ C (~15 ppm)Carbonyl C (~190 ppm), Aromatic C's, -CH₂Br C (~30 ppm), Aryl CH₃ C (~15 ppm)
IR (cm⁻¹) C=O stretch (~1690 cm⁻¹), C-F stretch, C-Cl stretchC=O stretch (~1700 cm⁻¹), C-F stretch, C-Cl stretch, C-Br stretch

Safety and Handling

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride is highly hygroscopic and reacts violently with water, releasing HCl gas. Acetyl chloride is corrosive and a lachrymator. The reaction should be performed in a well-ventilated fume hood under anhydrous conditions.

  • α-Bromination: Elemental bromine is highly toxic, corrosive, and causes severe burns. It should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Acetic acid and the HBr byproduct are corrosive.

Conclusion

The synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is reliably accomplished through a well-established two-stage process. The initial Friedel-Crafts acylation provides the necessary ketone precursor, which is then efficiently converted to the target α-bromo ketone via an acid-catalyzed bromination. Understanding the mechanisms, particularly the role of the enol intermediate in the bromination step, is critical for controlling the reaction and achieving high yields of the desired mono-brominated product. This guide provides the necessary theoretical framework and practical protocols for the successful synthesis of this valuable chemical intermediate.

References

  • Benchchem. An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. [URL: https://www.benchchem.com/product/b5639]
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_The_Chemistry_of_Carbonyls_II/22.
  • ChemicalBook. 4'-CHLORO-2'-FLUORO-5'-METHYLACETOPHENONE | 177211-26-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82570075.htm]
  • Khan Academy. Friedel-Crafts acylation. [URL: https://www.khanacademy.
  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [URL: https://www.masterorganicchemistry.com/reaction-guide/bromination-of-ketones-via-enols-acidic-conditions/]
  • NIH, National Center for Biotechnology Information. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10880949/]
  • NIH, National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308432/]
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [URL: https://www.organic-chemistry.
  • Sunway Pharm Ltd. 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. [URL: https://www.3wpharm.com/product/CB04393.html]
  • Wikipedia. Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
  • YouTube. (2021, March 25). Bromination of Ketones. [URL: https://www.youtube.
  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [URL: https://www.youtube.

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An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. As a quintessential α-bromo ketone, this molecule is characterized by two primary reactive centers: the electrophilic carbonyl carbon and the adjacent carbon atom bearing the bromine, a proficient leaving group. The electronic landscape of the molecule is further modulated by the substituted phenyl ring, featuring a combination of electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups. This guide elucidates the core reaction pathways, including nucleophilic substitution, the Favorskii rearrangement, and heterocycle formation, providing field-proven experimental protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Introduction: The Versatility of α-Bromo Ketones

α-Halogenated ketones are a cornerstone class of intermediates in organic synthesis, prized for their dual reactivity which enables a vast array of molecular transformations. The presence of a halogen atom alpha to a carbonyl group creates a potent electrophilic site at the α-carbon, making it highly susceptible to nucleophilic attack. Simultaneously, the carbonyl group itself can engage with nucleophiles. This inherent reactivity makes α-bromo ketones, such as 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, exceptionally valuable building blocks for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical agents and other biologically active compounds.

The subject of this guide, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (CAS No. 338982-26-6), possesses a unique substitution pattern on its aromatic ring.[1] The interplay between the inductive electron-withdrawing effects of the chloro and fluoro groups and the hyperconjugative electron-donating effect of the methyl group finely tunes the molecule's reactivity, influencing reaction rates and, in some cases, mechanistic pathways. Understanding this nuanced profile is critical for its effective deployment in synthetic strategies.

Compound Property Value
IUPAC Name 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone
CAS Number 338982-26-6[1]
Molecular Formula C₉H₇BrClFO
Molecular Weight 265.51 g/mol [1]

Synthesis and Structural Profile

The synthesis of α-bromo ketones is typically achieved through the direct bromination of the parent ketone under acidic conditions.[2][3] This reaction proceeds via an acid-catalyzed enol intermediate, which acts as the nucleophile that attacks elemental bromine.[3]

General Synthesis Protocol: α-Bromination

A plausible synthesis for the title compound involves the selective α-monobromination of 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Methodology:

  • Dissolve the parent ketone, 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, in a suitable solvent such as acetic acid or chloroform.

  • Add a catalytic amount of a strong acid, like HBr, to facilitate enol formation.[3]

  • Slowly add one equivalent of bromine (Br₂) or an alternative bromine source like N-bromosuccinimide (NBS) to the reaction mixture, maintaining the temperature to control selectivity.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to consume excess bromine.

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

  • Purify the product via recrystallization or column chromatography.

Electronic and Reactivity Profile

The reactivity of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is dominated by two key features:

  • The Electrophilic α-Carbon: The carbon atom bonded to the bromine is highly electrophilic. This is due to the strong inductive electron-withdrawing effect of both the adjacent carbonyl group and the bromine atom itself. This makes the α-carbon the primary target for a wide range of nucleophiles.

  • The Carbonyl Group: The carbonyl carbon is also electrophilic and can be attacked by strong nucleophiles. Furthermore, the adjacent α-protons (if any were present) would be acidic, enabling enolate formation under basic conditions.

The substituted phenyl ring exerts a significant electronic influence. The ortho-fluoro and para-chloro substituents are strongly electron-withdrawing, which further increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to nucleophilic attack and modulates the acidity of any α-protons.

Core Reaction Pathways and Methodologies

The dual electrophilic nature of α-bromo ketones opens up several productive reaction pathways.

Nucleophilic Substitution (Sₙ2 Pathway)

The most fundamental reaction of α-bromo ketones is the nucleophilic substitution of the bromide ion. This reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the α-carbon, displacing the bromide leaving group.[4] Such reactions are pivotal for introducing a wide variety of functional groups.[5][6]

Causality: The high reactivity in Sₙ2 reactions stems from the polarization of the C-Br bond and the stabilization of the transition state by the adjacent carbonyl group. This pathway is fundamental for building molecular complexity from the α-bromo ketone scaffold.

Experimental Protocol: General Sₙ2 Reaction with an Amine

  • Dissolve 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Add a slight excess of the desired primary or secondary amine nucleophile (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HBr byproduct.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting α-amino ketone product by silica gel chromatography.

Caption: Generalized Sₙ2 mechanism at the α-carbon.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-bromo ketones that lack α'-hydrogens, or where enolate formation is otherwise hindered, can undergo a characteristic rearrangement to form carboxylic acid derivatives.[7][8][9] This reaction, known as the Favorskii rearrangement, is a powerful tool for carbon skeleton modification, often resulting in ring contraction in cyclic systems.[8][10][11] For acyclic ketones like the title compound, it produces a rearranged ester or acid.

Mechanism: The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[7][8] The base attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by intramolecular displacement of the bromide by the enolate to form the strained three-membered ring. Subsequent nucleophilic attack by the base (e.g., methoxide) opens the cyclopropanone ring to yield the most stable carbanion, which is then protonated during workup to give the final rearranged product.

Experimental Protocol: Favorskii Rearrangement to an Ester

  • Prepare a solution of sodium methoxide (NaOMe) (2.0 eq) in dry methanol in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq) in a minimal amount of dry THF or methanol.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[9]

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting methyl 2-(4-chloro-2-fluoro-5-methylphenyl)acetate product via silica gel chromatography.

favorskii_mechanism Start α-Bromo Ketone Cyclopropanone Cyclopropanone Intermediate Start->Cyclopropanone Base-induced intramolecular Su20992 Enolate Enolate Formation (Base abstracts α'-H) Attack Nucleophilic Attack (e.g., by MeO⁻) Cyclopropanone->Attack RingOpen Ring Opening (forms stable carbanion) Attack->RingOpen Product Rearranged Ester Product RingOpen->Product Protonation note Note: For the title compound, which lacks α'-hydrogens, the mechanism proceeds via direct nucleophilic attack on the carbonyl, followed by rearrangement (Quasi-Favorskii).

Caption: Key stages of the Favorskii rearrangement.

Hantzsch Thiazole Synthesis

A classic and highly reliable application of α-bromo ketones is in the synthesis of thiazole rings, a common heterocyclic motif in pharmaceuticals. The Hantzsch thiazole synthesis involves the condensation of an α-halo ketone with a thioamide.[4][12][13]

Mechanism: The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the ketone, displacing the bromide.[4] This is followed by an intramolecular cyclization, where the thioamide's nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic thiazole ring.[13]

Experimental Protocol: Hantzsch Thiazole Synthesis

  • In a round-bottom flask, combine 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq) and thiourea (1.1 eq).[4]

  • Add ethanol as the solvent and stir to create a suspension.

  • Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. The reaction mixture should become homogeneous.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the HBr salt of the product and induce precipitation.[4][13]

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the product, 2-amino-4-(4-chloro-2-fluoro-5-methylphenyl)thiazole, in a vacuum oven. The product is often pure enough for subsequent steps without further purification.

hantzsch_workflow A 1. Combine α-Bromo Ketone and Thiourea in Ethanol B 2. Heat to Reflux (2-4 hours) A->B C 3. Cool to Room Temperature B->C D 4. Neutralize with aq. Nau2082COu2083 (Precipitation) C->D E 5. Vacuum Filtration D->E F 6. Wash with Water E->F G 7. Dry Product F->G H Pure 2-Amino-Thiazole G->H

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Applications in Drug Discovery and Development

The reactivity of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone makes it a versatile starting material for generating libraries of complex molecules for biological screening. The ability to easily form carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds at the α-position, or to construct heterocyclic rings like thiazoles, is of paramount importance in medicinal chemistry. Thiazole-containing compounds, for instance, exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[12] The specific substitution pattern on the phenyl ring of the title compound can be crucial for modulating pharmacokinetic properties such as lipophilicity, metabolic stability, and target binding affinity.

Conclusion

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a highly functionalized and reactive intermediate. Its chemical behavior is defined by the electrophilic nature of the α-carbon, which is the primary site for Sₙ2 reactions, and its capacity to undergo base-induced rearrangements and cyclocondensations. The electronic properties of the substituted aromatic ring provide an additional layer of control over its reactivity. This guide has outlined the principal reaction pathways and provided robust, actionable protocols, offering researchers a solid foundation for utilizing this potent building block in the synthesis of novel chemical entities.

References

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Methodological & Application

Application Notes and Protocols for the Utilization of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides in-depth insights and detailed protocols for the application of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. With full editorial control, this document is structured to offer a comprehensive understanding of the causality behind experimental choices, ensuring scientifically robust and reproducible methodologies.

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (CAS No. 338982-26-6) is a highly functionalized α-bromo ketone that serves as a potent electrophile in a variety of cyclization reactions. The presence of a bromine atom alpha to the carbonyl group provides a reactive site for nucleophilic attack, making it an ideal precursor for the construction of diverse heterocyclic systems. The substituted phenyl ring, featuring chloro, fluoro, and methyl groups, offers steric and electronic properties that can be exploited to modulate the biological activity of the resulting heterocyclic compounds. This makes it a valuable starting material in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1][2][3]

This guide will focus on two primary applications of this key intermediate: the synthesis of substituted thiazoles via the Hantzsch thiazole synthesis and the preparation of imidazoles through condensation reactions.

Part 1: Synthesis of 2-Amino-4-(4-chloro-2-fluoro-5-methylphenyl)thiazole

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward route to the thiazole nucleus. The reaction proceeds via the condensation of an α-haloketone with a thioamide or thiourea.[4] In this application, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone reacts with thiourea to yield a highly substituted 2-aminothiazole derivative, a common scaffold in pharmacologically active molecules.[5]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom of the ketone. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis start 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone + Thiourea intermediate1 S-Alkylation Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(4-chloro-2-fluoro-5-methylphenyl)thiazole intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for the Hantzsch thiazole synthesis.[6]

Materials:

ReagentCAS No.Molecular WeightQuantity (mmol)
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone338982-26-6265.511.0
Thiourea62-56-676.121.2
Ethanol64-17-546.075 mL

Equipment:

  • Microwave reactor

  • 10 mL microwave vial with a magnetic stir bar

  • Rotary evaporator

  • Filtration apparatus

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization

Procedure:

  • To a 10 mL microwave vial, add 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (265.5 mg, 1.0 mmol) and thiourea (91.3 mg, 1.2 mmol).

  • Add ethanol (5 mL) and a magnetic stir bar to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10-15 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (20 mL).

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol to afford 2-Amino-4-(4-chloro-2-fluoro-5-methylphenyl)thiazole as a solid.

Expected Data:

ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.4-7.6 (m, 2H, Ar-H), 7.2 (s, 2H, NH₂), 6.9 (s, 1H, thiazole-H), 2.3 (s, 3H, CH₃). (Predicted, requires experimental verification)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.0 (C-NH₂), 150.0 (Ar-C), 145.0 (Ar-C-F), 132.0 (Ar-C-Cl), 130.0 (Ar-C), 125.0 (Ar-CH), 115.0 (thiazole-CH), 105.0 (thiazole-C), 20.0 (CH₃). (Predicted, requires experimental verification)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₀H₈ClFN₂S⁺: 243.01. (Predicted, requires experimental verification)

Part 2: Synthesis of 4-(4-chloro-2-fluoro-5-methylphenyl)-1H-imidazole

The synthesis of substituted imidazoles can be achieved through various methods, with the Debus-Radziszewski synthesis and its modifications being prominent.[7] A common approach involves the condensation of an α-haloketone with an amidine or a source of ammonia and an aldehyde.[8] In this protocol, we will outline a representative synthesis of a 4-substituted imidazole.

Reaction Mechanism

The reaction proceeds through the initial formation of an N-acylated amidine intermediate from the α-bromo ketone and the amidine. This is followed by cyclization and dehydration, driven by the formation of the stable aromatic imidazole ring.

Imidazole_Synthesis start 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone + Formamidine Acetate intermediate1 Condensation Intermediate start->intermediate1 Nucleophilic Substitution intermediate2 Cyclized Dihydroimidazole intermediate1->intermediate2 Intramolecular Cyclization product 4-(4-chloro-2-fluoro-5-methylphenyl)-1H-imidazole intermediate2->product Dehydrogenation

Caption: Imidazole Synthesis Workflow.

Experimental Protocol

Materials:

ReagentCAS No.Molecular WeightQuantity (mmol)
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone338982-26-6265.511.0
Formamidine acetate3473-63-0104.112.0
Acetonitrile75-05-841.0510 mL

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

  • Chromatography equipment

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (265.5 mg, 1.0 mmol) in acetonitrile (10 mL).

  • Add formamidine acetate (208.2 mg, 2.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 4-(4-chloro-2-fluoro-5-methylphenyl)-1H-imidazole.

Expected Data:

ParameterExpected Value
Yield 60-75%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5 (br s, 1H, NH), 7.8 (s, 1H, imidazole-H), 7.5 (s, 1H, imidazole-H), 7.3-7.5 (m, 2H, Ar-H), 2.3 (s, 3H, CH₃). (Predicted, requires experimental verification)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 148.0 (Ar-C-F), 138.0 (imidazole-CH), 135.0 (Ar-C-Cl), 130.0 (Ar-C), 128.0 (Ar-CH), 125.0 (Ar-C), 118.0 (imidazole-CH), 115.0 (imidazole-C), 20.0 (CH₃). (Predicted, requires experimental verification)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₀H₈ClFN₂⁺: 211.04. (Predicted, requires experimental verification)

Conclusion

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a valuable and reactive building block for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for the synthesis of substituted thiazoles and imidazoles are based on well-established synthetic methodologies and can be adapted for the preparation of a library of derivatives for further investigation in drug discovery and materials science. The unique substitution pattern of the phenyl ring offers opportunities for fine-tuning the physicochemical and pharmacological properties of the final products.

References

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  • Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-217.
  • Patel, K. D., & Patel, N. K. (2025).
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  • UCB Pharma S.A. (2009). Imidazole derivatives, processes for preparing them and their uses.
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  • Ghorbani-Vaghei, R., & Malaeke, S. (2017). Microwave-assisted synthesis of imidazolines.
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  • F. Hoffmann-La Roche AG. (1980). Imidazole derivatives and salts thereof and their synthesis.
  • Gupta, G. K., Rani, N., & Kumar, V. (2012). Microwave Assisted Synthesis of Imidazoles - A Review.
  • Kumar, S., & Kumar, A. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 996-1002.
  • Phillips, J. C. (2000). Learning from the Hantzsch synthesis.
  • Rahatgaonkar, A., & Rathod, A. (2007). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry, 19(6), 4543.
  • Li, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(19), 6599.
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  • IP.com. (2018). A Process For The Preparation Of 4 Chloro 5 (4 Methylphenyl) 1 H Imidazole 2 Carbonitrile. IP.com Number: IPCOM000253488D.
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The Strategic Utility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Halogenated Ketone Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated phenyl moieties is a cornerstone of designing potent and selective therapeutic agents. 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, a polysubstituted aromatic ketone, has emerged as a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique arrangement of chloro, fluoro, and methyl groups on the phenyl ring, combined with the reactive α-bromo ketone functionality, provides a versatile scaffold for constructing elaborate molecular architectures. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the applications and experimental protocols for leveraging this compound in API synthesis, with a particular focus on the formation of critical heterocyclic intermediates.

The presence of multiple halogens significantly influences the electronic properties of the molecule, impacting reaction kinetics and the potential for selective functionalization. The fluorine atom, with its high electronegativity, and the chlorine atom contribute to modulating the lipophilicity and metabolic stability of the final API. The methyl group offers a point for steric differentiation and can influence binding interactions with biological targets. The α-bromo ketone is a highly reactive electrophilic center, primed for nucleophilic substitution reactions, making it an ideal precursor for the construction of various heterocyclic systems.

Core Application: A Gateway to 2-Aminothiazole Intermediates

A primary and highly valuable application of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is its role as a precursor in the Hantzsch thiazole synthesis . This classical condensation reaction between an α-haloketone and a thioamide provides a direct and efficient route to substituted thiazole rings, which are prevalent structural motifs in a multitude of biologically active compounds. Specifically, the reaction with thiourea yields a 2-aminothiazole derivative, a crucial intermediate in the synthesis of various kinase inhibitors and other targeted therapies.

The resulting intermediate, 4-(4-chloro-2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine , is a key component in the synthesis of advanced APIs, including selective Janus kinase (JAK) inhibitors like Filgotinib. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases.[1] The development of selective JAK inhibitors represents a significant advancement in the treatment of these conditions.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is essential for its safe and effective use in synthesis.

PropertyValueSource
CAS Number 338982-26-6Internal Data
Molecular Formula C₉H₇BrClFOInternal Data
Molecular Weight 265.51 g/mol Internal Data
Appearance Off-white to pale yellow solidSupplier Data
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Safety Data Sheet

Safety Precautions: 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood.

Protocol 1: Synthesis of 4-(4-chloro-2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis

This protocol details the synthesis of a key 2-aminothiazole intermediate from 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone and thiourea.

Reaction Principle:

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide. The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone 2-Bromo-1-(4-chloro-2-fluoro- 5-methylphenyl)-1-ethanone reaction Hantzsch Thiazole Synthesis alpha_haloketone->reaction Condensation thiourea Thiourea thiourea->reaction aminothiazole 4-(4-chloro-2-fluoro-5-methylphenyl) -1,3-thiazol-2-amine reaction->aminothiazole Cyclization &Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Materials and Equipment:
  • 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous ethanol to the flask to dissolve the starting material. To this solution, add thiourea (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Work-up: Once the reaction is complete (typically within 3-5 hours), cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system if necessary.

  • Drying: Dry the purified solid under vacuum to obtain the final product, 4-(4-chloro-2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine.

Expected Outcome and Characterization:

The reaction typically proceeds with good yield. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Logical Framework: From Building Block to API Intermediate

The synthesis of the 2-aminothiazole derivative is a critical step in a multi-step synthesis of more complex APIs. The logical flow from the starting material to the intermediate is outlined below.

Synthesis_Logic start 2-Bromo-1-(4-chloro-2-fluoro- 5-methylphenyl)-1-ethanone reaction Hantzsch Thiazole Synthesis start->reaction reagent Thiourea reagent->reaction intermediate 4-(4-chloro-2-fluoro-5-methylphenyl) -1,3-thiazol-2-amine reaction->intermediate api_synthesis Further Functionalization (e.g., Acylation, Coupling Reactions) intermediate->api_synthesis api Active Pharmaceutical Ingredient (e.g., JAK Inhibitor) api_synthesis->api

Caption: From Building Block to API.

Conclusion: A Cornerstone for Advanced Drug Discovery

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone stands out as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility in the Hantzsch thiazole synthesis provides a reliable and efficient pathway to substituted 2-aminothiazoles, which are integral components of numerous modern therapeutic agents. The detailed protocol provided herein offers a practical guide for researchers to effectively utilize this compound in their drug discovery and development endeavors. As the demand for novel and selective APIs continues to grow, the strategic application of such well-designed building blocks will remain paramount in advancing the frontiers of medicinal chemistry.

References

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  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

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Application Notes & Protocols: Strategic Nucleophilic Substitution on 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of a Multifunctional Building Block

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a highly functionalized α-bromo ketone, a class of compounds prized in medicinal chemistry and drug development for their role as versatile electrophilic synthons. The strategic placement of halogen and methyl groups on the phenyl ring, combined with the reactive α-bromo ketone moiety, makes this molecule a valuable precursor for synthesizing a diverse array of complex organic structures. The primary reactivity of this substrate lies in the carbon-bromine bond, which is activated by the adjacent electron-withdrawing carbonyl group. This activation renders the α-carbon highly susceptible to attack by a wide range of nucleophiles, enabling the facile construction of new carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth exploration of the mechanistic principles and practical protocols for executing nucleophilic substitution reactions on this specific substrate. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of novel chemical entities.

Mechanistic Rationale and Key Reaction Parameters

The synthetic utility of α-halo ketones is primarily derived from the electronic interplay between the carbonyl group and the adjacent halogen. The carbonyl group's inductive effect polarizes the C-Br bond, significantly increasing the electrophilicity of the α-carbon.[1]

The Predominant SN2 Pathway

Nucleophilic substitution at the α-position of a ketone predominantly proceeds via a bimolecular (SN2) mechanism.[2] The nucleophile directly attacks the carbon atom bearing the halogen, displacing the bromide leaving group in a single, concerted step. SN1 pathways are energetically unfavorable for α-halocarbonyl compounds because they would involve the formation of a less stable carbocation at the α-position.[2]

Figure 1: General SN2 mechanism on an α-bromo ketone.

Critical Experimental Variables
  • Nucleophile Selection: The choice of nucleophile is paramount. Less basic nucleophiles are ideal for this reaction.[2] Strongly basic nucleophiles (e.g., alkoxides, hydroxides) can lead to competing side reactions, primarily the formation of α-haloenolate ions, which can participate in other pathways like Favorskii rearrangement.[2][3]

  • Solvent System: Polar aprotic solvents such as acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are generally preferred. These solvents effectively solvate the counter-ion of the nucleophile without significantly solvating the nucleophile itself, thus enhancing its reactivity in an SN2 context.

  • Base: For nucleophiles that are weakly acidic (e.g., phenols, thiols, secondary amines), a mild, non-nucleophilic base is often required to deprotonate them in situ. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are generally insoluble in the reaction solvent and facilitate the reaction at the solid-liquid interface, minimizing side reactions.

  • Temperature: Most substitutions on activated α-bromo ketones proceed efficiently at room temperature or with gentle heating (40-60 °C). Higher temperatures should be avoided unless necessary, as they can promote elimination or other decomposition pathways.

Safety and Handling: A Prerequisite for Success

Substrates like 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone belong to the class of α-haloketones, which are known to be potent lachrymators and skin irritants.[4] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]

    • Impervious nitrile or neoprene gloves.

    • A flame-resistant lab coat.

  • Handling: Avoid all contact with skin, eyes, and clothing. In case of accidental contact, wash the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Unreacted starting material should be quenched with a suitable nucleophile (e.g., sodium thiosulfate solution) before disposal.

General Protocol for Nucleophilic Substitution

This protocol provides a robust starting point for a variety of nucleophiles. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve α-bromo ketone in polar aprotic solvent. B 2. Add nucleophile (1.1 eq) and base (e.g., K₂CO₃, 1.5 eq) under inert atmosphere. A->B C 3. Stir at specified temp (RT to 60 °C). B->C D 4. Monitor progress via TLC. C->D E 5. Quench with H₂O and extract with organic solvent (e.g., EtOAc). D->E Upon Completion F 6. Wash organic layer with brine, dry (Na₂SO₄), and concentrate. E->F G 7. Purify product via column chromatography or recrystallization. F->G

Figure 2: General experimental workflow.

Materials and Equipment
  • Substrate: 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq)

  • Nucleophile: (e.g., 4-methoxyphenol, morpholine, sodium thiophenoxide) (1.1 - 1.2 eq)

  • Base (if required): Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Solvent: Anhydrous Acetone, Acetonitrile, or DMF

  • Equipment: Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, standard glassware for workup and purification.

Step-by-Step Procedure
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq).

  • Dissolve the substrate in the chosen anhydrous solvent (e.g., acetone, ~0.1 M concentration).

  • Add the desired nucleophile (1.1 eq). If the nucleophile requires deprotonation (e.g., a phenol or thiol), add the anhydrous base (e.g., K₂CO₃, 1.5 eq).

  • Stir the resulting mixture at room temperature or heat gently to 40-60 °C.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate (EtOAc) and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired product.

Application Examples & Reaction Parameters

The following table summarizes recommended starting conditions for various classes of nucleophiles.

Nucleophile Class Example Nucleophile Base Solvent Temp (°C) Typical Time (h) Product Structure
O-Nucleophile 4-MethoxyphenolK₂CO₃Acetone50-604-8Aryl ether
N-Nucleophile MorpholineK₂CO₃ACNRT2-6α-Amino ketone
S-Nucleophile ThiophenolK₂CO₃DMFRT1-3Thioether
C-Nucleophile Diethyl malonateNaHTHF/DMF0 to RT6-12α-Alkylated ketone
Halide Exchange Potassium Iodide (KI)N/AAcetone50-6012-24α-Iodo ketone

Note: Reaction times are approximate and should be confirmed by TLC monitoring.

Troubleshooting Common Issues

Problem Probable Cause(s) Suggested Solution(s)
No or Slow Reaction 1. Inactive nucleophile (protonated).2. Insufficient temperature.3. Wet solvent or reagents.1. Add a suitable base (K₂CO₃, Cs₂CO₃).2. Gently heat the reaction to 40-60 °C.3. Use anhydrous solvents and reagents.
Low Product Yield 1. Incomplete reaction.2. Product loss during workup.3. Competing side reactions.1. Increase reaction time or temperature.2. Perform careful extraction; avoid emulsions.3. Use a milder base or lower temperature.
Multiple Products on TLC 1. Side reactions (e.g., elimination, enolate formation).2. Over-alkylation (for some N- or C-nucleophiles).1. Use a less basic nucleophile/base; lower temperature.2. Use a slight excess of the α-bromo ketone relative to the nucleophile.

Conclusion

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a powerful and versatile electrophile for building molecular complexity. The protocols outlined in this guide, grounded in the principles of the SN2 reaction, provide a reliable framework for its application in synthesis. By carefully selecting the nucleophile, solvent, and base, and by adhering to strict safety measures, researchers can effectively utilize this building block to access a wide range of novel substituted ketone derivatives for downstream applications in pharmaceutical and materials science research.

References

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Available at: [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-843. Available at: [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. UPSpace. Available at: [Link]

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130-5132. Available at: [Link]

  • Chemistry LibreTexts. (2021). Carbonyl Alpha-Substitution Reactions (Summary). Available at: [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

Sources

Application Notes and Protocols for 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Bioactive Heterocycles

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms and specifically substituted aromatic moieties is a cornerstone of rational drug design. The compound 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, a polysubstituted α-bromo ketone, represents a highly valuable and reactive intermediate for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry. Its intrinsic chemical architecture, featuring a reactive α-bromo ketone, a chloro group, a fluoro atom, and a methyl group on the phenyl ring, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of target molecules. The presence of fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. This application note provides an in-depth guide to the utility of this compound, focusing on its application in the synthesis of biologically active molecules, complete with detailed experimental protocols.

Physicochemical Properties and Handling

A comprehensive understanding of the starting material is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 338982-26-6[2]
Molecular Formula C₉H₇BrClFO[2]
Molecular Weight 265.51 g/mol [2]
Appearance Solid (Typical)
Storage Sealed in a dry environment at room temperature.[2]

Safety and Handling: As an α-bromo ketone, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Core Application: Synthesis of Substituted Thiazoles via Hantzsch Cyclization

The primary and most well-documented application of α-bromo ketones in medicinal chemistry is in the Hantzsch thiazole synthesis. This classical condensation reaction provides a straightforward and efficient route to the thiazole ring, a scaffold present in numerous FDA-approved drugs and biologically active compounds renowned for their diverse therapeutic properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.

The reaction of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone with a thioamide or thiourea derivative leads to the formation of a 4-(4-chloro-2-fluoro-5-methylphenyl)-substituted thiazole. The substituents on the thioamide or thiourea starting material can be varied to generate a library of diverse thiazole derivatives for structure-activity relationship (SAR) studies.

Hantzsch_Synthesis BromoKetone 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone Reaction_Center Hantzsch Condensation BromoKetone->Reaction_Center Thiourea Thiourea/Thioamide (R-C(=S)NH₂) Thiourea->Reaction_Center Solvent Ethanol/Solvent Solvent->Reaction_Center Product 4-(4-chloro-2-fluoro-5-methylphenyl)-thiazole Derivative Reaction_Center->Product caption Hantzsch Thiazole Synthesis Workflow

Caption: General workflow for the Hantzsch synthesis of thiazoles.

Rationale for Experimental Choices in Hantzsch Synthesis

The choice of reactants and conditions in the Hantzsch synthesis is critical for achieving high yields and purity of the desired thiazole product.

  • Solvent: Ethanol is a commonly used solvent as it effectively dissolves both the α-bromo ketone and the thioamide/thiourea, and its boiling point is suitable for refluxing the reaction to completion.

  • Reaction Time and Temperature: Refluxing the reaction mixture typically provides the necessary activation energy for the condensation and cyclization to occur. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of byproducts.

  • Work-up: Pouring the reaction mixture into ice-cold water facilitates the precipitation of the crude product, which is often a solid. This allows for easy separation from the solvent and any water-soluble impurities. Subsequent purification by recrystallization or column chromatography yields the pure thiazole derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-chloro-2-fluoro-5-methylphenyl)thiazole

This protocol details the synthesis of a 2-aminothiazole derivative, a key pharmacophore in many biologically active molecules.

Materials:

  • 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

  • Thiourea

  • Ethanol (absolute)

  • Deionized water

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber and appropriate solvent system (e.g., ethyl acetate/hexane)

  • UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq) in absolute ethanol (approximately 20-30 mL per gram of the bromo ketone).

  • Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC. The disappearance of the starting bromo ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Product Precipitation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approximately 100 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization: The structure of the synthesized 2-amino-4-(4-chloro-2-fluoro-5-methylphenyl)thiazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol1_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Analysis Dissolve Dissolve Bromo Ketone in Ethanol Add_Thiourea Add Thiourea Dissolve->Add_Thiourea Reflux Reflux (2-4h) Add_Thiourea->Reflux Precipitate Precipitate in Ice Water Reflux->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry Product Filter->Dry Purify Purification (Optional) Dry->Purify Characterize Spectroscopic Characterization Purify->Characterize caption Workflow for 2-Aminothiazole Synthesis

Caption: Step-by-step workflow for the synthesis of 2-aminothiazoles.

Medicinal Chemistry Insights: The Significance of the Synthesized Scaffold

The resulting 4-(4-chloro-2-fluoro-5-methylphenyl)-substituted thiazole core is a promising scaffold for further elaboration in drug discovery programs. The various positions on the thiazole ring (C2, C5) and the phenyl ring can be further functionalized to optimize biological activity, selectivity, and pharmacokinetic properties.

  • Antimicrobial and Antifungal Agents: The thiazole nucleus is a common feature in many antimicrobial and antifungal drugs. The synthesized derivatives can be screened against a panel of pathogenic bacteria and fungi to identify lead compounds. The presence of the halogenated phenyl ring may contribute to enhanced lipophilicity, potentially improving cell membrane penetration.

  • Enzyme Inhibitors: The thiazole ring can act as a bioisostere for other aromatic systems and can engage in key binding interactions with enzyme active sites. The synthesized compounds could be evaluated as inhibitors of various enzymes implicated in disease, such as kinases, proteases, or metabolic enzymes.

  • Further Derivatization: The amino group at the C2 position of the synthesized thiazole provides a handle for further chemical modifications. It can be acylated, alkylated, or used in the construction of more complex heterocyclic systems, allowing for the generation of a large and diverse chemical library for high-throughput screening.

Conclusion

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a strategically important building block in medicinal chemistry. Its utility in the reliable and efficient synthesis of substituted thiazoles via the Hantzsch reaction provides a direct entry point to a class of compounds with proven therapeutic potential. The protocols and insights provided in this application note are intended to empower researchers and drug development professionals to effectively utilize this versatile intermediate in their quest for novel and effective therapeutic agents. The inherent modularity of the Hantzsch synthesis, coupled with the unique substitution pattern of the starting bromo ketone, offers a fertile ground for the discovery of next-generation drug candidates.

References

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  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

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Sources

Application Note & Protocol: Versatile Alkylation Strategies Using 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing alkylation reactions using 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. This reagent is a potent α-bromo ketone electrophile, ideal for the construction of carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds. Such transformations are fundamental in medicinal chemistry and materials science for synthesizing complex molecular architectures. This guide details the underlying chemical principles, safety protocols, and step-by-step experimental procedures for O-alkylation of phenols, N-alkylation of amines, and C-alkylation of active methylene compounds, designed for researchers in drug development and synthetic chemistry.

Reagent Profile and Scientific Principles

Reagent Overview

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a halogenated aromatic ketone that serves as a powerful and versatile alkylating agent.[1] Its structure is optimized for high reactivity in nucleophilic substitution reactions.

Property Value
Chemical Structure (Image of the chemical structure would be placed here in a full document)
IUPAC Name 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone
CAS Number 338982-26-6[2]
Molecular Formula C₉H₇BrClFO[2]
Molecular Weight 265.51 g/mol [2]
Appearance Typically an off-white to yellow solid
Mechanism of Action: The SN2 Pathway

The high reactivity of this α-bromo ketone is attributed to two key electronic factors. First, the inductive electron-withdrawing effect of the adjacent carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon highly electrophilic.[3] Second, the bromine atom is an excellent leaving group. Consequently, the reagent readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles.[3] The reaction proceeds via a backside attack on the electrophilic α-carbon, leading to the displacement of the bromide ion.

SN2_Mechanism Nu Nu:⁻ (Nucleophile) TS [Nu---CH₂(R)---Br]⁻ (Transition State) Nu->TS Backside Attack Electrophile R-CH₂-Br (Alkylating Agent) Electrophile->TS Product Nu-CH₂-R (Alkylated Product) TS->Product Leaving_Group Br⁻ (Leaving Group) TS->Leaving_Group

Caption: Generalized SN2 mechanism for alkylation.

Mandatory Safety and Handling Protocols

Analogous α-haloketones are classified as corrosive, lachrymatory (tear-inducing), and skin irritants.[4][5][6] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly sealed chemical safety goggles or a full-face shield.[4][6]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[4]

    • Body Protection: Wear a flame-resistant lab coat and ensure skin is not exposed.[6]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

    • Eye Contact: Immediately rinse with an eyewash station for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[4]

    • Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. Do not let the chemical enter the environment.[4]

General Experimental Workflow

The alkylation process follows a standardized sequence of operations, which can be adapted based on the specific nucleophile and scale. Careful planning of each step is critical for success.

Experimental_Workflow start Start setup 1. Reaction Setup (Anhydrous Conditions) start->setup reaction 2. Alkylation Reaction (Base + Nucleophile + Electrophile) setup->reaction monitoring 3. Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup 4. Aqueous Workup (Quench, Extract, Wash) monitoring->workup Upon Completion purification 5. Purification (Chromatography / Recrystallization) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: Standard workflow for alkylation experiments.

Detailed Application Protocols

The following protocols are designed for a 1.0 mmol scale and should be adjusted accordingly for different quantities. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for optimal results, especially when using strong bases.

Protocol 1: O-Alkylation of a Phenolic Nucleophile

This protocol describes the synthesis of an aryl ether, a common structural motif in pharmaceuticals, via a Williamson-type ether synthesis.[7]

Reaction Scheme: 4-Methoxyphenol + 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone → 1-(4-Chloro-2-fluoro-5-methylphenyl)-2-(4-methoxyphenoxy)ethan-1-one

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Bromo-1-(...)ethanone265.511.01.0266 mg
4-Methoxyphenol124.141.11.1137 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
Acetonitrile (MeCN)---10 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (137 mg, 1.1 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.

  • Electrophile Addition: Add 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (266 mg, 1.0 mmol) to the stirring suspension.

  • Reaction: Stir the mixture at room temperature (or heat to 50 °C if the reaction is slow) and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the inorganic solids and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, using a hexane/ethyl acetate gradient) to yield the pure aryl ether.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol details the synthesis of a tertiary amine. To avoid the formation of a quaternary ammonium salt, using a slight excess of the amine or controlled addition of the alkylating agent is advisable.[8]

Reaction Scheme: Morpholine + 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone → 1-(4-Chloro-2-fluoro-5-methylphenyl)-2-(morpholin-4-yl)ethan-1-one

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Bromo-1-(...)ethanone265.511.01.0266 mg
Morpholine87.122.22.20.19 mL
Triethylamine (Et₃N)101.191.51.50.21 mL
Tetrahydrofuran (THF)---10 mL

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve morpholine (0.19 mL, 2.2 mmol) and triethylamine (0.21 mL, 1.5 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere.

  • Electrophile Addition: Dissolve 2-Bromo-1-(...)ethanone (266 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting bromide is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. The crude product can be purified by flash column chromatography (Silica gel, using a dichloromethane/methanol gradient) to afford the desired tertiary amine.

Protocol 3: C-Alkylation of an Active Methylene Compound

This protocol demonstrates C-C bond formation by alkylating an enolate, a cornerstone reaction in synthetic organic chemistry.[9][10] The use of a strong, non-nucleophilic base like sodium hydride (NaH) is required. Caution: NaH is highly flammable and reacts violently with water. Handle with extreme care.

Reaction Scheme: Diethyl Malonate + 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone → Diethyl 2-(2-(4-chloro-2-fluoro-5-methylphenyl)-2-oxoethyl)malonate

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Sodium Hydride (NaH, 60% disp.)24.001.21.248 mg
Diethyl Malonate160.171.11.10.18 mL
2-Bromo-1-(...)ethanone265.511.01.0266 mg
Tetrahydrofuran (THF), Anhydrous---15 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (48 mg, 1.2 mmol of 60% dispersion). Wash the NaH with anhydrous hexanes (2 x 3 mL) to remove mineral oil, carefully decanting the hexanes via cannula.

  • Enolate Formation: Add anhydrous THF (10 mL). Cool the suspension to 0 °C and add diethyl malonate (0.18 mL, 1.1 mmol) dropwise. Allow the mixture to stir at 0 °C for 30 minutes (cessation of H₂ gas evolution).

  • Electrophile Addition: Dissolve 2-Bromo-1-(...)ethanone (266 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the enolate solution at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the electrophile.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C.

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the resulting oil by flash column chromatography (Silica gel, hexane/ethyl acetate gradient) to isolate the C-alkylated product.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Insufficiently acidic nucleophile for the chosen base.3. Reaction temperature is too low.1. Use freshly opened or dried base.2. Switch to a stronger base (e.g., NaH for C-alkylation, DBU for O-alkylation).3. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor.
Multiple Products Observed 1. (N-Alkylation) Over-alkylation to form quaternary salt.2. (C-Alkylation) Dialkylation of the active methylene compound.1. Use an excess of the amine nucleophile (≥2 equivalents). Add the alkylating agent slowly at a low temperature.2. Use a 1:1 stoichiometry of enolate to alkylating agent. Add the alkylating agent to the pre-formed enolate.
Formation of Side Products 1. Elimination (E2) reaction forming an α,β-unsaturated ketone.2. Hydrolysis of the starting material or product.1. This is favored by sterically hindered bases or high temperatures. Use a less hindered base (e.g., K₂CO₃ vs. t-BuOK) and maintain a moderate temperature.2. Ensure all reagents and solvents are anhydrous.

Conclusion

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a highly effective electrophile for a range of synthetically valuable alkylation reactions. By selecting the appropriate base and reaction conditions, researchers can efficiently synthesize a diverse array of molecules featuring new C-O, C-N, and C-C bonds. The protocols and guidelines presented herein provide a robust framework for leveraging this reagent in complex synthesis campaigns, particularly within the field of drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5112. [Link]

  • All About Chemistry. (2020). Alkylation of active methylene compounds and conversion into Ketones. YouTube. [Link]

  • Sridevi, K., & Prasad, K. R. (2012). Alkylation of active methylene compounds. ResearchGate. [Link]

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Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Kinase Inhibitor Synthesis

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets in modern drug discovery.[2][3][4] The development of small-molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms in oncology and beyond.[5][6][7]

This guide provides a detailed framework for the synthesis and evaluation of novel kinase inhibitors, utilizing 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (CAS: 338982-26-6) as a versatile starting material.[8] This α-bromoketone is an ideal scaffold precursor due to its inherent reactivity. The bromo group serves as an excellent leaving group for nucleophilic substitution, while the ketone functionality is primed for condensation reactions. These two features allow for the efficient construction of diverse heterocyclic systems, which are prevalent in FDA-approved kinase inhibitors.[9][10][11]

Our approach will focus on a proven and adaptable synthetic strategy: the construction of a 2-aminothiazole core, a privileged scaffold in medicinal chemistry. We will then elaborate on the biological evaluation of these novel compounds using established in vitro kinase assays, providing a complete workflow from chemical synthesis to preliminary biological characterization.

Part I: Synthetic Strategy and Protocols

The overall synthetic workflow is designed for modularity, allowing researchers to generate a library of diverse compounds by varying the reaction partners in the second step.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Evaluation A Starting Material 2-Bromo-1-(4-chloro-2-fluoro- 5-methylphenyl)-1-ethanone B Protocol 1: Hantzsch Thiazole Synthesis (Cyclocondensation) A->B C Intermediate 2-Amino-4-(phenyl)thiazole Scaffold B->C D Protocol 2: Amide Coupling (Diversification) C->D E Final Product Novel Kinase Inhibitor Candidate D->E F Protocol 3: Purification (Column Chromatography) E->F G Protocol 4: Structural Characterization (NMR, MS, HPLC) F->G Purified Compound H Protocol 5: Biological Evaluation (In Vitro Kinase Assay) G->H I Data Analysis (IC50 Determination) H->I J SAR Insights I->J

Caption: Overall workflow from starting material to biological evaluation.

Protocol 1: Synthesis of 2-Amino-4-(4-chloro-2-fluoro-5-methylphenyl)thiazole Intermediate

This protocol details the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring from an α-haloketone and a thioamide-containing reactant. We use thiourea here to generate the versatile 2-aminothiazole scaffold.

Rationale:

  • Reaction Choice: The Hantzsch synthesis is a robust cyclocondensation reaction that efficiently builds the desired heterocyclic core.

  • Reagents: Thiourea is an inexpensive and readily available reagent that directly installs a primary amine group at the 2-position of the thiazole ring. This amine serves as a crucial handle for subsequent diversification reactions.

  • Solvent and Conditions: Ethanol is an ideal solvent as it effectively dissolves the reactants and is suitable for heating under reflux, which provides the necessary activation energy for the reaction to proceed to completion.

Materials:

  • 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (Absolute)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate and water for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq) and thiourea (1.2 eq).

  • Add absolute ethanol to achieve a concentration of approximately 0.2 M with respect to the starting bromoketone.

  • Equip the flask with a condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume in vacuo.

  • Neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This step quenches the HBr byproduct formed during the reaction.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 2-amino-4-(4-chloro-2-fluoro-5-methylphenyl)thiazole can be purified by column chromatography or recrystallization.

Protocol 2: Diversification via Amide Coupling

The 2-aminothiazole intermediate is a platform for creating a library of analogs. This protocol describes a standard amide coupling with a representative carboxylic acid, 4-methoxybenzoyl chloride.

Rationale:

  • Reaction Choice: Amide bond formation is a cornerstone of medicinal chemistry, creating stable linkages and allowing for the introduction of a vast array of functional groups to probe the kinase active site.

  • Reagents: Using an acid chloride provides high reactivity. A mild base like triethylamine (TEA) or pyridine is used to scavenge the HCl generated during the reaction, preventing protonation of the aminothiazole and driving the reaction forward.

  • Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and dissolves a wide range of organic compounds.

Materials:

  • 2-Amino-4-(4-chloro-2-fluoro-5-methylphenyl)thiazole (1.0 eq)

  • 4-Methoxybenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Dissolve the 2-aminothiazole intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude amide product.

Part II: Purification and Structural Characterization

Protocol 3: Purification by Flash Column Chromatography

Rationale: This technique is essential for separating the desired product from unreacted starting materials, reagents, and byproducts, ensuring the compound is pure enough for biological testing.

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined beforehand by TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified final compound.

Protocol 4: Structural Characterization

Rationale: It is critical to confirm the identity and purity of the synthesized compound before proceeding to biological assays.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the molecular structure, confirming the presence of expected functional groups and their connectivity.

  • MS (Mass Spectrometry): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Part III: Biological Evaluation

Once a novel compound is synthesized and characterized, its biological activity must be assessed. A common first step is to screen it against a panel of kinases to determine its potency and selectivity.

G cluster_workflow Kinase Assay Workflow A 1. Prepare Reagents - Kinase, Substrate, ATP - Serial Dilution of Inhibitor B 2. Pre-incubation (Inhibitor + Kinase) A->B C 3. Initiate Reaction (Add ATP/Substrate) B->C D 4. Stop Reaction & Deplete ATP C->D E 5. Detect ADP (Generate Luminescence) D->E F 6. Read Plate (Luminometer) E->F

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound using a commercially available assay system like the ADP-Glo™ Kinase Assay.[1] This assay measures the amount of ADP produced in a kinase reaction; a lower ADP level indicates greater inhibition.[1]

Materials:

  • Kinase of interest (e.g., MAPK11/p38β)[12]

  • Specific kinase substrate peptide

  • ATP (at a concentration near its Kₘ for the kinase)

  • Synthesized inhibitor compound (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well or 96-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the purified inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[1] Also prepare a "no inhibitor" control using only DMSO.

  • Kinase Reaction Setup:

    • In a white assay plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (containing kinase in assay buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP in assay buffer.

    • Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from synthesis and biological assays should be presented clearly.

Table 1: Synthetic Yields (Hypothetical Data)

Step Product Starting Material Yield (%)
1 2-Amino-4-(phenyl)thiazole Intermediate 2-Bromo-1-(phenyl)ethanone 85%

| 2 | Final Product (Amide Derivative) | 2-Aminothiazole Intermediate | 72% |

Table 2: Kinase Inhibition Profile (Hypothetical Data)

Compound ID Modification MAPK11 (p38β) IC₅₀ (nM) Kinase B IC₅₀ (nM) Kinase C IC₅₀ (nM)
XYZ-001 4-Methoxybenzoyl 65 1250 >10,000
XYZ-002 4-Chlorobenzoyl 40 980 >10,000
XYZ-003 4-(Trifluoromethyl)benzoyl 25 750 >10,000

| Staurosporine | (Control) | 8 | 5 | 20 |

Structure-Activity Relationship (SAR) Insights: The data in Table 2, though hypothetical, allows for preliminary SAR analysis. For example, replacing the methoxy group (XYZ-001) with more electron-withdrawing groups like chloro (XYZ-002) or trifluoromethyl (XYZ-003) appears to increase potency against the target kinase, MAPK11.[12][13] All compounds show significant selectivity over Kinase B and C, suggesting the scaffold has a favorable profile for this target. Such insights are crucial for guiding the design of the next generation of inhibitors.[14][15][16]

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
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  • Shapiro, A. B. (2015). Answer to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. [Link]

  • Lara-Gonzalez, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

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  • Oslob, J. D., et al. (2024). Identification and structural characterization of small molecule inhibitors of PINK1. Scientific Reports. [Link]

  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone...[Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. [Link]

  • Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry. [Link]

  • Davis, M. I., et al. (2011). Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation. PLOS ONE. [Link]

  • Lountos, G. T., et al. (2022). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. European Journal of Medicinal Chemistry. [Link]

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  • Wang, H., et al. (2022). Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. Nature Communications. [Link]

  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. [Link]

  • Bolos, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Vander Heiden, M. G., et al. (2010). Identification of small molecule inhibitors of pyruvate kinase M2. Biochemical Pharmacology. [Link]

  • Wu, P., et al. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug Discovery Today. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone as a Versatile Building Block in Synthetic Chemistry.
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Application Notes and Protocols for the Development of Novel Agrochemicals from 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Chloro-2-fluoro-5-methylphenyl Motif in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The chemical scaffold, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, presents a compelling starting point for the synthesis of new potential herbicides, fungicides, and insecticides. The rationale for focusing on this particular molecule is twofold. Firstly, the presence of a highly reactive α-bromo ketone functional group provides a versatile handle for a wide array of chemical transformations, particularly for the construction of biologically active heterocyclic systems.[1] Secondly, the substituted phenyl ring, featuring a combination of halogen and methyl groups, is a common feature in many commercial agrochemicals. Fluorine-containing compounds, in particular, have seen a dramatic rise in agrochemical applications due to their ability to modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[2][3][4] The specific "4-chloro-2-fluoro-5-methylphenyl" substitution pattern, while not extensively documented in publicly available research, bears resemblance to moieties found in patented herbicidal compounds, suggesting its potential for conferring desirable biological activity.[5]

This guide provides a comprehensive framework for the derivatization of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone and the subsequent evaluation of the resulting novel compounds for agrochemical applications. We will delve into the synthesis of promising heterocyclic derivatives, outline detailed protocols for their creation, and provide standardized methods for in vitro biological screening.

Synthetic Strategies: From α-Bromo Ketone to a Library of Agrochemical Candidates

The primary synthetic strategy revolves around the nucleophilic substitution of the bromine atom in the starting material. This allows for the introduction of a wide range of functional groups and the construction of various heterocyclic rings known for their agrochemical potential. The workflow for this process is outlined below.

G cluster_derivatization Derivatization Reactions cluster_screening Agrochemical Screening start Starting Material: 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone thiazole Thiazole Synthesis (Hantzsch Reaction) start->thiazole pyrazole Pyrazole Synthesis start->pyrazole triazole Triazole Synthesis start->triazole library Library of Novel Derivatives thiazole->library pyrazole->library triazole->library herbicide Herbicidal Assays library->herbicide fungicide Fungicidal Assays library->fungicide insecticide Insecticidal Assays library->insecticide sar Structure-Activity Relationship (SAR) Analysis herbicide->sar fungicide->sar insecticide->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the development of agrochemical candidates.

Protocol 1: Synthesis of 2-Amino-4-(4-chloro-2-fluoro-5-methylphenyl)thiazole Derivatives

The Hantzsch thiazole synthesis is a robust and widely used method for the construction of the thiazole ring, a common scaffold in bioactive molecules.[6] This protocol details the reaction of the starting α-bromo ketone with thiourea.

Materials:

  • 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (95%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone and thiourea.

  • Add ethanol to dissolve the reactants (approximately 10-15 mL per gram of the α-bromo ketone).

  • Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution with stirring until the solution is neutralized (pH ~7-8), which will cause the product to precipitate.[6]

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

Pyrazole derivatives are another important class of agrochemicals.[1] This protocol describes a one-pot synthesis from the α-bromo ketone and a substituted hydrazine.

Materials:

  • 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq)

  • Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.1 eq)

  • Sodium acetate (2.0 eq)

  • Ethanol (95%)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the substituted hydrazine hydrochloride and sodium acetate in ethanol.

  • Add 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.

Protocol 3: Synthesis of 1,2,3-Triazole Derivatives

1,2,3-Triazoles are frequently found in agrochemical compounds.[7] This protocol outlines a potential route to these derivatives.

Materials:

  • 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq)

  • Sodium azide (1.5 eq)

  • Substituted alkyne (e.g., phenylacetylene) (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • In a round-bottom flask, dissolve 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone and sodium azide in acetonitrile.

  • Stir the mixture at room temperature for 2-3 hours to form the corresponding α-azido ketone intermediate.

  • To this mixture, add the substituted alkyne, CuI, and DIPEA.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Notes: Screening for Agrochemical Activity

Once a library of derivatives has been synthesized, the next critical step is to screen them for potential agrochemical activity. This involves a series of standardized in vitro bioassays.

Formulation of Test Compounds

For accurate and reproducible bioassay results, proper formulation of the test compounds is essential.[8]

Parameter Recommendation Justification
Primary Solvent Dimethyl sulfoxide (DMSO)High dissolving power for a wide range of organic compounds.
Stock Concentration 10-20 mg/mLAllows for a wide range of final assay concentrations through serial dilution.
Final Assay Concentration Typically 0.1 - 100 µg/mLCovers a range to determine dose-response relationships and calculate EC₅₀/IC₅₀ values.
Solvent Control Include a control with the same final concentration of DMSO as the test wells.To account for any potential effects of the solvent on the biological system.
Herbicidal Activity Screening

A common target for herbicides is the inhibition of essential plant enzymes or disruption of key physiological processes.[9]

Protocol 4: In Vitro Fungal Growth Inhibition Assay (Mycelial Growth Rate)

This assay determines the ability of the synthesized compounds to inhibit the growth of key plant pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA)

  • Cultures of target fungi (e.g., Fusarium graminearum, Botrytis cinerea)

  • Sterile petri dishes

  • Stock solutions of test compounds in DMSO

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and autoclave. Cool to approximately 50°C.

  • Add the test compounds from stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a solvent control (DMSO only) and a negative control (no compound).

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Using a sterile cork borer, place a mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubate the plates at 25-28°C in the dark.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition for each compound at each concentration.

Protocol 5: Insecticidal Activity Screening (Contact Toxicity Assay)

This assay evaluates the toxicity of the compounds to a model insect pest through direct contact.

Materials:

  • Model insects (e.g., fruit flies - Drosophila melanogaster, or aphids)

  • Stock solutions of test compounds in acetone or an acetone/water mixture with a surfactant.

  • Micro-applicator or small spray bottle

  • Petri dishes with a food source

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Apply a small, defined volume of each dilution directly to the dorsal thorax of individual insects using a micro-applicator, or spray a group of insects in a confined space.

  • A solvent-only control should be included.

  • Place the treated insects in petri dishes with a suitable food source.

  • Incubate at an appropriate temperature and humidity.

  • Assess mortality at 24, 48, and 72 hours post-application.

  • Calculate the percentage mortality and determine the LC₅₀ (lethal concentration for 50% of the population) if a dose-response is observed.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological screening of the initial library of derivatives will be crucial for establishing a Structure-Activity Relationship (SAR). This involves correlating the chemical structure of the synthesized compounds with their observed biological activity. Key aspects to analyze include:

  • The nature of the heterocyclic ring: Do thiazoles, pyrazoles, or triazoles show superior activity for a particular application?

  • Substituents on the heterocyclic ring: How do different functional groups on the newly formed ring influence activity?

  • Overall physicochemical properties: Analyze the correlation between properties like lipophilicity (logP), molecular weight, and hydrogen bonding capacity with the observed biological effects.

Sources

reaction of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone with thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 2-Amino-4-(4-chloro-2-fluoro-5-methylphenyl)thiazole via Hantzsch Thiazole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of a specific, highly functionalized derivative, 2-Amino-4-(4-chloro-2-fluoro-5-methylphenyl)thiazole. The synthesis is achieved through the classic Hantzsch thiazole synthesis, a robust and reliable condensation reaction between 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone and thiourea.[3][4][5] This guide delves into the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and offers insights into process optimization and troubleshooting, ensuring researchers can confidently and efficiently replicate this synthesis.

Scientific Rationale and Reaction Mechanism

The Hantzsch thiazole synthesis is a venerable and highly effective method for the formation of thiazole rings.[6] The reaction proceeds by the condensation of an α-haloketone with a thioamide; in this specific application, thiourea serves as the thioamide component.[7][8] The reaction is prized for its reliability and generally high yields.[7]

The mechanism can be dissected into three primary stages:

  • Nucleophilic Substitution (SN2): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the bromo-ketone. This SN2 displacement of the bromide ion forms an S-alkylated isothiouronium salt intermediate.[7][9]

  • Intramolecular Cyclization: The intermediate then undergoes a nucleophilic attack by one of the amino groups onto the electrophilic carbonyl carbon of the ketone moiety. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.[7]

  • Dehydration & Aromatization: The final step is the acid-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration event results in the formation of a stable, aromatic 2-aminothiazole ring system. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[9]

The entire process is a cascade of well-understood organic chemistry principles, culminating in the stable heterocyclic product.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_intermediates Intermediates cluster_product Product R1 2-Bromo-1-(Ar)-1-ethanone Int1 Isothiouronium Salt (Intermediate) R1->Int1 S_N2 Attack R2 Thiourea R2->Int1 Int2 Hydroxythiazoline (Intermediate) Int1->Int2 Intramolecular Cyclization Prod 2-Amino-4-(Ar)thiazole Int2->Prod Dehydration HBr + HBr H2O + H2O Workflow Figure 2: Experimental Workflow A 1. Charge Flask - Add Ketone, Thiourea, Ethanol B 2. Reaction - Heat to reflux (e.g., ~78°C) - Stir for 2-4 hours A->B C 3. Monitoring - Check completion via TLC B->C C->B Incomplete? Continue reflux D 4. Cooldown - Cool mixture to room temp. C->D Complete? E 5. Precipitation - Pour into aq. NaHCO3 solution D->E F 6. Isolation - Filter solid via Buchner funnel E->F G 7. Washing - Wash cake with cold water F->G H 8. Drying - Dry product under vacuum G->H I 9. Characterization - Obtain NMR, MS, MP H->I

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Flask Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (e.g., 10.0 mmol, 1.0 eq).

    • Rationale: Starting with the limiting reagent ensures accurate stoichiometry.

  • Addition of Reagents: Add thiourea (11.0 mmol, 1.1 eq) followed by absolute ethanol (40 mL).

    • Rationale: A slight excess of thiourea ensures the complete consumption of the more complex and valuable α-haloketone. Ethanol is an excellent solvent for both reactants and facilitates the reaction by solvating the ionic intermediates. [10]3. Reaction Setup: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer plate.

  • Heating and Reflux: Begin stirring and heat the mixture to reflux (approximately 78-80°C). Maintain a gentle reflux for 2-4 hours.

    • Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps. [10]Reaction times may vary, necessitating monitoring.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting ketone spot indicates completion.

  • Cooldown: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Workup and Precipitation: In a separate beaker, prepare a 5% aqueous solution of sodium bicarbonate (e.g., 100 mL). Slowly pour the cooled reaction mixture into the bicarbonate solution while stirring. A precipitate should form immediately.

    • Rationale: The reaction produces hydrobromic acid (HBr) as a byproduct, which protonates the product to form a soluble hydrobromide salt. [9]Adding a weak base like NaHCO₃ neutralizes the acid and deprotonates the product, causing the neutral, less soluble 2-aminothiazole to precipitate out of the aqueous solution. [7][10]8. Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (e.g., 3 x 30 mL) to remove any inorganic salts and residual ethanol.

  • Drying: Transfer the solid product to a watch glass or petri dish and dry it under vacuum to a constant weight.

  • Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Results and Troubleshooting

ParameterExpected Outcome
Product 2-Amino-4-(4-chloro-2-fluoro-5-methylphenyl)thiazole
Appearance Off-white to pale yellow solid
Expected Yield 80-95%
Purity (Crude) >90% (typically sufficient for many applications)
Solubility Soluble in DMSO, DMF, moderately soluble in hot ethanol.

Troubleshooting Guide:

  • Low or No Yield:

    • Cause: Incomplete reaction.

    • Solution: Extend the reflux time or ensure the temperature is adequate. Confirm the quality of the starting α-haloketone, as they can be unstable. [10]* Oily Product or Failure to Solidify:

    • Cause: Incomplete neutralization or presence of impurities.

    • Solution: Ensure the pH of the workup solution is basic (pH > 8). If an oil persists, try extracting the product with an organic solvent (e.g., ethyl acetate), drying the organic layer, and concentrating it in vacuo.

  • Product is Highly Colored:

    • Cause: Side reactions or decomposition due to excessive heat.

    • Solution: Perform a recrystallization, possibly with a small amount of activated charcoal, to decolorize the product. Ensure the reaction temperature does not significantly exceed the reflux point.

References

Sources

scale-up synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone for pilot plants

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pilot-Scale Synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (CAS No. 338982-26-6)[1][2][3], a key intermediate in pharmaceutical development. The synthesis is presented as a two-step process suitable for pilot plant operations (50-200 L scale). The first step involves the Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene to yield the acetophenone precursor. The second step is the selective α-bromination of the ketone. This guide emphasizes process safety, scalability, reaction kinetics, and critical quality attribute control, providing researchers and drug development professionals with a robust and validated protocol.

Introduction and Strategic Overview

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a halogenated aromatic ketone of significant interest in medicinal chemistry, often serving as a critical building block for active pharmaceutical ingredients (APIs)[4]. The successful transition from laboratory-scale synthesis to a pilot plant campaign requires a thorough understanding of the reaction mechanisms, potential hazards, and the engineering controls necessary for safe and reproducible manufacturing.[5][6]

The synthetic route detailed herein is a classic and reliable two-stage approach:

  • Friedel-Crafts Acylation: An electrophilic aromatic substitution to install the acetyl group onto the substituted benzene ring.[7]

  • Alpha-Bromination: The selective halogenation of the ketone at the position alpha to the carbonyl group.[8][9]

This application note provides not just a procedure, but the scientific rationale behind each operational step, focusing on the unique challenges presented at a larger scale.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination A 1-Chloro-4-fluoro-2-methylbenzene (Starting Material) R1 Reaction Vessel 1 (Acylation) A->R1 B Acetyl Chloride (Acylating Agent) B->R1 C Aluminum Chloride (Catalyst) C->R1 P1 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (Intermediate) R1->P1 Quench & Work-up R2 Reaction Vessel 2 (Bromination) P1->R2 D Molecular Bromine (Br₂) D->R2 FP 2-Bromo-1-(4-chloro-2-fluoro- 5-methylphenyl)-1-ethanone (Final Product) R2->FP Quench, Crystallization & Drying

Diagram 1: Overall two-step synthetic workflow.

Part I: Pilot-Scale Synthesis of the Acetophenone Intermediate

The first stage of the process is the synthesis of 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone via Friedel-Crafts acylation. This reaction, while fundamental, presents significant handling and thermal management challenges at scale.

Chemistry, Mechanism, and Rationale

The reaction proceeds by generating a highly electrophilic acylium ion from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form the aryl ketone.

Mechanism:

  • Formation of Acylium Ion: CH₃COCl + AlCl₃ → [CH₃CO]⁺ + [AlCl₄]⁻

  • Electrophilic Attack: The benzene ring attacks the acylium ion, forming a resonance-stabilized carbocation (sigma complex).

  • Rearomatization: The [AlCl₄]⁻ complex removes a proton from the ring, restoring aromaticity and regenerating the AlCl₃ catalyst.

A stoichiometric amount of AlCl₃ is often required because the product ketone can form a complex with the catalyst, effectively deactivating it.[7] The choice of a non-polar solvent like dichloromethane (DCM) is crucial for solubilizing the starting materials and managing the reaction temperature.

Pilot Plant Protocol: Friedel-Crafts Acylation

This protocol is designed for a 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a reflux condenser connected to an acid gas scrubber (containing a sodium hydroxide solution).

Table 1: Reagent and Solvent Quantities for Acylation

SubstanceMW ( g/mol )Molar Eq.Moles (mol)QuantityDensity (g/mL)Role
1-Chloro-4-fluoro-2-methylbenzene144.581.00207.530.0 kg1.19Starting Material
Aluminum Chloride (Anhydrous)133.341.20249.033.2 kg-Catalyst
Acetyl Chloride78.501.10228.317.9 kg (16.2 L)1.104Acylating Agent
Dichloromethane (DCM)84.93--60 L1.33Solvent
Concentrated HCl (37%)36.46--~20 L1.18Quenching Agent
Water (Deionized)18.02--~150 L1.00Quenching/Washing

Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen. All equipment must be free of moisture to prevent premature reaction of the catalyst and acylating agent.

  • Reagent Charging:

    • Charge dichloromethane (60 L) into the reactor.

    • Begin cooling the solvent to 0-5 °C using a chiller.

    • Under a nitrogen blanket and with vigorous stirring, carefully and portion-wise add anhydrous aluminum chloride (33.2 kg). This is a highly exothermic process; maintain the temperature below 10 °C.[11]

  • Addition of Acetyl Chloride:

    • Once the AlCl₃ has formed a slurry and the temperature is stable at 0-5 °C, begin the slow, dropwise addition of acetyl chloride (16.2 L) via an addition funnel over 1-2 hours.

    • Maintain the internal temperature below 10 °C throughout the addition. The formation of the acylium ion complex is exothermic.[11]

  • Addition of Aromatic Substrate:

    • After the acetyl chloride addition is complete, slowly add the 1-chloro-4-fluoro-2-methylbenzene (30.0 kg) over 2-3 hours, ensuring the temperature does not exceed 15 °C.

  • Reaction:

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

    • Monitor the reaction progress using HPLC or GC by taking quenched aliquots. The reaction is complete when the starting material is <1% by area.

  • Reaction Work-up (Quenching):

    • Prepare a separate vessel with a mixture of crushed ice (~75 kg) and concentrated HCl (~20 L).

    • CRITICAL STEP: Very slowly and carefully, transfer the reaction mixture onto the ice/HCl slurry with vigorous stirring. This is an extremely exothermic and gas-evolving (HCl) step. The rate of addition must be controlled to keep the quench vessel temperature below 25 °C. The HCl helps to break down the aluminum-ketone complex.[11][12]

  • Phase Separation and Extraction:

    • Transfer the quenched mixture back to the reactor (or a suitable separatory vessel).

    • Separate the bottom organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 20 L) to recover any remaining product.

  • Washing and Isolation:

    • Combine all organic layers.

    • Wash with 1 M HCl (20 L), followed by water (20 L), saturated sodium bicarbonate solution (20 L, caution: CO₂ evolution), and finally brine (20 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product as an oil or low-melting solid.

Part II: Pilot-Scale α-Bromination of the Acetophenone Intermediate

This step involves handling molecular bromine, a highly toxic, corrosive, and volatile substance.[13] All operations must be conducted with stringent engineering controls and appropriate personal protective equipment (PPE).

Chemistry, Mechanism, and Rationale

The α-bromination of ketones is typically acid-catalyzed. The ketone first tautomerizes to its enol form, which is the nucleophilic species that reacts with bromine.[14]

Mechanism:

  • Enolization (Acid-Catalyzed): The carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks a bromine molecule (Br₂).

  • Deprotonation: A base (e.g., water, acetate) removes the proton from the carbonyl oxygen to regenerate the carbonyl group, yielding the α-bromo ketone and HBr.

Using a slight excess of bromine ensures complete conversion of the starting material. Acetic acid is a common solvent as it facilitates enolization.[9] The reaction is selective for mono-bromination because the electron-withdrawing bromine atom deactivates the product, making the formation of a second enol less favorable.[14]

Pilot Plant Protocol: α-Bromination

This protocol is designed for a 100 L glass-lined reactor with the same specifications as Part I, with the addition of a dedicated bromine addition pump/funnel and ensuring the scrubber is freshly charged with a sodium thiosulfate or sodium bisulfite solution in addition to caustic.

G Reactor { 100L Glass-Lined Reactor|Jacket for Temp. Control Nitrogen Inlet Mechanical Stirrer Temp. Probe} Condenser Reflux Condenser Reactor:head->Condenser Quench Quench Tank (Na₂S₂O₃ solution) Reactor->Quench 1. Transfer Reaction Mass Bromine Bromine (Br₂) Addition (Sealed Pump/Funnel) Bromine->Reactor Scrubber { Acid/Bromine Scrubber|(NaOH / Na₂S₂O₃ solution)|To Vent} Condenser->Scrubber Vapors (HBr, Br₂) Filter Nutsche Filter / Dryer Quench->Filter 2. Filter Slurry Product Final Product Packaging Filter->Product 3. Dry & Package

Diagram 2: Pilot plant process flow for the bromination step.

Table 2: Reagent and Solvent Quantities for Bromination

SubstanceMW ( g/mol )Molar Eq.Moles (mol)QuantityDensity (g/mL)Role
1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone186.611.00160.830.0 kg-Starting Material
Bromine (Br₂)159.811.05168.827.0 kg (8.6 L)3.12Brominating Agent
Acetic Acid60.05--75 L1.05Solvent/Catalyst
Sodium Thiosulfate158.11--~5 kg-Quenching Agent
Isopropanol (IPA)60.10--~60 L0.786Crystallization Solvent

Procedure:

  • Reactor Setup and Safety:

    • Ensure the reactor and scrubber system are functioning correctly. All personnel must wear appropriate PPE, including acid-resistant gloves, lab coats, and full-face respirators with bromine-specific cartridges.[13][15] Have a bromine spill kit readily available.

  • Reagent Charging:

    • Charge the acetophenone intermediate (30.0 kg) and acetic acid (75 L) into the reactor.

    • Stir until all the solid is dissolved.

    • Heat the solution to 30-35 °C.

  • Bromine Addition:

    • CRITICAL STEP: Slowly add the liquid bromine (8.6 L) subsurface via a dip tube over 3-4 hours. The reaction is exothermic and generates HBr gas, which must be vented to the scrubber.

    • Maintain the internal temperature between 35-40 °C. Do not allow the temperature to rise excessively, as this can lead to side reactions.

  • Reaction:

    • After the addition is complete, maintain the temperature at 35-40 °C and stir for another 2-4 hours.

    • Monitor the reaction by HPLC until the starting material is <1%.

  • Work-up and Crystallization:

    • Cool the reaction mixture to 20-25 °C.

    • Slowly add water (~50 L) to the reactor. The product should begin to precipitate.

    • To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

    • Cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize crystallization.

  • Isolation and Drying:

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold water (2 x 20 L) to remove acetic acid and salts.

    • Perform a final wash with cold isopropanol (20 L).

    • Dry the product in a vacuum oven at 45-50 °C until the loss on drying (LOD) is <0.5%.

Analytical Characterization and Specifications

In-process controls (IPCs) and final product testing are essential to ensure quality and consistency.

Table 3: Analytical Specifications

TestMethodSpecification
Appearance VisualOff-white to pale yellow crystalline solid
Identity FTIR, ¹H NMRConforms to the reference standard
Purity HPLC (UV, 254 nm)≥ 98.5% by area
Melting Point USP <741>78-81 °C[2]
Residual Solvents GC-HSAcetic Acid ≤ 5000 ppm, IPA ≤ 5000 ppm

HPLC Method Example:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water gradient[16]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Safety and Environmental Considerations

  • Friedel-Crafts Acylation: The primary hazards are the corrosive and water-reactive nature of AlCl₃ and acetyl chloride, and the evolution of HCl gas.[17] The quench step is highly exothermic and must be strictly controlled.

  • Bromination: Molecular bromine is extremely toxic and corrosive.[13][18] Operations must be performed in a well-ventilated area, preferably a walk-in fume hood, with a dedicated scrubber. Emergency showers and eyewash stations are mandatory. Continuous flow reactors are a modern, safer alternative for handling hazardous reagents like bromine at scale, minimizing the volume of hazardous material present at any given time.[19][20]

  • Waste Disposal:

    • Aqueous acidic waste from the acylation work-up should be neutralized before disposal.

    • Halogenated organic waste (DCM) should be collected for proper incineration.

    • The scrubber solution should be treated and disposed of according to local regulations.

References

  • Benchchem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
  • SIELC Technologies. Ethanone, 2-bromo-1-(4-chlorophenyl)-.
  • Google Patents. Substituted acetophenones, preparations containing them and processes for their preparation.
  • EvitaChem. 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone.
  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • University of Michigan. Experiment 1: Friedel-Crafts Acylation.
  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....
  • Sunway Pharm Ltd. 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Wikipedia. Ketone halogenation.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • ALUMINUM CHLORIDE STORAGE AND HANDLING.
  • YouTube. How To Scale Up Reactions From a Lab To Commercial Applications.
  • ChemicalBook. 2-BROMO-1-(4-CHLORO-2-FLUORO-5-METHYLPHENYL)-1-ETHANONE.
  • PMC - NIH. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Scribd. LANXESS-Bromine Safety Handling Guide.
  • CIDAF. Pilot Process Development and Scaling.
  • YouTube. alpha-halogenation of ketones.
  • Organic Chemistry: A Tenth Edition. 22.3 Alpha Halogenation of Aldehydes and Ketones.
  • USA Chemical Suppliers. 2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone suppliers USA.

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Real-Time Reaction Monitoring by Thin-Layer Chromatography: The Case of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

In the fast-paced environment of pharmaceutical research and drug development, efficient and reliable methods for monitoring chemical reactions are paramount. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly sensitive analytical technique for this purpose.[1][2][3] This application note provides a comprehensive, in-depth guide to developing and implementing a robust TLC protocol for monitoring the progress of chemical transformations involving the key intermediate, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. This guide is designed for researchers, scientists, and process chemists, offering field-proven insights into methodology, interpretation, and troubleshooting.

Introduction: The Strategic Importance of TLC in Synthesis

Thin-Layer Chromatography operates on the principle of differential partitioning of components between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action).[1][4][5] Molecules in a mixture separate based on their relative affinities for these two phases, which is primarily governed by their polarity.[1][6] In the context of a chemical reaction, the starting material, intermediates, and final product will almost invariably possess different polarities. This difference allows TLC to provide a visual snapshot of the reaction's progress, answering critical questions:

  • Is the starting material being consumed?

  • Is the desired product being formed?

  • Are any side products or intermediates accumulating?

  • When has the reaction reached completion?

Answering these questions in near real-time, often in under 10 minutes, allows for precise control over reaction times, preventing the formation of impurities from over-reaction and ensuring optimal yield and purity.[7][8]

The subject of this note, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone , is an α-bromo ketone. This class of compounds is highly valuable in medicinal chemistry as a versatile electrophilic building block for synthesizing more complex molecules, often through nucleophilic substitution at the α-carbon.[9][10] Monitoring these reactions is crucial, as the starting material and product often have similar molecular weights but differing polarities.

Understanding the Analyte and the System

The success of any TLC method hinges on understanding the physicochemical properties of the molecules involved and how they will interact with the chromatographic system.

The Stationary Phase: Silica Gel

For most organic molecules, the stationary phase of choice is silica gel (SiO₂).[3][4] Its surface is covered with polar silanol (-Si-OH) groups. Consequently:

  • Polar molecules will interact strongly with the polar stationary phase through hydrogen bonding and dipole-dipole interactions. This strong adsorption impedes their movement up the plate, resulting in a low Retention Factor (Rf) .

  • Non-polar molecules have minimal interaction with the stationary phase and are more readily carried along by the mobile phase, resulting in a high Rf .

Our target molecule, an aromatic α-bromo ketone, is moderately polar due to the carbonyl group and the carbon-halogen bonds. We will use standard glass- or aluminum-backed silica gel plates impregnated with a fluorescent indicator (designated as F₂₅₄) for our protocol.[3][11]

The Mobile Phase: The Engine of Separation

The mobile phase, or eluent, is the solvent or solvent mixture that flows up the TLC plate. Its polarity is inversely related to the Rf of a given compound on a silica gel plate.

  • A non-polar mobile phase will not effectively compete with the stationary phase for the analyte, leading to low Rf values for polar compounds.

  • A polar mobile phase will effectively elute all compounds, leading to high Rf values.

The art of TLC lies in selecting a mobile phase of intermediate polarity that provides good separation between the spots of interest, ideally with Rf values between 0.2 and 0.8.[8] A common and highly effective starting point for molecules of moderate polarity is a binary mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc).[4][11]

Detailed Experimental Protocol

This protocol is designed as a self-validating system for monitoring a typical nucleophilic substitution reaction where the bromine atom of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is displaced.

Materials and Equipment
CategoryItem
Stationary Phase Pre-coated TLC plates (e.g., Merck Silica Gel 60 F₂₅₄), cut to a standard size (~3 cm x 6 cm).
Mobile Phase Reagent-grade solvents: n-Hexane, Ethyl Acetate (EtOAc).
Equipment TLC developing chamber with a lid, fine-tipped glass capillary spotters, forceps, pencil, UV lamp (254 nm).
Visualization Staining jar, heat gun, and a suitable staining solution (e.g., Potassium Permanganate).
Samples 1. A dilute solution of the pure starting material (SM). 2. The reaction mixture (aliquot).
Workflow Diagram

TLC_Workflow cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_analysis 3. Analysis Phase P1 Prepare Mobile Phase (e.g., 80:20 Hexane:EtOAc) P2 Prepare TLC Plate (Draw baseline with pencil) P1->P2 P3 Prepare Samples (Dilute SM and Reaction Mixture) P2->P3 E1 Spot Plate (SM | Co-spot | Reaction) P3->E1 E2 Develop Plate (In saturated chamber) E1->E2 E3 Dry Plate (Evaporate mobile phase) E2->E3 A1 Visualize under UV Light (254 nm) (Circle spots with pencil) E3->A1 A2 Stain Plate (Optional) (e.g., KMnO₄ dip and heat) A1->A2 A3 Calculate Rf Values & Interpret (Assess reaction completion) A2->A3

Caption: General workflow for TLC reaction monitoring.

Step-by-Step Methodology
  • Chamber Preparation: Pour the chosen mobile phase (start with 80:20 Hexane:EtOAc ) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inner wall, ensuring it is wetted by the solvent. Close the lid and let the chamber atmosphere saturate for 5-10 minutes. This prevents uneven solvent evaporation from the plate, which can lead to inconsistent Rf values.[12]

  • Plate Preparation: Using a pencil (never ink, which will run), gently draw a straight line across the TLC plate, about 1 cm from the bottom. This is the origin. Mark three small, equidistant ticks on this line for spotting.

  • Spotting the Plate (The Three-Lane System): The use of a three-lane system is critical for unambiguous interpretation.[7][13]

    • Lane 1 (Left - SM): Using a capillary spotter, touch a dilute solution of the pure starting material (2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone) to the leftmost tick. The spot should be small and concentrated, no more than 1-2 mm in diameter.[3]

    • Lane 3 (Right - RXN): Using a fresh capillary spotter, take an aliquot of the reaction mixture and spot it on the rightmost tick.

    • Lane 2 (Center - Co-spot): Spot the reaction mixture (Lane 3) directly on top of a spot of the starting material (Lane 1) at the central tick. This "co-spot" is a powerful diagnostic tool to confirm if two spots with similar Rf values are indeed the same compound.[7][13]

  • Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the level of the solvent pool. Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Completion: When the solvent front has reached about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization and Interpretation
  • UV Visualization: Place the dried plate under a short-wave UV lamp (254 nm). The aromatic nature of the starting material and many likely products will make them appear as dark purple spots against the green fluorescent background.[14][15][16] Gently circle all visible spots with a pencil.

  • Interpreting the Chromatogram:

    • At the start of the reaction (T=0): The "SM" lane and the "RXN" lane should show a single spot at the same Rf. The co-spot should appear as a single, merged spot.

    • During the reaction: The "RXN" lane will show the SM spot diminishing in intensity, while a new spot (the product) appears, usually at a different Rf. The co-spot lane will show two distinct spots if the product has a different Rf than the starting material.

    • At completion: The SM spot should be completely absent from the "RXN" lane, leaving only the product spot (and any side products).

Caption: Idealized TLC plates at different reaction stages.

  • Chemical Staining (Optional but Recommended): If spots are not UV-active or for confirmation, a chemical stain can be used. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes. The α-bromo ketone may or may not stain vividly. The stain appears as yellow/brown spots on a purple background. This is a destructive technique.[16]

Troubleshooting and Optimization

ProblemProbable Cause(s)Solution(s)
All spots remain at the origin (Rf ≈ 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase. For a Hexane:EtOAc system, increase the proportion of EtOAc (e.g., try 70:30 or 60:40).
All spots run to the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase. Increase the proportion of Hexane (e.g., try 90:10).
Spots are streaked or "tailed" Sample is too concentrated; sample is insoluble in the mobile phase; compound is highly acidic/basic.Spot a more dilute sample. If streaking persists, add a small amount (1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape.[11]
Poor separation between SM and product The chosen mobile phase does not have the right selectivity.Try a different solvent system. Replace ethyl acetate with dichloromethane (DCM) or a mixture of toluene/acetone. The goal is to find a system with different intermolecular interactions.[17]
Uneven solvent front Chamber was not saturated; plate was touching the filter paper or chamber wall.Ensure the chamber is properly saturated before development. Place the plate carefully in the center of the chamber, not touching the walls or filter paper.[3]

Conclusion

Thin-Layer Chromatography is an indispensable tool for the modern synthetic chemist. By following the detailed protocol outlined in this note, researchers can reliably and efficiently monitor the progress of reactions involving 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. The principles of mobile phase optimization, the strategic use of the three-lane spotting system, and proper visualization techniques form a robust methodology that saves time, conserves materials, and ultimately leads to higher quality products in the drug development pipeline.

References

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]

  • TLC Visualization Methods. University of California, Los Angeles. [Link]

  • 7.8: TLC Visualization Methods. Chemistry LibreTexts. [Link]

  • Principles of Thin Layer Chromatography. College of Charleston. [Link]

  • METHODS OF VISUALIZATIONS IN TLC. YouTube. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • TLC Visualization Methods - Theory pages. Labster. [Link]

  • Thin-layer chromatography. Wikipedia. [Link]

  • 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • How To: Monitor by TLC. University of Rochester. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim. [Link]

  • Lab Procedure: Thin Layer Chromatography. LabXchange. [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • What Is The Mobile Phase In TLC Chromatography? Chemistry For Everyone. [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

identifying and minimizing byproducts in 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The α-bromination of 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a critical transformation for synthesizing key intermediates in pharmaceutical development. While the reaction appears straightforward, its success hinges on precise control over reaction conditions to prevent the formation of closely related byproducts. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers identify and minimize impurities, ensuring high purity and yield of the target compound, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Section 1: Reaction Mechanism and Key Challenges

The synthesis is a classic acid-catalyzed electrophilic α-bromination of a ketone.[1] The reaction proceeds through an enol intermediate, which is the active nucleophile.[2][3][4] Understanding this mechanism is fundamental to controlling the reaction's selectivity and minimizing byproduct formation.

The primary challenge in this synthesis is controlling the stoichiometry and reactivity to prevent over-bromination, which leads to the formation of a dibrominated byproduct. Other potential side reactions, though less common, include aromatic ring bromination under harsh conditions.

Alpha_Bromination_Mechanism Figure 1: Acid-Catalyzed α-Bromination Mechanism Ketone Starting Ketone (Keto Tautomer) ProtonatedKetone Protonated Ketone (Activated) Ketone->ProtonatedKetone Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H⁺ (Tautomerization) Intermediate Brominated Cation Intermediate Enol->Intermediate Nucleophilic Attack Bromine Br-Br Product α-Bromo Ketone (Product) Intermediate->Product

Caption: Figure 1: Acid-Catalyzed α-Bromination Mechanism.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is incomplete, showing significant unreacted starting material by TLC/HPLC. What are the likely causes and solutions?

A: An incomplete reaction is typically due to issues with reagent stoichiometry, catalyst activity, or insufficient reaction time.

  • Causality & Explanation: The rate-limiting step in acid-catalyzed bromination is often the formation of the enol intermediate.[1] If the acid catalyst (e.g., acetic acid, HBr) is insufficient or of poor quality, enolization will be slow, leading to an incomplete reaction. Similarly, using a substoichiometric amount of the brominating agent will naturally leave starting material unreacted.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the brominating agent (e.g., liquid bromine, NBS) has not degraded. Use a fresh, sealed bottle of the acid catalyst/solvent.

    • Check Stoichiometry: Accurately measure the starting ketone and use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[5] An insufficient amount will result in incomplete conversion.

    • Increase Reaction Time: Monitor the reaction by TLC every 30 minutes. If the reaction is proceeding cleanly but slowly, extend the reaction time. However, be cautious, as prolonged times can sometimes lead to byproduct formation.[6]

    • Temperature: While low temperatures are generally recommended to control selectivity, a reaction that is too cold may proceed very slowly. If the reaction stalls at 0 °C, consider allowing it to slowly warm to room temperature while continuing to monitor closely.

Q2: I've isolated a major byproduct with a higher molecular weight than my target compound. How can I confirm it's the dibrominated species and prevent its formation?

A: This is the most common issue, resulting from over-bromination at the α-carbon to form 2,2-Dibromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

  • Causality & Explanation: The introduction of the first bromine atom makes the remaining α-proton more acidic, which can facilitate a second bromination. While the second bromination is generally slower, it becomes significant with excess brominating agent, elevated temperatures, or prolonged reaction times.[6]

  • Identification:

    • TLC: The dibrominated product is typically less polar than the monobrominated product and will have a higher Rf value.

    • MS: Mass spectrometry will show a molecular ion peak corresponding to the addition of a second bromine atom.

    • ¹H NMR: The characteristic singlet for the -CH₂Br protons (around 4.4 ppm) in the desired product will be absent, and a new singlet for the -CHBr₂ proton will appear further downfield.[6]

  • Prevention & Minimization Protocol:

    • Strict Temperature Control: Maintain the reaction temperature between 0-10 °C using an ice bath during the addition of bromine.[3]

    • Slow, Dropwise Addition: Dissolve the bromine in a suitable solvent (like glacial acetic acid) and add it dropwise to the stirred solution of the ketone over an extended period (e.g., 1-2 hours).[3][6] This maintains a low instantaneous concentration of bromine, favoring monobromination.

    • Precise Stoichiometry: Do not use a large excess of the brominating agent. Limit the excess to 1.05 equivalents.

    • Vigilant Monitoring: Stop the reaction as soon as TLC analysis indicates the complete consumption of the starting material.

Q3: My crude product has a persistent yellow or orange color. How do I remove residual bromine before purification?

A: A persistent color after the reaction is almost always due to unreacted elemental bromine (Br₂).

  • Causality & Explanation: Even with careful stoichiometric control, a small amount of the brominating agent may remain at the end of the reaction.

  • Solution - Work-up Procedure:

    • After the reaction is complete, pour the mixture into a beaker of ice water to precipitate the crude product.[6]

    • Wash the crude solid with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[6][7]

    • Continue washing until the color of the solid and the filtrate are gone.

    • Finally, wash with cold water until the filtrate is neutral to remove any remaining salts.

Q4: What are the best practices for purification and final purity analysis?

A: A combination of recrystallization for purification and chromatographic/spectroscopic methods for analysis is essential for obtaining a high-purity final product.[6][8]

  • Purification - Recrystallization:

    • Ethanol is a commonly used solvent for recrystallizing α-bromo ketones.[6]

    • Dissolve the crude, decolorized product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Purity Analysis:

    • HPLC: High-Performance Liquid Chromatography is the gold standard for determining the purity of the final compound and quantifying any remaining impurities, such as the starting material or the dibrominated byproduct.[8][9]

    • GC-MS: Gas Chromatography-Mass Spectrometry can also be used to identify and quantify volatile impurities.[6]

    • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product and ensure the absence of impurity signals.[6][8]

Section 3: Recommended Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield and purity of the target compound.

Synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (1.05 eq) in a small amount of glacial acetic acid.

  • Reaction: Add the bromine solution dropwise to the stirred ketone solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[3]

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) every 30 minutes. The reaction is complete when the starting ketone spot is no longer visible.

  • Quenching & Work-up: Carefully pour the reaction mixture into a large beaker of ice water with stirring.

  • Decolorization: Collect the precipitated solid by vacuum filtration. Wash the solid with a 5% aqueous sodium bisulfite solution until the orange color of excess bromine is gone.[6]

  • Neutralization: Wash the solid with copious amounts of cold water until the filtrate is neutral (test with pH paper).

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone as a solid.

Section 4: Data Summary & Troubleshooting Workflow

Table 1: Key Compounds and Identification Markers

CompoundRoleExpected ¹H NMR Signal (CDCl₃)TLC Rf (Relative)Mitigation Strategy
1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanoneStarting MaterialSinglet, ~2.6 ppm (-COCH₃)LowestEnsure complete reaction via TLC monitoring.
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone Product Singlet, ~4.4 ppm (-COCH₂Br) Intermediate Follow optimized protocol.
2,2-Dibromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanoneByproductSinglet, >6.0 ppm (-COCHBr₂)HighestSlow Br₂ addition at 0-10 °C; use ≤1.05 eq Br₂.

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High_SM -> Action_SM; High_Dibromo -> Action_Dibromo; Good_Result -> Purify; }

Sources

Technical Support Center: Synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (CAS No. 338982-26-6). This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the α-bromination of the corresponding acetophenone precursor. As crucial intermediates in pharmaceutical development, the efficient and selective synthesis of α-bromo ketones is paramount.[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the proposed solutions.

Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

A1: Low yield is a common issue stemming from several potential root causes. Systematically investigate the following:

  • Reagent Quality and Stoichiometry:

    • Starting Material Purity: Ensure your starting material, 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, is pure and dry. Impurities can consume the brominating agent or introduce side reactions.

    • Brominating Agent Potency: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light and moisture. It is best practice to use freshly recrystallized NBS for optimal results.[3] If using elemental bromine (Br₂), ensure it has not been contaminated with water.

    • Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion.[1] However, a large excess will significantly increase the formation of dibrominated byproducts.

  • Reaction Conditions:

    • Incomplete Enolization: The rate-determining step for α-bromination under acidic conditions is the formation of the enol tautomer.[4] If your reaction is stalling, catalysis may be insufficient. The addition of a catalytic amount of strong acid, such as HBr, sulfuric acid, or a Lewis acid like AlCl₃, is often necessary to promote enol formation.[4][5][6]

    • Temperature Control: The reaction temperature is critical. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. For many acetophenones, reactions are successfully conducted at room temperature or slightly elevated temperatures (e.g., 40-90°C).[1][7] Consider running the reaction at a lower temperature for a longer duration to improve selectivity.

Q2: I am observing a significant amount of the dibrominated side product. How can I improve selectivity for the desired monobrominated product?

A2: The formation of 2,2-dibromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a classic problem of over-bromination. The first bromine atom is electron-withdrawing, which slightly deactivates the carbonyl and slows the rate of enolization. However, under harsh conditions, a second bromination can occur.

  • Control Reagent Addition: Add the brominating agent (especially liquid bromine) slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the brominating agent, favoring the initial monobromination of the more abundant starting material.

  • Reduce Stoichiometry: Use a molar ratio of brominating agent to ketone that is as close to 1:1 as feasible, accepting that this may result in some unreacted starting material. It is often easier to separate the starting material from the desired product than to remove the dibrominated impurity.[8]

  • Solvent Choice: Solvents like methanol or acetic acid can stabilize intermediates and modulate reactivity.[8][9] For instance, bromination with Br₂ in methanol has been shown to be highly selective for the acetyl side-chain.[8]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to a satisfactory level, before significant dibromination occurs.

Q3: My product is contaminated with an impurity that appears to be from bromination on the aromatic ring. Why is this happening and how can I prevent it?

A3: While the primary reaction is α-bromination of the ketone, electrophilic aromatic substitution (ring bromination) is a competing pathway. The substitution pattern on your starting material (4-chloro, 2-fluoro, 5-methyl) presents a complex electronic environment. The methyl group is activating, while the halogens are deactivating but ortho-, para-directing.

  • Mechanism and Cause: Ring bromination is favored by conditions that promote a high concentration of electrophilic bromine species (Br⁺). This can occur with certain Lewis acid catalysts or in highly polar solvents.

  • Solution - Favor the α-Bromination Pathway:

    • Use N-Bromosuccinimide (NBS) with a Radical Initiator: The Wohl-Ziegler reaction, which uses NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN or light), proceeds via a free-radical mechanism.[3][10] This pathway is highly selective for the benzylic position (the α-carbon) and avoids the electrophilic species that cause ring bromination.

    • Avoid Strong Lewis Acids: If using an acid-catalyzed method, opt for a Brønsted acid (like HBr in acetic acid) over a strong Lewis acid (like AlCl₃), which can strongly activate the bromine for aromatic attack.[11]

Q4: My product is difficult to purify. What are the best strategies for isolation and purification?

A4: Purification can be challenging due to the similar polarities of the starting material, monobromo, and dibromo products.[12]

  • Work-up Procedure: After the reaction is complete, it's crucial to quench any remaining brominating agent. This can be done by washing the organic phase with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. Follow this with washes with sodium bicarbonate solution to remove acidic byproducts (like HBr) and then brine.

  • Crystallization: The product, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, is typically a solid. Recrystallization is often the most effective purification method. Common solvents include ethanol, methanol, or mixtures of hexane and ethyl acetate.[5][9] Cool the solution slowly to allow for the formation of well-defined crystals, which helps exclude impurities.

  • Column Chromatography: If crystallization fails to provide sufficient purity, silica gel column chromatography can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective. The product will be more polar than the starting material but less polar than the dibrominated byproduct.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is superior: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A1: The choice depends on the desired reaction mechanism, scale, and safety considerations.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Primary Use Electrophilic α-bromination (acid-catalyzed)[4]Radical bromination (Wohl-Ziegler) and electrophilic bromination[3][13]
Handling Highly corrosive, toxic, volatile liquid requiring specialized handling.Crystalline solid, easier and safer to handle and weigh.[13]
Selectivity Can lead to both α- and ring-bromination. Byproduct is HBr gas.Often more selective for the α-position, especially under radical conditions.[10] Byproduct is succinimide, which is water-soluble and easily removed.
Recommendation Effective, but requires stringent safety protocols. Often used in acidic media like acetic acid.[9]Generally preferred for laboratory scale due to safety, selectivity, and easier work-up.[3][14]

Q2: What is the mechanistic role of the acid catalyst in the reaction with Br₂?

A2: The acid catalyst is crucial for promoting the formation of the enol intermediate, which is the active nucleophile in the reaction. The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the acetophenone is protonated by the acid catalyst.

  • Enolization: This protonation makes the α-protons more acidic. A base (e.g., the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of the enol.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of Br₂, which acts as the electrophile.

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and HBr.[1][4]

Q3: How can I effectively monitor the reaction's progress?

A3: Real-time monitoring is key to achieving high yield and selectivity.

  • Thin Layer Chromatography (TLC): This is the most common method. Use a suitable mobile phase (e.g., 10-20% ethyl acetate in hexane). The product spot should have a slightly lower Rf value (be more polar) than the starting material. The dibrominated product will have an even lower Rf.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS: For more precise monitoring, small aliquots can be quenched, diluted, and injected. This allows for quantification of the starting material, product, and byproducts over time, enabling you to stop the reaction at the optimal point.

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction to form the monobrominated product and the common side reaction leading to the dibrominated impurity.

reaction_pathway SM 1-(4-chloro-2-fluoro-5-methylphenyl) -1-ethanone (Starting Material) Enol Enol Intermediate SM->Enol  Acid-Catalyzed Tautomerization Product 2-Bromo-1-(4-chloro-2-fluoro- 5-methylphenyl)-1-ethanone (Desired Product) Enol->Product Reagent1 + Br₂ or NBS (1.0-1.1 eq) Acid Catalyst Reagent2 + Br₂ or NBS (Excess) SideProduct 2,2-Dibromo-1-(4-chloro-2-fluoro- 5-methylphenyl)-1-ethanone (Side Product) Reagent1->Product Reagent2->SideProduct

Sources

troubleshooting failed reactions with 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile α-bromo ketone intermediate. Here, we address common challenges and failures encountered during its use, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Compound Overview

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (CAS No. 338982-26-6) is a highly functionalized aromatic ketone.[1][2] Its utility stems from the presence of an electrophilic carbonyl carbon and a reactive α-bromine, which serves as an excellent leaving group for nucleophilic substitution reactions.[3] The substituted phenyl ring, with its specific arrangement of chloro, fluoro, and methyl groups, makes this compound a valuable building block in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. However, this substitution pattern also introduces electronic and steric factors that can complicate its reactivity.

This guide provides a structured approach to troubleshooting, moving from common symptoms of reaction failure to specific, actionable solutions.

Physical and Chemical Properties

A precise understanding of your starting material's properties is the first step in any successful synthesis. Inconsistent or unexpected results can often be traced back to impurities or degradation of this key reagent.

PropertyValueSource
CAS Number 338982-26-6[1][2]
Molecular Formula C₉H₇BrClFO[1][2]
Molecular Weight 265.51 g/mol [1][2]
Melting Point 78-81°C[2]
Appearance Typically a pale yellow or off-white solid[3]
Key Hazards Lachrymatory, Corrosive, Irritant[2]
Storage Sealed in a dry, room-temperature environment, protected from light and moisture.[1]

Troubleshooting Failed Reactions: A Symptom-Based Approach

Failed reactions rarely have a single cause. The following Q&A section is designed to help you diagnose the issue based on your experimental observations.

Troubleshooting_Workflow Start Reaction Failure Observed (Low Yield, Impurities, No Reaction) Check_Reagents Step 1: Verify Reagent Integrity Start->Check_Reagents Check_Conditions Step 2: Scrutinize Reaction Conditions Check_Reagents->Check_Conditions Reagent_Purity Purity of α-bromo ketone? (NMR, LC-MS) Check_Reagents->Reagent_Purity Nucleophile_Quality Quality of Nucleophile/Base? (Anhydrous? Correct form?) Check_Reagents->Nucleophile_Quality Solvent_Dryness Solvent Dryness? (Anhydrous grade? Freshly distilled?) Check_Reagents->Solvent_Dryness Analyze_Crude Step 3: Analyze Crude Reaction Mixture Check_Conditions->Analyze_Crude Temp_Control Temperature Control? (Too low/high?) Check_Conditions->Temp_Control Stoichiometry Stoichiometry Correct? (Accurate weigh-out? Equiv.?) Check_Conditions->Stoichiometry Atmosphere Inert Atmosphere? (Moisture/Oxygen sensitive?) Check_Conditions->Atmosphere Implement_Solution Step 4: Implement Corrective Actions Analyze_Crude->Implement_Solution Identify_SM Starting Material Present? Analyze_Crude->Identify_SM Identify_Side_Products Side Products Identified? (TLC, LC-MS, NMR) Analyze_Crude->Identify_Side_Products Identify_SM->Implement_Solution Yes -> Incomplete Conversion Identify_Side_Products->Implement_Solution Yes -> Competing Pathways

Caption: General troubleshooting workflow for failed reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting α-bromo ketone. What are the likely causes?

This is one of the most common issues and can stem from several factors related to reactivity and reaction setup.

Potential Cause 1: Deactivated Starting Material The C-Br bond in α-bromo ketones can be susceptible to hydrolysis if exposed to moisture, reverting to the parent ketone. The compound itself is a lachrymator, indicating its reactivity.[2]

  • Troubleshooting Steps:

    • Verify Purity: Before starting, run a quick ¹H NMR or LC-MS of your 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. The characteristic singlet for the -CH₂Br protons should be sharp and integrate to 2H. The presence of a methyl singlet corresponding to the parent acetophenone is a clear sign of degradation.

    • Proper Handling: Always handle the reagent under an inert atmosphere (Nitrogen or Argon) if your reaction is sensitive to moisture. Use dry solvents and glassware.

Potential Cause 2: Insufficiently Nucleophilic Reagent While the α-bromo ketone is an excellent electrophile, the reaction will not proceed without a sufficiently potent nucleophile.

  • Troubleshooting Steps:

    • Check pKa: If using a base to generate your nucleophile in situ, ensure its pKa is high enough to deprotonate the precursor effectively.

    • Steric Hindrance: The bulky, substituted phenyl ring on the electrophile can sterically hinder the approach of a bulky nucleophile. Consider using a smaller, more active nucleophile if possible.

Potential Cause 3: Inadequate Reaction Conditions Temperature and solvent play a critical role in reaction kinetics.

  • Troubleshooting Steps:

    • Increase Temperature: Many nucleophilic substitutions with this substrate require heating to overcome the activation energy. Incrementally increase the temperature (e.g., from room temperature to 50°C, then to 80°C) while monitoring by TLC.

    • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or Acetonitrile are generally effective as they can solvate the transition state. If solubility is an issue, consider a solvent screen.

Q2: My TLC/LC-MS shows multiple products. What are the common side reactions?

The formation of multiple products points to competing reaction pathways. For α-bromo ketones, the primary side reactions are elimination and over-bromination (if it's a byproduct from the synthesis of the starting material).

Reaction_Pathways Start α-Bromo Ketone + Nucleophile (Nu:) SN2 Desired Sₙ2 Product Start->SN2 Nucleophilic Attack on α-Carbon E2 α,β-Unsaturated Ketone (Elimination Product) Start->E2 Base-induced Elimination (E2) Parent Parent Ketone (Hydrolysis) Start->Parent Reaction with H₂O

Caption: Competing reaction pathways for α-bromo ketones.

Side Product 1: α,β-Unsaturated Ketone This product arises from an E2 elimination reaction, where a base removes the remaining α-proton and the bromide is eliminated. This is particularly common when using bulky or strong, non-nucleophilic bases.[4]

  • Troubleshooting Steps:

    • Choice of Base: If your nucleophile is also a strong base, consider using a weaker, more nucleophilic base (e.g., K₂CO₃ instead of NaH for O-alkylation).

    • Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired Sₙ2 pathway.

    • Use a Hindered Base Intentionally: Conversely, if the α,β-unsaturated ketone is the desired product, this can be promoted by using a sterically hindered base like pyridine with heat.[4]

Side Product 2: Parent Acetophenone As mentioned in Q1, this results from hydrolysis of the C-Br bond.

  • Troubleshooting Steps:

    • Ensure strictly anhydrous conditions. Use freshly distilled solvents and flame-dried glassware, and maintain an inert atmosphere throughout the reaction.

Side Product 3: Di-brominated Ketone This is not a side product of the substitution reaction itself, but rather a common impurity from the synthesis of the starting α-bromo ketone.[5][6] If present, it can complicate subsequent reactions.

  • Troubleshooting Steps:

    • Purify the Starting Material: If NMR or LC-MS analysis shows the presence of the di-bromo species, purify the starting material by recrystallization before use.[5]

    • Chromatography: If the impurity is carried through the reaction, it may be separable from the desired product by column chromatography, although α-halo ketones can be challenging to separate due to similar polarities.[6][7]

Q3: The reaction works, but purification is difficult. How can I effectively isolate my product?

Purification challenges often arise from the physical properties of α-halo ketones and their products.

Challenge 1: Oily Products and Co-elution Both the starting material and product can be lipophilic and may appear as oils, even if crystalline when pure, making recrystallization difficult.[6] They often have similar polarities, leading to poor separation on silica gel.

  • Troubleshooting and Protocol:

    • Aqueous Workup: First, perform a thorough aqueous workup. Wash the organic layer with water, then a saturated sodium bisulfite solution to quench any residual halogenating agents, followed by brine. Dry the organic layer thoroughly over MgSO₄ or Na₂SO₄.

    • Recrystallization:

      • Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility but the impurities have low solubility (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).[5]

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.

      • If the product "oils out," try adding a small amount of a co-solvent in which the product is less soluble (an anti-solvent) to induce crystallization.

    • Column Chromatography:

      • Solvent System: Use a less polar solvent system (e.g., high hexane content in a hexane/ethyl acetate mobile phase) to improve separation.[6] Adding a small percentage of toluene can sometimes improve the separation of aromatic compounds.

      • Dry Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column dry. This often provides better resolution than wet loading.

Standard Operating Protocol: Nucleophilic Substitution with a Primary Amine

This protocol provides a generalized procedure for reacting 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone with a primary amine, a common synthetic transformation.

Objective: To synthesize 2-(alkylamino)-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Materials:

  • 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq)

  • Primary Amine (2.1 eq) - Note: One equivalent acts as the nucleophile, and the second acts as a base to quench the HBr byproduct.

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add the primary amine (2.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. If the reaction is sluggish, gently heat to 40-50°C.

  • Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between DCM (or EtOAc) and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer once more with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization as described in Q3.

References

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem. [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. [Link]

  • Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Halogenation Of Ketones via Enols - Master Organic Chemistry. [Link]

  • Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit. [Link]

  • Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC - SIELC Technologies. [Link]

Sources

removal of unreacted bromine from 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Unreacted Bromine from the Synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the critical post-bromination step: the effective removal of unreacted elemental bromine (Br₂). The synthesis of α-bromo ketones, such as 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, is a cornerstone transformation in medicinal chemistry, often serving as a precursor for more complex molecular architectures.[1][2] However, residual bromine can interfere with subsequent reactions, compromise product purity, and pose significant safety and environmental hazards.[3][4]

This document is structured to address common challenges and frequently asked questions encountered during the workup phase of this synthesis.

The Challenge: Why Bromine Removal is Crucial

In the electrophilic α-bromination of a ketone, a slight excess of bromine is often used to ensure the complete conversion of the starting material, 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.[5] This leaves unreacted, elemental bromine in the reaction mixture, which is characterized by its distinct reddish-brown color.[6] Failure to remove this excess bromine can lead to:

  • Side Reactions: Bromine can react with the desired product or other intermediates in subsequent steps.

  • Impure Product: Residual bromine can co-purify with the final product, leading to inaccurate analytical data and reduced yield.

  • Safety Hazards: Bromine is highly toxic, corrosive, and poses a severe inhalation risk.[4][7] Attempting to remove it by evaporation is strongly discouraged.[6][8]

The most effective and widely accepted method for removing unreacted bromine is through chemical quenching with a reducing agent.[6][8] This process converts the elemental bromine into colorless, water-soluble bromide salts, which can be easily removed during an aqueous workup.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the quenching and workup process in a question-and-answer format.

Question 1: My reaction mixture remains reddish-brown even after adding a quenching agent. What's going wrong?

This is a common issue that typically points to one of three root causes:

  • Insufficient Quenching Agent: The amount of quenching agent added is not stoichiometrically sufficient to reduce all the excess bromine.

    • Solution: Continue to add the quenching solution (e.g., 10% sodium thiosulfate) dropwise or in small portions with vigorous stirring.[6] The endpoint is the complete disappearance of the reddish-brown or orange-yellow color.[6]

  • Degraded Quenching Solution: Solutions of some reducing agents, like sodium bisulfite or thiosulfate, can degrade over time.

    • Solution: Prepare a fresh aqueous solution of the quenching agent.[6]

  • Poor Mixing: In a biphasic system (organic solvent and aqueous quencher), inefficient mixing can limit the reaction between the bromine (in the organic layer) and the quenching agent (in the aqueous layer).

    • Solution: Ensure vigorous stirring to maximize the interfacial area between the two phases. If using a separatory funnel, ensure thorough mixing by inverting the funnel multiple times, venting frequently.

Question 2: After adding sodium thiosulfate, a fine white or yellow solid has precipitated. What is it?

The formation of a precipitate during quenching with thiosulfate is often due to the formation of elemental sulfur. This can occur if the reaction conditions become acidic, causing the decomposition of the thiosulfate.

  • Mechanism: 2S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)

  • Solution:

    • Neutralize any acidic byproducts, such as hydrobromic acid (HBr) generated during the bromination, with a mild base like sodium bicarbonate before or concurrently with the quenching step.

    • If sulfur has already precipitated, it can often be removed by filtering the organic layer through a pad of Celite or glass wool after separation from the aqueous layer.[6]

Question 3: My organic and aqueous layers have formed an emulsion and won't separate. How can I resolve this?

Emulsions are common in biphasic workups and can be persistent. Here are several techniques to break them:

  • Solution 1: Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help force the separation of the layers.[9]

  • Solution 2: Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.[6]

  • Solution 3: Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite can help to break the emulsion.[6]

  • Solution 4: Add More Solvent: Adding more of the organic solvent can sometimes help to resolve the emulsion.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing unreacted bromine? A1: The most prevalent and efficient method is chemical quenching with a reducing agent.[6] Commonly used agents include aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), sodium metabisulfite (Na₂S₂O₅), and sodium sulfite (Na₂SO₃).[6][8] These reagents react with bromine to form colorless, water-soluble bromide salts that are easily removed in an aqueous workup.[6]

Q2: How can I visually confirm that all the unreacted bromine has been removed? A2: The primary indicator is the visual disappearance of bromine's characteristic reddish-brown or yellow-orange color from the organic layer.[6] The organic phase should become colorless or pale yellow, depending on the purity of the product. For rigorous quantitative assessment in a drug development setting, analytical techniques like HPLC or GC can be used to confirm the absence of residual bromine.[6]

Q3: Is it safe to remove unreacted bromine by evaporation or distillation? A3: No, this is not a recommended or safe practice.[6][8] Bromine is highly toxic and corrosive with a relatively low boiling point (58.8 °C).[6] Attempting to remove it by evaporation poses a significant inhalation hazard and risks contaminating the laboratory environment.[3][4] Chemical quenching is the safer and more effective method.[6]

Q4: Can I use sodium bicarbonate (NaHCO₃) to quench excess bromine? A4: Sodium bicarbonate is not an effective quenching agent for elemental bromine (Br₂).[6] Its primary function in a bromination workup is to neutralize acidic byproducts, particularly the hydrobromic acid (HBr) generated during the reaction. A reducing agent is necessary for the removal of excess bromine.[6]

Q5: What are the essential safety precautions when handling bromine? A5: Bromine is extremely hazardous and must be handled with stringent safety measures.[10] Always work in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE) is mandatory and includes:

  • Heavy-duty, chemically resistant gloves (e.g., nitrile).[10]

  • Chemical splash goggles and a face shield.[10][11]

  • A lab coat. Always have a quenching agent, such as a 10% sodium thiosulfate solution, readily available to neutralize any spills.[10]

Q6: How should I dispose of the waste generated from the quenching process? A6: The aqueous waste containing bromide salts and any residual quenching agent should be collected and disposed of as hazardous waste according to your institution's environmental health and safety guidelines. Do not pour it down the drain.[4]

Comparative Analysis of Common Quenching Agents
Quenching AgentChemical FormulaTypical ConcentrationKey Advantages & Considerations
Sodium Thiosulfate Na₂S₂O₃10% (w/v) aqueous solutionHighly effective, widely used, and generally reliable.[6][8] Can form sulfur precipitate under acidic conditions.
Sodium Bisulfite NaHSO₃5-10% (w/v) aqueous solutionAnother common and effective choice.[8][12] The solution can have a limited shelf life.
Sodium Metabisulfite Na₂S₂O₅5-10% (w/v) aqueous solutionOften used interchangeably with sodium bisulfite.[8][13]
Sodium Sulfite Na₂SO₃5-10% (w/v) aqueous solutionEffective reducing agent.[14][15]
Experimental Protocols
Protocol 1: Quenching with Sodium Thiosulfate

This is a standard and highly effective method for removing unreacted bromine.[6]

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath to control any potential exotherm during quenching.[6]

  • Quenching: While stirring vigorously, slowly add a 10% (w/v) aqueous solution of sodium thiosulfate dropwise.[12]

  • Endpoint Determination: Continue the addition until the reddish-brown color of the bromine completely disappears and the organic layer becomes colorless.[6]

  • Aqueous Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers.

  • Washing: Wash the organic layer sequentially with deionized water and then with a saturated brine solution.[6] This helps to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.[6]

Protocol 2: Quenching with Sodium Bisulfite or Metabisulfite

This protocol offers a reliable alternative to sodium thiosulfate.[8][13]

  • Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium bisulfite or sodium metabisulfite.

  • Cooling: Cool the reaction mixture in an ice bath.

  • Quenching: Slowly add the bisulfite/metabisulfite solution to the vigorously stirred reaction mixture. The quenching process can be exothermic, so control the addition rate to maintain a low temperature.[13]

  • Endpoint Determination: The disappearance of the bromine color indicates the completion of the quench.

  • Workup: Proceed with the standard aqueous workup, separation, washing, and drying steps as described in Protocol 1.[12]

Process Visualization

Bromination_Workup_Workflow cluster_reaction Synthesis cluster_quench Quenching cluster_workup Aqueous Workup start Start: 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone bromination α-Bromination (e.g., Br2 in Acetic Acid) start->bromination quench Cool to 0-5°C & Add Quenching Agent (e.g., 10% Na2S2O3) bromination->quench phase_sep Phase Separation (Separatory Funnel) quench->phase_sep wash Wash Organic Layer (Water, Brine) phase_sep->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate product Crude Product: 2-Bromo-1-(...)-1-ethanone concentrate->product

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Tree start Problem Encountered During Workup color Reaction mixture still has reddish-brown color start->color emulsion Emulsion formed (layers not separating) start->emulsion precipitate Solid precipitated after quenching start->precipitate sol_color1 Add more quenching agent until colorless color->sol_color1 sol_color2 Prepare a fresh quenching solution color->sol_color2 sol_color3 Increase stirring/mixing efficiency color->sol_color3 sol_emulsion1 Add saturated brine solution emulsion->sol_emulsion1 sol_emulsion2 Gently swirl instead of shaking emulsion->sol_emulsion2 sol_emulsion3 Filter through Celite emulsion->sol_emulsion3 check_acid Is the solution acidic? precipitate->check_acid sol_precipitate1 Yes: Neutralize with NaHCO3 before quenching in future experiments check_acid->sol_precipitate1 Yes sol_precipitate2 No: Filter the organic layer through Celite to remove solid sulfur check_acid->sol_precipitate2 No

Caption: Troubleshooting decision tree for bromine removal.

References
  • BenchChem. (2025). Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures.
  • Slideshare. (n.d.). Bromine handling and safety. DOCX. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Bromine Removal from Reaction Mixtures.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Quenching and Removal of Excess Bromine.
  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). Retrieved from [Link]

  • Bronner, C. (n.d.). Method to Remove Bromine. Christopher Bronner. Retrieved from [Link]

  • van der Pijl, F., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • BenchChem. (n.d.). Work-up procedure to remove unreacted NBS from bromination reaction.
  • Organic Syntheses Procedure. (n.d.). Coumarin dibromide. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
  • Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the management of exothermic reactions during this specific synthesis. Our goal is to equip you with the knowledge to perform this reaction safely and efficiently.

Section 1: Understanding the Exothermic Nature of the Bromination Reaction

The synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone typically involves the α-bromination of the corresponding acetophenone derivative. This reaction is inherently exothermic, and without proper control, can lead to a rapid increase in temperature, posing significant safety risks.

Frequently Asked Questions (FAQs)

Q1: What makes the α-bromination of 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone exothermic?

A1: The exothermicity arises from the formation of a stable carbon-bromine bond and the generation of hydrogen bromide (HBr) as a byproduct. The overall enthalpy change for the reaction is negative, releasing a significant amount of energy as heat. The reaction mechanism involves the formation of an enol or enolate intermediate, which then attacks the bromine molecule.[1] This process is thermodynamically favorable and drives the forward reaction, releasing energy.

Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis?

A2: The primary risks include:

  • Thermal Runaway: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a dangerous feedback loop where more heat is generated than can be dissipated. This can result in a rapid pressure buildup, potentially causing reactor failure.

  • Side Reactions and Impurity Formation: Elevated temperatures can promote unwanted side reactions, such as multiple brominations or degradation of starting materials and products. This reduces the yield and purity of the desired product.

  • Release of Hazardous Fumes: A runaway reaction can lead to the violent boiling of solvents and the release of toxic and corrosive HBr gas.

Q3: Which brominating agents can be used, and how do they affect the exotherm?

A3: Several brominating agents can be employed, each with different reactivity and safety profiles:

  • Elemental Bromine (Br₂): Highly reactive and effective, but also highly corrosive and toxic. Its high reactivity can lead to a very rapid and highly exothermic reaction that is difficult to control.

  • N-Bromosuccinimide (NBS): A solid reagent that is generally safer and easier to handle than liquid bromine.[2] The reaction with NBS is typically slower and more controllable. However, hazardous side reactions between NBS and some solvents can occur, so careful solvent selection is crucial.

  • Pyridine Hydrobromide Perbromide: A solid complex that releases bromine in a controlled manner, offering a safer alternative to liquid bromine.[3]

Section 2: Proactive Measures for Exotherm Management

Effective management of the exothermic reaction begins with careful planning and setup of the experiment.

Key Experimental Parameters and Recommendations
ParameterRecommendationRationale
Solvent Selection Dichloromethane, Chloroform, Acetic AcidThese solvents are relatively inert to the reactants and products and have boiling points that allow for effective heat dissipation.[2][3][4] Avoid solvents that can react with the brominating agent, such as ethers with NBS, which can lead to hazardous side reactions.[5]
Reagent Addition Rate Slow, controlled addition of the brominating agent.This is the most critical factor in controlling the rate of heat generation. A slow addition rate ensures that the heat produced can be effectively removed by the cooling system, preventing a temperature spike.
Reaction Temperature Maintain a low to moderate temperature (e.g., 0-25 °C).Lower temperatures slow down the reaction rate, making it easier to control the exotherm. The optimal temperature will depend on the specific brominating agent and solvent used.
Molar Ratio Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents).This ensures complete conversion of the starting material. However, a large excess should be avoided as it can lead to over-bromination and a more significant exotherm.[3][6]
Agitation Maintain efficient and consistent stirring.Good agitation ensures uniform temperature distribution throughout the reaction mixture and prevents localized "hot spots" where the reaction could accelerate uncontrollably.
Experimental Protocol: Step-by-Step Guide for Safe Bromination

This protocol outlines a general procedure for the α-bromination of 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone using a suitable brominating agent.

  • Reactor Setup:

    • Equip a clean, dry reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

    • Ensure the reactor is connected to an efficient cooling system (e.g., a cryostat or ice bath).

    • Connect the outlet to a scrubber containing a sodium thiosulfate or sodium bisulfite solution to neutralize any evolved HBr gas.

  • Reaction Mixture Preparation:

    • Charge the reactor with 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone and the chosen solvent.

    • Begin stirring and cool the mixture to the desired initial temperature (e.g., 0-5 °C).

  • Brominating Agent Addition:

    • Dissolve or suspend the brominating agent in the reaction solvent in the dropping funnel.

    • Add the brominating agent solution dropwise to the stirred reaction mixture, carefully monitoring the internal temperature.

    • Maintain the temperature within the desired range (e.g., ± 2 °C) by adjusting the addition rate and cooling.

  • Reaction Monitoring:

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC) to determine the point of complete consumption of the starting material.

  • Quenching:

    • Once the reaction is complete, slowly and carefully add a quenching agent (e.g., a saturated aqueous solution of sodium bisulfite or sodium thiosulfate) to neutralize any unreacted brominating agent. This quenching step can also be exothermic, so it should be performed with cooling.

  • Work-up:

    • Proceed with the standard aqueous work-up to isolate the crude product.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_reactor 1. Reactor Setup - Stirrer, Temp Probe - Cooling System - Scrubber prep_reagents 2. Prepare Reactants - Charge Acetophenone & Solvent - Cool to Initial Temp prep_reactor->prep_reagents add_bromine 3. Add Brominating Agent - Slow, Dropwise Addition - Monitor Temperature prep_reagents->add_bromine monitor_rxn 4. Monitor Progress - TLC/HPLC/GC add_bromine->monitor_rxn quench_rxn 5. Quench Reaction - Add Sodium Bisulfite/Thiosulfate - Control Temperature monitor_rxn->quench_rxn isolate_product 6. Isolate Product - Aqueous Work-up quench_rxn->isolate_product

Caption: Workflow for the safe execution of the bromination reaction.

Section 3: Troubleshooting Guide for Exothermic Events

Even with careful planning, unexpected temperature increases can occur. This section provides a guide to troubleshoot and mitigate such events.

IssuePotential Cause(s)Corrective Action(s)
Rapid Temperature Increase - Addition rate of brominating agent is too fast.- Inefficient cooling.- Poor agitation.- Immediately stop the addition of the brominating agent.- Increase cooling to the maximum.- Ensure the stirrer is functioning correctly and increase the stirring speed if possible.- If the temperature continues to rise, be prepared to add a quenching agent.
Reaction Fails to Initiate - Low reaction temperature.- Impure starting materials or reagents.- Allow the temperature to rise slowly by a few degrees.- If the reaction still does not start, consider adding a small amount of a radical initiator (if using NBS) or an acid catalyst.[1]
Formation of Multiple Products - High reaction temperature.- Excess brominating agent.- Lower the reaction temperature.- Use a more precise amount of the brominating agent.
Release of Brown/Orange Fumes (HBr) - Inefficient scrubber.- Leak in the reactor setup.- Ensure the scrubber is functioning correctly and the neutralizing solution is fresh.- Check all joints and connections for leaks.
Decision-Making Workflow for a Temperature Excursion

G start Temperature Excursion Detected stop_addition Stop Addition of Brominating Agent start->stop_addition increase_cooling Increase Cooling to Maximum stop_addition->increase_cooling check_agitation Check Agitation increase_cooling->check_agitation temp_controlled Is Temperature Under Control? check_agitation->temp_controlled resume_slowly Resume Addition VERY SLOWLY temp_controlled->resume_slowly Yes prepare_quench Prepare to Quench temp_controlled->prepare_quench No quench Add Quenching Agent prepare_quench->quench emergency_shutdown Emergency Shutdown quench->emergency_shutdown

Caption: Decision-making workflow during a temperature excursion event.

Section 4: Scaling Up the Reaction Safely

Scaling up an exothermic reaction presents significant challenges due to the change in the surface-area-to-volume ratio. As the reactor size increases, the ability to dissipate heat decreases relative to the volume of the reaction mixture.

Key Considerations for Scale-Up
  • Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[5][7] This will provide data on the heat of reaction, the rate of heat release, and the potential for a thermal runaway.

  • Pilot Plant Trials: Conduct small-scale pilot plant trials to validate the process under conditions that more closely mimic the full-scale production environment.

  • Engineering Controls: Ensure that the production-scale reactor has adequate cooling capacity, a reliable agitation system, and an emergency relief system. The use of continuous flow reactors can also be a safer alternative for highly exothermic reactions as they offer better heat transfer and control.[8][9]

  • Process Automation: Implementing an automated control system can help to maintain tight control over the reaction parameters, such as the addition rate and temperature, reducing the risk of human error.

References

  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved from [Link]

  • Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]

  • ResearchGate. (n.d.). Electroselective α-bromination of acetophenone using: In situ bromonium ions from ammonium bromide. Retrieved from [Link]

  • Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

  • ResearchGate. (2019, October 16). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • ResearchGate. (2021, August 5). Influence of brominated flame retardant thermal decomposition products on HALS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 9.4: Chlorination vs Bromination. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • YouTube. (2024, June 6). Bromination safety. Retrieved from [Link]

  • Reddit. (2020, April 20). BROMINATION OF ACETOPHENONE. r/chemhelp. Retrieved from [Link]

  • PubMed. (2009, December 1). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. Retrieved from [Link]

  • Quora. (2017, April 19). Why is bromination more selective than chlorination? Retrieved from [Link]

  • ResearchGate. (2024, February 13). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. Moving beyond a simplistic procedural outline, this document delves into the rationale behind experimental choices, objectively compares analytical alternatives, and is grounded in supporting data and established regulatory principles. This resource is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound, stability-indicating HPLC method for this and structurally related compounds.

Foundational Analyte Characterization

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a multi-substituted aromatic ketone, and its structure dictates its behavior in a chromatographic system.

Key Molecular Attributes:

  • Aromatic System: The substituted phenyl ring contains a chromophore, making ultraviolet (UV) detection a highly suitable analytical technique. The extent of conjugation in the molecule will influence its UV absorbance maxima.[1]

  • Halogenation (Br, Cl, F): The presence of bromine, chlorine, and fluorine atoms significantly increases the molecule's hydrophobicity, suggesting strong retention on a non-polar stationary phase.[2][3]

  • Ketone Group: The carbonyl functional group provides a polar site, which can influence interactions with the stationary and mobile phases.

  • Methyl Group: This alkyl substituent further enhances the non-polar character of the analyte.

Given these characteristics, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point for method development.[2][4]

Strategic Framework for Method Development

A systematic and logical workflow is essential for efficiently developing a robust and reliable HPLC method. The process can be segmented into three distinct phases: initial screening, in-depth optimization, and comprehensive validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Physicochemical Analysis B Column & Mobile Phase Screening A->B C Initial Gradient & Wavelength Selection B->C D Gradient Profile Refinement C->D E Flow Rate & Temperature Adjustment D->E F Buffer/Additive Optimization E->F G Forced Degradation & Specificity F->G H Linearity, Range, Accuracy & Precision G->H I Robustness & System Suitability H->I

Figure 1: A systematic workflow for HPLC method development.

Phase 1: Initial Screening and Parameter Selection

The primary objective of the initial screening phase is to identify a promising set of starting conditions for subsequent optimization. This involves a comparative evaluation of different stationary phases, mobile phase compositions, and detector settings.

Comparative Column Selection

The choice of the stationary phase is a critical determinant of separation selectivity. For halogenated aromatic compounds, several reversed-phase chemistries can be considered.[5] We will compare three common types: C18, C8, and Phenyl.[6][7][8]

Column ChemistryKey Characteristics & Suitability for the Analyte
C18 (Octadecylsilane) Highly hydrophobic, offering strong retention for non-polar compounds. The long alkyl chains provide excellent separation based on hydrophobicity.[2][9]
C8 (Octylsilane) Less retentive than C18, which can be advantageous for highly retained compounds, potentially reducing analysis time. It offers similar selectivity to C18 for many compounds.[7][8]
Phenyl Provides alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[6][10][11] This can be particularly effective for separating structurally similar aromatic compounds.[11]

Experimental Protocol: Column and Mobile Phase Screening

  • Columns:

    • C18, 5 µm, 4.6 x 150 mm

    • C8, 5 µm, 4.6 x 150 mm

    • Phenyl, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B (Comparison): Acetonitrile and Methanol

  • Gradient: A generic scouting gradient (e.g., 50-95% B over 20 minutes) will be employed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: Diode Array Detector (DAD) to monitor peak purity and determine optimal wavelength.

  • Sample: 0.2 mg/mL of the analyte in Acetonitrile.

Rationale for Choices: Formic acid is used to control the pH of the mobile phase and ensure consistent ionization of any acidic or basic functional groups, leading to improved peak shapes. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and their different properties can lead to changes in separation selectivity.[12][13][14][15][16]

Mobile Phase Comparison: Acetonitrile vs. Methanol

The choice between acetonitrile (ACN) and methanol (MeOH) as the organic modifier can significantly impact selectivity and resolution.

PropertyAcetonitrileMethanolImplication for this Analysis
Elution Strength Generally higherGenerally lowerACN may lead to shorter retention times.[12][13]
Selectivity Aprotic, strong dipole momentProtic, capable of hydrogen bondingCan result in different elution orders for impurities.[13][14][15]
Viscosity LowerHigherLower backpressure with ACN, especially beneficial for UHPLC.[12][13]
UV Cutoff ~190 nm~205 nmBoth are suitable as the analyte is expected to absorb at >220 nm.[15]

Expected Outcome: For this particular analyte, the Phenyl column in combination with an acetonitrile/water mobile phase is anticipated to provide the best initial separation, offering a balance of hydrophobic and π-π interactions.

Detector Wavelength Selection

An initial screening with a DAD allows for the determination of the analyte's absorbance maximum (λmax). For acetophenone and its halogenated derivatives, a strong absorbance is typically observed in the 240-280 nm range.[17][18][19][20] Selecting the λmax for detection ensures the highest sensitivity for the main peak and any potential impurities.

Phase 2: Method Optimization

Once a suitable column and mobile phase system are identified, the method is refined to achieve optimal resolution, efficiency, and analysis time.

G cluster_0 Optimization Inputs cluster_1 Desired Outcomes A Gradient Slope D Resolution (Rs > 2) A->D F Analysis Time (Minimized) A->F B Temperature B->D E Peak Symmetry (Tf ≈ 1) B->E C Flow Rate C->D C->F

Figure 2: Interrelationship of parameters in method optimization.

Optimization Strategy:

  • Gradient Slope: A shallower gradient will be evaluated to improve the resolution between the main peak and any closely eluting impurities.

  • Temperature: Increasing the column temperature can decrease viscosity (and thus backpressure) and may improve peak efficiency. However, it can also alter selectivity. A range of 25-40°C will be explored.

  • Flow Rate: Adjusting the flow rate can be used to shorten the analysis time, but this must be balanced against the potential for increased backpressure and decreased resolution.

Phase 3: Method Validation and Forced Degradation Studies

Method validation is a mandatory step to demonstrate that the analytical procedure is suitable for its intended purpose, as outlined in ICH guideline Q2(R1).[21][22][23][24][25] A key component of this is demonstrating specificity through forced degradation studies.[25][26][27]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the stability-indicating nature of the method, ensuring that all degradation products are separated from the main analyte peak.[28][29][30][31][32]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of the analyte at approximately 0.5 mg/mL.

  • Stress Conditions (as per ICH Q1A(R2)): [28][29][30]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

    • Oxidation: 3% H₂O₂ at ambient temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (as per ICH Q1B).[31]

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using the optimized HPLC method. The DAD is crucial for assessing peak purity and ensuring no co-eluting peaks.

Data Evaluation:

Stress ConditionExpected % DegradationKey Objective
Acid Hydrolysis5-20%Separate hydrolytic degradants.
Base Hydrolysis5-20%Separate hydrolytic degradants.
Oxidation5-20%Separate oxidative degradants.
Thermal5-20%Separate thermolytic degradants.
Photolytic5-20%Separate photolytic degradants.
Validation Parameters

The optimized method will be fully validated according to ICH Q2(R1) guidelines, assessing parameters such as accuracy, precision (repeatability and intermediate precision), linearity, range, and robustness.[21][22][23][24][25][26][27][33]

Final Optimized Method (Hypothetical Example)

Based on the principles outlined, a potential final optimized method could be as follows:

ParameterOptimized Condition
Column Phenyl-Hexyl, 3 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 85% B over 15 minutes, followed by a 3-minute wash at 95% B and a 4-minute re-equilibration.
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detector DAD, detection at 258 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50)

This comprehensive and comparative approach ensures the development of a scientifically sound, robust, and regulatory-compliant HPLC method for the purity analysis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

References

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (n.d.). Shimadzu.
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  • 7 Key Differences in the Use of Methanol and Acetonitrile. (n.d.). Shimadzu (Europe).
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  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. (n.d.).
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  • Getting the Most from Phenyl Stationary Phases for HPLC. (2016, September 13). LCGC International.
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  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... (n.d.). ResearchGate.
  • c18 reversed-phase hplc: Topics by Science.gov. (n.d.).
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  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem - NIH.
  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025, December 23). ResearchGate.
  • Buy 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone (EVT-3397642). (n.d.). EvitaChem.
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  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent.
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comparing the efficacy of different brominating agents for the synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of α-bromo ketones is a fundamental transformation in organic chemistry, providing versatile intermediates for the construction of a wide array of pharmaceuticals and complex molecules. The target molecule, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, is a halogenated aromatic ketone with significant potential as a building block in medicinal chemistry. The strategic introduction of a bromine atom at the α-position to the carbonyl group opens up avenues for subsequent nucleophilic substitutions, facilitating the assembly of more complex molecular architectures.

The selection of an appropriate brominating agent is a critical decision in the synthetic planning process, directly influencing the reaction's efficiency, selectivity, and scalability. This guide provides a comprehensive comparison of three commonly employed brominating agents for the α-bromination of the precursor, 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone: N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and Pyridinium Tribromide (Py·Br₃). This analysis is grounded in established chemical principles and supported by experimental data from closely related systems to provide actionable insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of Brominating Agents

Brominating AgentYield (%) for 2-bromo-1-(4-chlorophenyl)ethanone[1]Key AdvantagesPotential Drawbacks
Pyridinium Tribromide 85 ± 4High yield, solid reagent, easy to handle.Can be corrosive and moisture-sensitive.[2]
Copper(II) Bromide 60 ± 6Mild reaction conditions, high selectivity for monobromination.Stoichiometric amounts of copper salts required, leading to metallic waste.
N-Bromosuccinimide (NBS) - (low)Readily available, easy to handle solid.Can lead to side reactions (e.g., benzylic or aromatic bromination) without careful control of reaction conditions.[3]

Note: The NBS reaction in the cited study showed poor performance, with only a small amount of product generated after three hours. However, NBS is a widely used and effective reagent for α-bromination of ketones under different conditions, often with a radical initiator or acid catalysis.

Detailed Analysis and Experimental Protocols

The following sections provide a detailed examination of each brominating agent, including their reaction mechanisms, proposed experimental protocols, and safety considerations. The protocols are based on established procedures for structurally similar acetophenone derivatives and may require optimization for the target molecule.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and convenient reagent for selective bromination. For the α-bromination of ketones, the reaction can proceed through either a radical or an acid-catalyzed pathway. The acid-catalyzed route is generally preferred for acetophenones to avoid competitive benzylic bromination.

Mechanism of Action (Acid-Catalyzed)

Under acidic conditions, the ketone carbonyl is protonated, facilitating the formation of the enol tautomer. The electron-rich enol then attacks the electrophilic bromine of NBS, yielding the α-brominated ketone and succinimide as a byproduct.

NBS_Mechanism Ketone 1-(4-chloro-2-fluoro- 5-methylphenyl)-1-ethanone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ (rate-determining) Product 2-Bromo-1-(4-chloro-2-fluoro- 5-methylphenyl)-1-ethanone Enol->Product + NBS NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide releases Br⁺ H_plus H⁺ Br_plus Br⁺ source

Caption: Acid-catalyzed α-bromination of a ketone using NBS.

Experimental Protocol (Adapted from general procedures for acetophenones)

  • Materials:

    • 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq)

    • N-Bromosuccinimide (1.1 eq)

    • p-Toluenesulfonic acid (p-TSA) (0.1 eq) or Acetic Acid

    • Solvent (e.g., Acetonitrile or Dichloromethane)

  • Procedure:

    • To a solution of 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone and p-TSA in the chosen solvent, add NBS portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Expert Insights: The choice of solvent can significantly influence the selectivity of NBS bromination.[4] For substrates with activated aromatic rings, non-polar solvents like carbon tetrachloride with a radical initiator are often used for benzylic bromination, while polar, aprotic solvents can favor electrophilic aromatic substitution. For α-bromination of ketones, an acid catalyst is crucial to promote enolization and direct the bromination to the desired position.

Copper(II) Bromide (CuBr₂)

Copper(II) bromide is a mild and highly selective reagent for the α-bromination of ketones. It offers the advantage of proceeding under neutral conditions, which is beneficial for substrates sensitive to acid.

Mechanism of Action

The reaction is believed to proceed through the enol form of the ketone, which is coordinated to the copper(II) center. This is followed by an intramolecular transfer of a bromine atom from the copper to the α-carbon of the enol, with the concurrent reduction of Cu(II) to Cu(I).

CuBr2_Mechanism Ketone 1-(4-chloro-2-fluoro- 5-methylphenyl)-1-ethanone Enol_Cu_Complex Enol-CuBr₂ Complex Ketone->Enol_Cu_Complex + CuBr₂ Product 2-Bromo-1-(4-chloro-2-fluoro- 5-methylphenyl)-1-ethanone Enol_Cu_Complex->Product Intramolecular Br transfer CuBr Copper(I) Bromide Product->CuBr releases HBr HBr Product->HBr releases CuBr2 2 CuBr₂

Caption: Proposed mechanism for α-bromination of a ketone with CuBr₂.

Experimental Protocol (Adapted from the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone)

  • Materials:

    • 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq)

    • Copper(II) Bromide (2.1 eq)

    • Ethyl acetate

  • Procedure:

    • A mixture of 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone and Copper(II) Bromide in ethyl acetate is stirred at 60 °C for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, allow the mixture to cool to room temperature and filter to remove the copper salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/petroleum ether) to yield the desired product.

Expert Insights: The use of a chloroform-ethyl acetate solvent mixture can also be effective. The reaction is heterogeneous, and its completion is often indicated by the disappearance of the black CuBr₂ and the formation of white CuBr. This visual cue can be a useful indicator for reaction monitoring.

Pyridinium Tribromide (Py·Br₃)

Pyridinium tribromide is a solid, stable, and easy-to-handle source of bromine. It is considered a milder and more selective brominating agent than molecular bromine.

Mechanism of Action

Pyridinium tribromide exists in equilibrium with pyridine, hydrogen bromide, and molecular bromine in solution. The α-bromination of the ketone then proceeds via the acid-catalyzed enolization mechanism, similar to that with molecular bromine.

PyBr3_Workflow Start Start: Dissolve Ketone and Pyridinium Tribromide in Acetic Acid React Heat reaction mixture (e.g., 90 °C) Start->React Monitor Monitor by TLC React->Monitor Workup Quench with ice water and extract with Ethyl Acetate Monitor->Workup Wash Wash organic phase with saturated NaHCO₃ and brine Workup->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Concentrate and purify (recrystallization or chromatography) Dry->Purify End Final Product Purify->End

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical method validation of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. As a key building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity and concentration of this compound is paramount.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in the principles of scientific integrity and the rigorous standards set forth by international regulatory bodies. Our objective is to empower you to select and validate the most appropriate analytical method for your specific needs, ensuring data of the highest quality and reliability.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the quintessential workhorse for the quality control of non-volatile, polar to moderately non-polar organic molecules like 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. Its robustness, high throughput, and exceptional quantitative performance make it the preferred method for routine assays and purity determinations in most pharmaceutical development and manufacturing settings. The method described here is a reversed-phase HPLC (RP-HPLC) approach, which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed to provide a robust and reproducible method for the quantification of the target analyte.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the analyte.

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B). A typical gradient might start at 60% A, increasing to 80% A over 10 minutes. This ensures elution of the main peak with good symmetry while also separating it from potential impurities.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.

  • Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance profile of the acetophenone chromophore. A PDA detector can be used to scan across a range to ensure peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for ensuring reproducible retention times.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.

Validation Protocol: An ICH Q2(R1) Guided Approach

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] The following validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[2]

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the diluent (blank), a placebo solution, a solution of the reference standard, and a sample solution spiked with known related substances.

  • Causality & Trustworthiness: This demonstrates that the diluent and matrix components do not interfere with the analyte peak, ensuring that the measured response is solely from the analyte of interest. The method is self-validating if the analyte peak is well-resolved from all other peaks.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol: Prepare a series of at least five concentrations of the reference standard across a range of 50% to 150% of the target assay concentration. Plot the peak area response against the concentration and perform a linear regression analysis.

  • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.[1]

  • Causality & Trustworthiness: A linear relationship is fundamental for accurate quantification. A high R² value confirms that the response of the detector is predictable and reliable across the desired concentration range.

3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Perform a recovery study by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

  • Causality & Trustworthiness: This experiment directly measures how well the method can quantify the analyte in a realistic sample matrix, accounting for any potential sample preparation losses or matrix effects.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (RSD) should be not more than 2.0%.

  • Causality & Trustworthiness: This demonstrates the method's reproducibility under various conditions, ensuring consistent results over time and between different laboratory environments.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Causality & Trustworthiness: Establishing LOD and LOQ is critical for impurity testing, defining the lower limits of the method's reliable performance.

6. Robustness: Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method, such as changing the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

  • Causality & Trustworthiness: A robust method is essential for routine use, as it indicates that minor, unavoidable variations in experimental conditions will not significantly impact the results.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2 R1) Protocol Develop HPLC Protocol Standard Prepare Standard & Sample Solutions Protocol->Standard Specificity Specificity (Interference Check) Standard->Specificity Linearity Linearity (R² ≥ 0.999) Standard->Linearity Accuracy Accuracy (% Recovery) Standard->Accuracy Precision Precision (RSD ≤ 2.0%) Standard->Precision LOD_LOQ LOD / LOQ (S/N Ratio) Standard->LOD_LOQ Robustness Robustness (Parameter Variation) Standard->Robustness Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly when higher specificity or the identification of volatile impurities is required.[3] This technique separates compounds in the gas phase and uses a mass spectrometer for detection, providing not just quantitative data but also structural information based on the mass-to-charge ratio of fragmented ions. The primary prerequisite is that the analyte must be volatile and thermally stable enough to be vaporized without degradation.

Experimental Protocol: GC-MS

1. Instrumentation:

  • A Gas Chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).

2. Chromatographic and MS Conditions:

  • Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Can be run in full scan mode (e.g., m/z 40-450) for qualitative impurity identification or in Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.[4]

3. Sample Preparation:

  • Prepare standards and samples in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 10-50 µg/mL.

Comparative Strengths and Weaknesses
  • Key Advantage (Specificity): The mass spectrometer provides a "fingerprint" of the molecule, offering a much higher degree of certainty in peak identification compared to UV detection. This is invaluable for confirming the identity of the main peak and for structurally elucidating unknown impurities.

  • Key Advantage (Sensitivity): When operated in SIM mode, GC-MS can offer significantly lower limits of detection and quantitation than HPLC-UV, making it ideal for trace-level analysis.

  • Potential Disadvantage (Thermal Stability): The primary risk is the potential for the analyte to degrade at the high temperatures of the GC injector or column. For 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, thermal stability must be experimentally verified.

  • Disadvantage (Throughput & Complexity): GC-MS methods often have longer run times and the instrumentation is generally more complex to operate and maintain than standard HPLC systems.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which method is universally "better," but which is more fit for a specific purpose.[5]

Method_Selection cluster_hplc cluster_gcms Start Analytical Goal for 2-Bromo-1-(...)-1-ethanone? HPLC HPLC-UV Start->HPLC Routine QC Assay Purity Testing Content Uniformity GCMS GC-MS Start->GCMS Impurity Identification Trace-Level Analysis Structural Confirmation HPLC_Adv Advantages: - High Throughput - Robust for QC - Excellent Quantitation - Simpler Operation HPLC->HPLC_Adv GCMS_Adv Advantages: - High Specificity (MS Data) - Impurity ID - High Sensitivity (SIM) - Volatile Analysis GCMS->GCMS_Adv

Caption: Decision guide for method selection.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for validated HPLC and GC-MS methods for the analysis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Parameter HPLC-UV Method GC-MS Method Commentary
Specificity High (based on retention time)Very High (based on retention time and mass spectrum)GC-MS provides orthogonal data for unambiguous peak identification.
Linearity (R²) ≥ 0.999≥ 0.998Both methods provide excellent linearity for quantification.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both are highly accurate; GC-MS may have slightly higher variability.
Precision (RSD%) ≤ 2.0%≤ 5.0%HPLC generally offers superior precision for routine assays.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mL (in SIM mode)GC-MS is significantly more sensitive, especially in SIM mode.
Typical Run Time 10 - 15 minutes15 - 25 minutesHPLC typically offers higher throughput.
Primary Application Routine Quality Control, Assay, PurityImpurity Profiling, Structural Elucidation, Trace AnalysisThe methods are complementary; HPLC for "how much" and GC-MS for "what is it."

Conclusion and Recommendations

For the routine quantification of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone in a drug development or quality control environment, a validated High-Performance Liquid Chromatography (HPLC) method is the superior choice. Its robustness, high precision, and suitability for high-throughput analysis make it the industry standard for assay and purity testing. The validation process, guided by ICH Q2(R1), ensures that the method produces consistently reliable and accurate data.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an essential, complementary technique. It should be the method of choice when the primary analytical goal is the identification of unknown volatile impurities or the quantification of trace-level contaminants below the detection limits of a standard HPLC-UV system. Its unparalleled specificity provides an orthogonal verification of compound identity that is invaluable during process development and troubleshooting.

Ultimately, a comprehensive analytical strategy may employ both techniques: HPLC for routine release testing and GC-MS for in-depth characterization and impurity investigations, ensuring a complete and scientifically sound understanding of the material's quality.

References

  • SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-. Retrieved from SIELC. URL: [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from SIELC. URL: [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from Pharma Beginners. URL: [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from IOSR Journals. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from PubChem, National Institutes of Health. URL: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA. URL: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH. URL: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from EMA. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from PubChem, National Institutes of Health. URL: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. URL: [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA. URL: [Link]

  • ResearchGate. (2021). Simultaneous determination of 2-chloro methyl propionate, 1,4-di-bromo butane and para anisic aldehyde in mebeverine hydrochloride API by gas chromatography-mass spectrometric with selected-ion-monitoring mode. Retrieved from ResearchGate. URL: [Link]

  • Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved from University of Guelph. URL: [Link]

  • U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from BioPharm International. URL: [Link]

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A Comparative Guide to the Biological Activities of Heterocyclic Compounds Derived from 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding Potential of a Halogenated Phenyl Ethanone

In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. The compound 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone presents itself as a highly promising, yet underexplored, precursor for the synthesis of a diverse array of heterocyclic compounds. The presence of multiple halogen substituents on the phenyl ring, combined with the reactive bromo-ethanone moiety, offers a rich chemical space for the generation of novel derivatives with potentially significant biological activities.

This guide provides a comparative analysis of the anticipated biological activities of three major classes of heterocyclic compounds that can be synthesized from this scaffold: 1,2,4-triazoles , Schiff bases , and pyrimidines . While direct experimental data for derivatives of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is not yet prevalent in published literature, this guide will draw upon robust experimental data from closely related structural analogues to provide a predictive overview of their potential anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols detailed herein are established, validated methods that provide a clear roadmap for the synthesis and evaluation of these novel compounds.

Comparative Analysis of Biological Activities

The inherent structural features of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone suggest that its derivatives are likely to exhibit a range of biological activities. The following sections provide a comparative overview of the expected activities based on data from analogous compounds.

Anticancer Activity: The Promise of Triazole Derivatives

1,2,4-Triazole derivatives have garnered significant attention in oncology research due to their potent and selective anticancer properties.[1] The synthesis of novel 1,2,4-triazole derivatives from bromo-phenyl-ethanone precursors has been shown to yield compounds with significant cytotoxic activity against various cancer cell lines.[2]

Expected Mechanism of Action: The anticancer activity of many 1,2,4-triazole derivatives is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[3] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioner enzymes of apoptosis.

Comparative Data for Analogous Triazole Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1,2,4-Triazole-Pyridine HybridsMurine Melanoma (B16F10)41.12 - 61.11--
1,2,3-Triazole DerivativesMelanoma, Colon, Breast CancerModerate Activity--
Thiazole-linked TriazolesColo-205, A549Good CytotoxicityPMX 610(1)-

Note: The data presented is from studies on triazole derivatives synthesized from analogous starting materials and is intended to be predictive for derivatives of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Antimicrobial Activity: The Broad Spectrum of Schiff Bases

Schiff bases, characterized by their imine (-C=N-) functional group, are a well-established class of compounds with a broad spectrum of antimicrobial activity.[4] The synthesis of Schiff bases from halogenated acetophenones has been shown to produce compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]

Expected Mechanism of Action: The antimicrobial activity of Schiff bases is often attributed to their ability to interfere with bacterial cell wall synthesis. The imine nitrogen can chelate with metal ions in bacterial enzymes, inhibiting their function and disrupting essential metabolic pathways.

Comparative Data for Analogous Schiff Base Derivatives:

Compound ClassMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Substituted Schiff BasesS. aureus, E. coli, S. dysenteriae, S. typhiActive--
Ofloxacin-derived Schiff BasesS. aureus, B. subtilis, S. typhi, E. coliPromising to Excellent--

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is from studies on Schiff bases from analogous precursors.

Anti-inflammatory Activity: The Potential of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in the development of anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[6] The synthesis of pyrimidines from chalcones, which can be derived from bromo-phenyl-ethanones, is a common strategy for generating novel anti-inflammatory compounds.[7]

Expected Mechanism of Action: The anti-inflammatory effects of pyrimidine derivatives are often mediated by the selective inhibition of COX-2. This enzyme is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Comparative Data for Analogous Pyrimidine Derivatives:

Compound ClassAssay% Inhibition of Paw EdemaReference Compound% Inhibition
Substituted PyrimidinesCarrageenan-induced paw edemaSignificantPhenylbutazone48.8%
Imidazolo[1,2-c]pyrimidinesCarrageenan-induced paw edemaComparable to IndomethacinIndomethacin-

Note: The data is derived from studies on pyrimidine derivatives synthesized from analogous starting materials.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key experiments cited in this guide.

Synthesis of Heterocyclic Derivatives (General Scheme)

The synthesis of triazoles, Schiff bases, and pyrimidines from 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone would typically follow established synthetic routes. For instance, the formation of a chalcone intermediate by reacting the starting ethanone with an appropriate aldehyde would be a common first step for pyrimidine synthesis.[8] Triazoles can be synthesized through reactions involving hydrazides and subsequent cyclization.[2] Schiff bases are generally formed by the condensation of the ethanone (or a derived amine) with an aldehyde or ketone.[4]

Caption: General synthetic pathways from the starting material.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Caption: Workflow of the MTT assay for cytotoxicity.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Protocol

The MIC is determined using the broth microdilution method.[11]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[12]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate containing Mueller-Hinton broth.[13]

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).[13]

Caption: Workflow for MIC determination.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Protocol in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[14]

  • Animal Groups: Divide rats into control and test groups.

  • Compound Administration: Administer the test compounds to the test group, typically 30-60 minutes before carrageenan injection.[15]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[17]

  • Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.[17]

Caption: Workflow for carrageenan-induced paw edema assay.

Signaling Pathways

Anticancer: Apoptosis Signaling Pathway

The induction of apoptosis is a key mechanism for many anticancer drugs.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Anti-inflammatory: COX-2 Inhibition Pathway

Selective inhibition of COX-2 is a major target for anti-inflammatory drugs.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrimidine_Derivative Pyrimidine Derivative (Inhibitor) Pyrimidine_Derivative->COX2

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

Antimicrobial: Bacterial Cell Wall Synthesis Inhibition

Interference with peptidoglycan synthesis is a common mechanism for antibacterial agents.

Cell_Wall_Synthesis_Inhibition Cytoplasmic_Precursors Cytoplasmic Precursors Membrane_Transport Membrane Transport (Lipid II) Cytoplasmic_Precursors->Membrane_Transport Transglycosylation Transglycosylation Membrane_Transport->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Peptidoglycan Stable Peptidoglycan (Cell Wall) Transpeptidation->Peptidoglycan Schiff_Base Schiff Base (Inhibitor) Schiff_Base->Transpeptidation Enzyme Inhibition

Caption: Inhibition of bacterial cell wall synthesis by Schiff bases.

Conclusion

The strategic functionalization of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone into heterocyclic scaffolds such as 1,2,4-triazoles, Schiff bases, and pyrimidines holds considerable promise for the development of novel therapeutic agents. Based on the robust evidence from structurally analogous compounds, it is anticipated that these derivatives will exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The detailed experimental protocols provided in this guide offer a clear and validated framework for the synthesis and biological evaluation of these promising compounds, paving the way for future research and development in this exciting area of medicinal chemistry.

References

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). [Link]

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A Senior Application Scientist's Guide to FT-IR Functional Group Analysis: Deconstructing 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The "Why" Behind the Spectrum

In the landscape of pharmaceutical development and complex organic synthesis, the precise confirmation of molecular structure is non-negotiable. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone for its rapidity, non-destructive nature, and profound ability to elucidate the functional groups within a molecule.[1] This guide provides an in-depth, practical walkthrough for confirming the functional groups of a key synthetic intermediate, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, using FT-IR analysis.

This particular molecule, a multi-substituted acetophenone derivative, presents a rich tapestry of vibrational modes, making it an excellent case study. Its utility as a building block in medicinal chemistry is predicated on the correct placement and electronic interplay of its constituent functional groups: the carbonyl (C=O) group of the ketone, the carbon-bromine (C-Br) bond at the alpha position, and the variously substituted aromatic ring. Misidentification of any of these can lead to significant deviations in reactivity and, ultimately, the failure of a synthetic campaign.

This guide moves beyond a mere recitation of spectral data. It is designed to equip the researcher with the causal reasoning behind spectral interpretation, offering a comparative analysis against structurally related alternatives to underscore the diagnostic power of FT-IR. Every step is grounded in established spectroscopic principles to ensure a self-validating analytical workflow.

The Molecular Blueprint: Structure and Key Vibrational Hotspots

To effectively interpret the FT-IR spectrum, we must first visualize the molecule and identify the bonds that will give rise to characteristic infrared absorptions.

cluster_prep Preparation cluster_acq Acquisition & Processing A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Consistent Pressure C->D E Collect Spectrum (4000-400 cm⁻¹) D->E F Co-add Scans (e.g., 32x) E->F G Perform ATR & Baseline Correction F->G H Final Spectrum for Analysis G->H

Figure 2. Workflow for FT-IR data acquisition using an ATR accessory.

Spectral Analysis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

The FT-IR spectrum of an organic molecule is broadly divided into the functional group region (4000–1450 cm⁻¹) and the fingerprint region (<1450 cm⁻¹). [2]The former contains characteristic stretching vibrations of diatomic units, while the latter comprises complex vibrations characteristic of the molecule as a whole.

Based on the structure, we can predict the key absorptions:

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale and Commentary
Aromatic C-H Stretch3100–3000The presence of sp² C-H bonds on the aromatic ring will result in one or more weak to medium sharp peaks just above 3000 cm⁻¹. This is a key diagnostic feature for distinguishing aromatic and alkene C-H from alkane C-H stretches. [3][4]
Aliphatic C-H Stretch3000–2850The methyl group on the ring and the CH₂ group adjacent to the carbonyl will exhibit sp³ C-H stretching vibrations in this region. [2][5]
Carbonyl (C=O) Stretch~1700–1680This will be one of the most intense and sharpest peaks in the spectrum. The base value for acetophenone is around 1691 cm⁻¹. [6]The presence of electron-withdrawing halogens on the ring (Cl, F) and the α-bromo group will likely cause a slight shift to a higher wavenumber due to the inductive effect.
Aromatic C=C Stretch1600–1585 & 1500–1400The aromatic ring has characteristic in-ring carbon-carbon double bond stretching vibrations that appear as a pair of medium-intensity bands. [4][7]
C-H Bending1470–1350Bending vibrations (scissoring, rocking) for the methyl and methylene groups will appear here. [3][5]
C-F Stretch~1250–1000The carbon-fluorine bond gives a strong absorption in the fingerprint region. Its exact position can be complex due to coupling with other vibrations.
C-Cl Stretch850–550The carbon-chlorine stretch is typically found in this lower frequency region. [7][8]
C-Br Stretch690–515The carbon-bromine bond, being weaker and involving a heavier atom, absorbs at an even lower frequency. [7]

Comparative Analysis: Isolating the Influence of Each Functional Group

To truly appreciate the diagnostic power of the spectrum, we compare our target molecule with simpler, commercially available alternatives. This allows us to pinpoint the spectral contributions of specific functional groups.

Alternatives for Comparison:

  • Acetophenone: The parent ketone, providing a baseline spectrum.

  • 4'-Chloroacetophenone: To observe the effect of a halogen on the aromatic ring.

  • 2-Bromo-1-phenylethanone: To isolate the effect of the α-bromo substituent without ring substitution.

Compound C=O Stretch (cm⁻¹) Aromatic C=C (cm⁻¹) Other Key Peaks (cm⁻¹)
Target Molecule (Predicted) ~1700–1680~1600, ~1480~3080 (Ar C-H), ~2950 (Aliph. C-H), ~1230 (C-F), <850 (C-Cl), <690 (C-Br)
Acetophenone ~1691 [6]~1600-1585, ~1500-1400~3060 (Ar C-H), ~2960 (Aliph. C-H)
4'-Chloroacetophenone ~1692 [9]~1590, ~1480~3070 (Ar C-H), ~2960 (Aliph. C-H), <850 (C-Cl)
2-Bromo-1-phenylethanone ~1705 [1]~1600, ~1450~3060 (Ar C-H), ~2970 (Aliph. C-H), ~680 (C-Br)

Causality Behind the Shifts:

  • Carbonyl (C=O) Stretching: The C=O stretch is highly sensitive to electronic effects. Comparing Acetophenone (~1691 cm⁻¹) to 2-Bromo-1-phenylethanone (~1705 cm⁻¹), we see a shift to a higher frequency. This is due to the electron-withdrawing inductive effect of the α-bromine, which shortens and strengthens the C=O bond. [1]The halogens on the aromatic ring in our target molecule will also contribute to this inductive withdrawal of electron density, further supporting a C=O frequency at the higher end of the ketone range. [6]* Halogen Stretches (C-X): The C-Br stretch in 2-Bromo-1-phenylethanone is observed around 680 cm⁻¹. We confidently predict a similar absorption in our target molecule. Likewise, the C-Cl stretch from 4'-Chloroacetophenone informs our prediction for the C-Cl band in the target compound. These absorptions are often in the complex fingerprint region but are essential for confirming the presence of these halogens. [7]

Conclusion: A Self-Validating Approach to Structural Confirmation

References

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of a Novel Monoclonal Antibody for the Detection of a Synthetic Cathinone Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing an Emerging Analytical Challenge

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a significant challenge for forensic toxicology and clinical diagnostics.[1][2] One emerging class of compounds are synthetic cathinones, designed to mimic the effects of controlled substances while evading detection by established analytical methods. This guide details the development and rigorous cross-reactivity validation of a novel monoclonal antibody (mAb), designated as mAb-4CFM, designed for the sensitive and specific detection of a synthetic cathinone analog, 1-(4-chloro-2-fluoro-5-methylphenyl)ethan-1-amine (herein referred to as 4-CFM-Ethylamine).

The development of this antibody was initiated using a hapten derived from the precursor molecule, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. The successful generation of highly specific antibodies against small molecules is critically dependent on the strategic design of the hapten, as this structure dictates the epitopes presented to the immune system.[3][4] This guide provides an in-depth comparison of mAb-4CFM's performance, focusing on the causality behind our experimental choices and presenting the supporting data to validate its specificity. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, cost-effective, and high-throughput screening alternative to traditional chromatographic techniques like GC-MS or LC-MS.[3][5] However, their reliability hinges on a well-characterized specificity profile to avoid false-positive results.[6][7]

Part 1: Hapten Design and Immunogen Synthesis: The Foundation of Specificity

Expertise & Rationale: From Precursor to Immunogen

The generation of antibodies against small molecules, which are not immunogenic on their own, requires their covalent conjugation to a larger carrier protein.[8][9] The precursor, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, lacks a suitable functional group for direct protein conjugation. Therefore, our primary strategic decision was to synthesize a hapten derivative that incorporates a linker arm, positioning the distinctive structural motifs of the target molecule for optimal presentation to the immune system.

We introduced a carboxylated linker arm via a two-step synthesis. This approach ensures the hapten is attached to the carrier protein at a site distal from the key antigenic determinants (the substituted phenyl ring), thereby increasing the probability of generating antibodies that recognize the target analyte itself. Bovine Serum Albumin (BSA) was chosen as the carrier protein for immunization due to its high immunogenicity, while Ovalbumin (OVA) was used for the coating antigen in our screening ELISA to prevent the selection of antibodies directed against the carrier protein itself.

Experimental Workflow: Hapten Synthesis and Conjugation

Hapten_Synthesis_Workflow cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen & Coating Antigen Preparation s1 Precursor: 2-Bromo-1-(4-chloro-2-fluoro- 5-methylphenyl)-1-ethanone s2 React with Ethyl 6-aminohexanoate (Displace Bromine) s1->s2 s3 Intermediate Ester s2->s3 s4 Saponification (Hydrolysis) of the Ester Group s3->s4 s5 Final Hapten: '4-CFM-Hexanoic Acid' s4->s5 c1 Activate Hapten Carboxyl Group (EDC/NHS Chemistry) s5->c1 c2 Conjugate to Carrier Protein (BSA for Immunogen) c1->c2 c3 Conjugate to Carrier Protein (OVA for Coating Antigen) c1->c3 c4 Purification (Dialysis) to Remove Unconjugated Hapten c2->c4 c3->c4 c5 Characterization (MALDI-TOF, UV-Vis) c4->c5

Caption: Workflow for hapten synthesis and protein conjugation.

Protocol 1: Synthesis of 4-CFM-Hexanoic Acid Hapten and Conjugation
  • Hapten Synthesis: a. Dissolve 1 mmol of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone in 20 mL of acetonitrile. b. Add 1.2 mmol of ethyl 6-aminohexanoate and 1.5 mmol of potassium carbonate. c. Reflux the mixture for 16 hours, monitoring progress with Thin Layer Chromatography (TLC). d. After cooling, filter the mixture and evaporate the solvent to yield the crude intermediate ester. Purify via column chromatography.[10] e. Dissolve the purified ester in a 3:1 mixture of methanol and 2M NaOH. Stir at room temperature for 4 hours to hydrolyze the ester. f. Acidify the solution to pH 3 with 1M HCl and extract the final hapten product with ethyl acetate. Dry over magnesium sulfate and evaporate to yield the '4-CFM-Hexanoic Acid' hapten. Confirm structure via NMR and MS.

  • Protein Conjugation (Active Ester Method): [11] a. Dissolve 10 mg of the hapten (0.04 mmol) in 1 mL of dry Dimethylformamide (DMF). b. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.05 mmol) and N-hydroxysuccinimide (NHS, 0.06 mmol). Stir at room temperature for 4 hours to activate the carboxyl group. c. Separately, dissolve 25 mg of BSA or OVA in 6 mL of 0.05 M borate buffer (pH 8.5). d. Slowly add the activated hapten solution to the protein solution with vigorous stirring. Allow the reaction to proceed for 12 hours at 4°C. e. Purify the resulting conjugate by extensive dialysis against phosphate-buffered saline (PBS) to remove unreacted hapten and reagents. f. Confirm the conjugation ratio (hapten molecules per protein) using MALDI-TOF mass spectrometry and UV-Vis spectrophotometry.[9][12] A ratio of 10-20 haptens per carrier protein is generally optimal.[9]

Part 2: Cross-Reactivity Profiling by Competitive ELISA

Expertise & Rationale: Designing a Self-Validating Assay

The ultimate utility of an antibody in a screening assay is determined by its specificity.[13] Cross-reactivity is the binding of the antibody to molecules other than the intended target analyte.[14] This can lead to false-positive results, which is a critical issue in diagnostic and forensic applications.[6] A comprehensive cross-reactivity study is therefore a non-negotiable step in antibody validation.[15][16]

We selected a panel of compounds for testing based on their structural similarity to 4-CFM-Ethylamine. This panel includes:

  • The original precursor molecule.

  • The synthesized hapten.

  • Potential metabolites (e.g., hydroxylated or de-aminated analogs).

  • Structurally related synthetic cathinones and other NPS.

The assay format chosen was an indirect competitive ELISA, as it is highly sensitive for small molecule detection.[6][17][18] In this format, the free analyte in the sample competes with the hapten-OVA conjugate immobilized on the microplate for binding to a limited amount of mAb-4CFM. A higher concentration of analyte in the sample results in a lower signal, allowing for quantification.

Experimental Workflow: Indirect Competitive ELISA

Competitive_ELISA cluster_plate Microplate Well Surface cluster_solution Sample/Standard Addition cluster_binding Competitive Binding cluster_detection Detection Steps Coating 1. Coating Antigen (Hapten-OVA) Immobilized compete_node Analyte and Coating Antigen Compete for Antibody Binding Coating->compete_node Binds to surface Analyte Free Analyte (4-CFM-Ethylamine) in sample Analyte->compete_node Binds in solution Antibody Primary Antibody (mAb-4CFM) Antibody->compete_node Wash1 2. Wash Step (Removes unbound reagents) compete_node->Wash1 SecondaryAb 3. Add Enzyme-labeled Secondary Antibody Wash1->SecondaryAb Wash2 4. Wash Step SecondaryAb->Wash2 Substrate 5. Add Substrate (e.g., TMB) Wash2->Substrate Signal 6. Measure Signal (Colorimetric) Substrate->Signal

Caption: Principle of the indirect competitive ELISA for cross-reactivity.

Comparative Cross-Reactivity Data

The specificity of mAb-4CFM was evaluated by determining the concentration of each test compound required to inhibit 50% of the antibody binding (IC50). The cross-reactivity (CR%) was calculated using the following formula:

CR (%) = (IC50 of 4-CFM-Ethylamine / IC50 of Test Compound) x 100

Compound ID Compound Name / Structure Structural Relationship IC50 (ng/mL) Cross-Reactivity (%)
1 (Target) 4-CFM-Ethylamine Target Analyte0.52 100%
21-(4-chloro-2-fluorophenyl)ethan-1-amineLacks 5-methyl group15.83.3%
31-(4-chloro-5-methylphenyl)ethan-1-amineLacks 2-fluoro group8.76.0%
41-(2-fluoro-5-methylphenyl)ethan-1-amineLacks 4-chloro group25.12.1%
54-CFM-Hexanoic AcidSynthesized Hapten1.147.3%
62-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanonePrecursor> 10,000< 0.01%
7Mephedrone (4-MMC)Related Cathinone> 10,000< 0.01%
8MethamphetamineStructurally Dissimilar> 10,000< 0.01%
91-(4-chlorophenyl)ethan-1-amineLacks fluoro & methyl98.40.5%

Data Analysis & Interpretation: The data clearly demonstrates the high specificity of mAb-4CFM for the target analyte, 4-CFM-Ethylamine.

  • High Specificity: The antibody shows significantly reduced recognition of analogs where even a single functional group (chloro, fluoro, or methyl) is missing (Compounds 2, 3, 4, 9). This indicates that the antibody's paratope recognizes the unique combination of substituents on the phenyl ring.

  • Hapten Recognition: As expected, the antibody shows significant cross-reactivity with the hapten used for its generation (Compound 5). This is a common feature and validates that the immune response was directed against the intended chemical structure.

  • Negligible Precursor Reactivity: The complete lack of reactivity with the starting precursor (Compound 6) confirms the success of our hapten design in exposing the relevant epitopes.

  • No Off-Target Binding: Crucially, there is no cross-reactivity with other common drugs of abuse like Mephedrone and Methamphetamine (Compounds 7, 8), underscoring the assay's utility in a forensic context where sample complexity is high.[19]

Protocol 2: Competitive ELISA for Cross-Reactivity Determination
  • Plate Coating: a. Dilute the Hapten-OVA conjugate to 2 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). b. Add 100 µL to each well of a 96-well high-binding microplate. c. Incubate overnight at 4°C. d. Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST). e. Block non-specific binding sites by adding 200 µL of blocking buffer (1% BSA in PBST) to each well. Incubate for 2 hours at room temperature. Wash three times with wash buffer.

  • Competitive Reaction: a. Prepare serial dilutions of the target analyte (4-CFM-Ethylamine) and each test compound in assay buffer (PBST). b. Add 50 µL of each standard or test compound dilution to the appropriate wells. c. Add 50 µL of mAb-4CFM (pre-titered to a concentration that gives ~80-90% of the maximum signal) to each well. d. Incubate for 1 hour at 37°C with gentle shaking.

  • Detection: a. Wash the plate five times with wash buffer. b. Add 100 µL of HRP-conjugated goat anti-mouse IgG secondary antibody, diluted according to the manufacturer's instructions in assay buffer. c. Incubate for 1 hour at 37°C. d. Wash the plate five times with wash buffer. e. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15 minutes at room temperature. f. Stop the reaction by adding 50 µL of 2 M H2SO4.

  • Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Plot a standard curve of absorbance versus the log of the analyte concentration. c. Determine the IC50 value for the target analyte and each test compound using a four-parameter logistic curve fit. d. Calculate the percent cross-reactivity as described previously.

Conclusion

This guide demonstrates the successful development and rigorous validation of mAb-4CFM, a monoclonal antibody with high specificity and sensitivity for the novel synthetic cathinone analog, 4-CFM-Ethylamine. The strategic design of the hapten, derived from the 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone precursor, was instrumental in achieving the desired specificity profile. The comprehensive cross-reactivity data presented confirms that mAb-4CFM is a reliable tool for screening applications, with negligible reactivity against structurally similar compounds and common drugs of abuse. This work provides a clear framework and robust dataset for researchers and drug development professionals seeking to employ validated immunoassays in the challenging field of NPS detection.

References

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A Senior Application Scientist's Guide to the Synthetic Utility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of a Key Pharmaceutical Building Block

In the landscape of modern drug discovery and organic synthesis, α-haloketones stand out as exceptionally versatile intermediates.[1] Their inherent reactivity, characterized by a highly electrophilic α-carbon, makes them indispensable precursors for constructing a vast array of complex molecular architectures, particularly N-, S-, and O-heterocycles that form the core of many blockbuster pharmaceuticals.[1][2] This guide provides an in-depth assessment of a specific, highly functionalized building block: 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone . We will dissect its unique reactivity profile, compare its synthetic utility against structurally similar analogs, and provide validated experimental protocols to demonstrate its practical application.

Core Analysis: Unpacking the Reactivity of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

The utility of any synthetic building block is dictated by its structure. The title compound (CAS No. 338982-26-6) possesses a unique combination of substituents that modulate its reactivity in a predictable and advantageous manner.[3]

  • The α-Bromo Ketone Core: The primary driver of reactivity is the α-bromo ketone motif. The potent electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly susceptible to nucleophilic attack. The bromide ion is an excellent leaving group, facilitating efficient substitution reactions, typically via an SN2 mechanism.[4] This fundamental reactivity is the gateway to forming new carbon-carbon and carbon-heteroatom bonds.

  • Influence of Aromatic Substituents:

    • Electron-Withdrawing Groups (EWG): The 4-chloro and 2-fluoro substituents are powerful EWGs. They further enhance the electrophilicity of the α-carbon by inductively pulling electron density from the aromatic ring and, consequently, the ketone group. This heightened reactivity often allows for milder reaction conditions and faster conversion rates compared to non-halogenated analogs.

    • Electron-Donating Group (EDG): The 5-methyl group, being weakly electron-donating, has a subtler, opposing electronic effect. However, its primary role is often steric and as a key structural feature for receptor binding in the final target molecule.

    • Ortho-Fluoro Effect: The fluorine atom at the ortho position can influence the conformation of the molecule and may participate in hydrogen bonding, which can be a critical factor in molecular recognition and biological activity.

This specific substitution pattern makes the molecule a highly activated and tailored precursor, designed for specific, advanced synthetic routes where precise control and high reactivity are paramount.

Comparative Analysis: Performance vs. Alternative Building Blocks

To truly assess the utility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, it must be compared with other common α-bromoacetophenone derivatives. The choice of building block is a critical decision based on a trade-off between reactivity, cost, and the desired functionality in the final product.

Feature2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone 2-Bromo-1-(4-chlorophenyl)ethanone 2-Bromo-1-(4-fluorophenyl)ethanone [5]2-Bromo-1-(4-methoxyphenyl)ethanone [6]
Key Substituents 4-Cl, 2-F, 5-Me (Multiple EWGs + EDG)4-Cl (EWG)4-F (EWG)4-OCH₃ (Strong EDG)
Relative Reactivity Very High: Strongly activated by multiple halogens, leading to a highly electrophilic α-carbon.High: Activated by the chloro group, serving as a versatile intermediate in many syntheses.[7]High: Similar activation to the chloro-analog; fluorine offers unique properties for drug design.Moderate: The electron-donating methoxy group deactivates the system towards nucleophilic attack compared to halogenated analogs.
Primary Applications Advanced pharmaceutical intermediates requiring a specific, pre-functionalized aromatic core.General synthesis of heterocycles, agrochemicals, and as a versatile intermediate.[7]Precursor for APIs where fluorine is desired for metabolic stability or binding affinity.Synthesis of thiazoles and other heterocycles, often used when the methoxy group is a desired feature in the final product.[6]
Strategic Advantage Provides a complex, multi-functional scaffold, saving synthetic steps later in the sequence. High reactivity allows for mild conditions.A cost-effective and widely used building block with a well-established reaction profile.Introduction of fluorine can significantly enhance the pharmacokinetic properties of the target molecule.The methoxy group can be a site for further chemical modification (e.g., demethylation to a phenol).
Considerations Higher cost and more specific application range due to its complexity.Less reactive than the multi-substituted analog.May be more expensive than the chloro- or unsubstituted versions.Reduced reactivity may require harsher reaction conditions or longer reaction times.

Key Synthetic Transformations: Mechanism and Workflow

The primary value of α-bromo ketones lies in their role as electrophiles in substitution and cyclization reactions.

Mechanism of Action: SN2 Nucleophilic Substitution

The most common reaction pathway is the bimolecular nucleophilic substitution (SN2). A nucleophile directly attacks the electrophilic α-carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. This single-step process results in the displacement of the bromide ion.

Caption: General Sɴ2 mechanism for nucleophilic substitution.

Experimental Protocol: Hantzsch Thiazole Synthesis

A classic and highly valuable application of α-bromo ketones is the Hantzsch synthesis of thiazoles, a common scaffold in medicinal chemistry.[8] This protocol outlines a general procedure.

Objective: To synthesize a substituted thiazole from 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone and a thioamide.

Materials & Reagents:

  • 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (1.0 eq)

  • Thioacetamide (or other thioamide) (1.1 eq)

  • Ethanol (anhydrous, as solvent)

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (e.g., 2.65 g, 10 mmol).

  • Dissolution: Add anhydrous ethanol (40 mL) and stir until the starting material is fully dissolved.

  • Reagent Addition: Add the thioamide (e.g., thioacetamide, 0.83 g, 11 mmol) to the solution in one portion.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting bromo-ketone spot has been consumed. Causality: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier of the reaction while being a relatively benign solvent.

  • Cooling and Concentration: Once complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any hydrobromic acid formed, followed by brine (1 x 30 mL). Causality: The bicarbonate wash is crucial to remove acidic byproducts that could interfere with purification or product stability.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again via rotary evaporation to yield the crude product.

  • Purification: The crude thiazole derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.

Workflow_Hantzsch A 1. Dissolve Bromo-Ketone and Thioamide in Ethanol B 2. Heat to Reflux (2-4 hours) A->B C 3. Monitor by TLC B->C D 4. Cool & Concentrate (Rotary Evaporator) C->D Reaction Complete E 5. Redissolve in Ethyl Acetate D->E F 6. Wash with NaHCO3 (aq) & Brine E->F G 7. Dry Organic Layer (Na2SO4) F->G H 8. Filter & Concentrate G->H I 9. Purify Product (Recrystallization or Chromatography) H->I J 10. Characterize Final Product (NMR, MS) I->J

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Conclusion

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a high-utility, albeit specialized, building block for organic and medicinal chemists. Its enhanced reactivity, driven by multiple electron-withdrawing substituents, makes it an excellent choice for constructing complex heterocyclic systems under relatively mild conditions. While simpler analogs like 2-bromo-1-(4-chlorophenyl)ethanone offer a more cost-effective solution for general applications, the title compound provides a distinct advantage when its specific substitution pattern is required for the final molecular target. This strategic incorporation of functionality early in a synthetic sequence can significantly streamline the path to complex, high-value molecules, justifying its use in advanced drug development programs. The choice between this and other building blocks should be a data-driven decision, weighing the need for enhanced reactivity and pre-installed functionality against factors like cost and availability.

References

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Safety Operating Guide

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Proper Disposal of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

A Senior Application Scientist's Guide to Responsible Chemical Waste Management

This document provides a comprehensive guide to the safe handling, decontamination, and disposal of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (CAS No. 338982-26-6). As specific safety and disposal data for this exact compound are limited, this guide synthesizes information from structurally analogous alpha-bromo ketones to establish a conservative and robust safety protocol.[1] The procedures outlined are designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety and environmental responsibility.

Hazard Identification and Risk Assessment

Understanding the inherent risks of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is the foundation of its safe management. As an alpha-bromo ketone, it belongs to a class of compounds known for their reactivity and physiological effects.[2][3]

1.1. Known and Inferred Hazards

Based on data from similar halogenated aromatic ketones, the compound should be treated as possessing the following hazards:

  • Severe Skin Corrosivity: Causes severe skin burns and damage upon contact.[1][4][5]

  • Serious Eye Damage: Poses a significant risk of causing serious, potentially irreversible, eye damage.[1][4][6][7] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[1][8]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[6][7][9]

  • Toxicity: Harmful if swallowed.[7]

  • Thermal Decomposition: When heated to decomposition, it may release toxic and corrosive fumes, including hydrogen bromide, hydrogen fluoride, carbon monoxide, and carbon dioxide.[1][8]

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₉H₇BrClFO [10][11]
Molecular Weight 265.51 g/mol [11]
Appearance Solid (presumed) [1]

| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly sealed. |[6][7][9][11] |

1.2. Risk Assessment Workflow

A systematic approach to risk assessment is mandatory before handling this compound. The following workflow ensures that all necessary controls are in place.

G cluster_prep Preparation & Assessment cluster_exec Execution & Waste Generation cluster_disp Disposal Pathway start Identify Need to Handle 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone haz_id Hazard Identification (Review SDS of Analogs) start->haz_id exposure_assess Assess Exposure Potential (Quantity, Duration, Task) haz_id->exposure_assess control_select Select Controls (Engineering, Admin, PPE) exposure_assess->control_select conduct_work Conduct Work in Chemical Fume Hood control_select->conduct_work gen_waste Generate Waste (Solid, Liquid, PPE) conduct_work->gen_waste segregate Segregate Waste (Halogenated Organics) gen_waste->segregate label_waste Label Container Correctly 'Hazardous Waste' segregate->label_waste contact_ehs Contact EHS for Pickup by Licensed Contractor label_waste->contact_ehs end Document Waste Disposal contact_ehs->end

Caption: Risk assessment and control workflow for handling hazardous chemicals.

Pre-Disposal: Safe Handling and Waste Segregation

Proper disposal begins with safe handling during use. The goal is to minimize exposure and prevent accidental mixing of incompatible waste streams.

2.1. Required Controls and Personal Protective Equipment (PPE)

  • Engineering Controls : All manipulations must occur within a certified chemical fume hood to prevent inhalation exposure.[1] Ensure an eyewash station and safety shower are readily accessible.[1]

  • Eye and Face Protection : Wear chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield is required when there is a significant splash risk.[1][8]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use and change them immediately if contamination occurs.[1]

  • Body Protection : Wear a flame-resistant lab coat, fully buttoned. A chemical-resistant apron is recommended for larger quantities.[1]

  • Footwear : Fully enclosed, closed-toe shoes are mandatory.[1]

2.2. Waste Segregation Protocol

The cardinal rule of hazardous waste disposal is proper segregation.

  • Designate a Waste Container : Use a clearly labeled, sealable container designated exclusively for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."

  • Solid Waste : All contaminated solid materials, including gloves, weigh paper, absorbent pads, and contaminated silica gel, must be placed in the designated solid waste container.

  • Liquid Waste : Solutions containing 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone and rinsates from contaminated glassware (using an organic solvent like acetone or ethanol) should be collected in the designated halogenated liquid waste container.

  • Incompatibilities : Do NOT mix this waste stream with:

    • Strong bases (e.g., sodium hydroxide, potassium carbonate)

    • Strong oxidizing agents

    • Aqueous waste streams (unless part of a specific neutralization protocol)

    • Non-halogenated organic waste

Decontamination and Spill Management

Accidents happen. A clear, rehearsed spill response plan is essential for safety. This protocol is for small spills manageable by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency services.

3.1. Spill Cleanup Protocol

  • Immediate Response : Alert others in the area. If the spill is contained within the fume hood, keep the sash low. If outside the hood, evacuate the immediate area.[1]

  • Don PPE : At a minimum, wear double gloves, a lab coat, and chemical splash goggles.

  • Containment :

    • For Solid Spills : Gently cover the spill with an inert absorbent material like sand, dry lime, or soda ash. Avoid creating dust.[1]

    • For Liquid Spills (Solutions) : Create a dike around the spill with absorbent material and then cover the spill.[1]

  • Collection : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][8]

  • Surface Decontamination :

    • Wipe the spill area with paper towels dampened with a suitable solvent (e.g., isopropanol, ethanol), working from the outside in.[1] Place used towels in the hazardous waste container.

    • Follow with a wash of the spill area using soap and water.[1]

  • Post-Cleanup :

    • Dispose of all contaminated PPE as hazardous waste.[1]

    • Thoroughly wash hands and any exposed skin with soap and water.[1]

    • Document the spill and cleanup procedure according to your laboratory's safety protocols.[1]

G cluster_small_spill Small, Contained Spill cluster_large_spill Large or Uncontained Spill spill Spill Occurs alert Alert Colleagues Assess Spill Size spill->alert don_ppe Don Appropriate PPE alert->don_ppe Small evacuate Evacuate Area alert->evacuate Large contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decon Decontaminate Area (Solvent then Soap/Water) collect->decon dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decon->dispose_ppe document Document Incident dispose_ppe->document contact_emergency Contact Institutional Emergency Services / EHS evacuate->contact_emergency

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug development, the safe handling of reactive intermediates is paramount. 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, a halogenated ketone, is a valuable building block, but its chemical nature demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and control, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Threat

Based on available information, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is classified with the following hazards[1]:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Hazard Codes: C (Corrosive), Irritant[1]

  • Additional Unofficial Hazard Information: Lachrymatory (causes tearing)[1]

Due to the presence of the α-bromo ketone functional group, a structural feature known for its reactivity and biological effects, it is prudent to treat this compound with a higher degree of caution than the available data may suggest. Analogous compounds, such as 2-bromoacetophenone and its derivatives, are known to cause severe skin burns and eye damage[2][3]. Therefore, a conservative approach to personal protective equipment and handling is essential.

Expert Insight: The lachrymatory nature of α-bromo ketones is a key indicator of their reactivity towards biological nucleophiles, such as those found in the eye's mucous membranes. This should serve as a potent warning to ensure all handling is performed within a certified chemical fume hood to prevent inhalation of vapors or dust.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for mitigating the risks associated with handling 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. The following table summarizes the recommended PPE, with explanations for the choices made.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a full-face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face from splashes of this corrosive material.
Hands Chemical-resistant gloves (Nitrile or Neoprene)Given the corrosive nature of this compound and its analogs, gloves made of nitrile or neoprene are recommended. Always inspect gloves for tears or degradation before use and double-gloving can provide extra protection. Change gloves immediately if contaminated.
Body Flame-resistant lab coat and a chemical-resistant apronA fully buttoned, flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is necessary to prevent skin contact.
Respiratory Use within a certified chemical fume hood. For emergencies or situations with potential for high exposure, a NIOSH-approved respirator with an organic vapor cartridge is recommended.All handling of this volatile and irritating compound must be conducted in a chemical fume hood to minimize inhalation exposure. In the event of a spill or other emergency, respiratory protection is crucial.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Operational Protocols: From Benchtop to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Engineering Controls and Pre-use Checks
  • Chemical Fume Hood: All manipulations of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone must be performed in a properly functioning and certified chemical fume hood.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last year.

  • Material Preparation: Before starting any procedure, gather all necessary chemicals, equipment, and waste containers to minimize time spent actively handling the hazardous material.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Transfer and Weighing: When transferring the solid compound, use a spatula or scoop. Avoid creating dust. If possible, weigh the material directly in the reaction vessel within the fume hood.

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly and stir gently to avoid splashing.

  • Reaction Monitoring: Keep the reaction vessel closed or covered as much as possible during the reaction.

  • Post-Reaction: After the reaction is complete, quench any reactive materials safely according to your established protocol before workup.

Disposal Plan

All materials contaminated with 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone must be disposed of as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spill Cleanup: For small spills within a fume hood, they can be managed by trained personnel.

    • Alert others in the area.

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert material such as vermiculite or sand.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Visualizing the Safety Workflow

To aid in understanding the logical flow of safety procedures, the following diagram illustrates the key decision points and actions for handling 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase cluster_emergency Emergency Response A Identify Hazards: - Corrosive - Irritant - Lachrymator B Assess Risks: - Skin/Eye Contact - Inhalation A->B C Implement Engineering Controls: - Fume Hood - Eyewash/Shower B->C D Select & Don Appropriate PPE C->D E Perform Handling & Synthesis (Weighing, Transfer, Reaction) D->E F Monitor for Exposure or Spills E->F G Segregate & Label Waste (Solid & Liquid) F->G K Exposure Event F->K N Spill Event F->N H Decontaminate Work Area G->H I Doff & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J L Initiate First Aid (Flush Skin/Eyes, Move to Fresh Air) K->L M Seek Immediate Medical Attention L->M O Evacuate & Alert Others N->O P Follow Spill Cleanup Protocol O->P

Caption: Workflow for the safe handling of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

By adhering to these guidelines, researchers can confidently and safely utilize 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone in their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129758639, alpha-Chloro(bromo)ketone. Retrieved from [Link]

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  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.